1,3-Diacetyl-2-imidazolidinone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-diacetylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFPWEIHSLHEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C1=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337073 | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-40-2 | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diacetyl-2-imidazolidinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899C7KD45F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,3-Diacetyl-2-imidazolidinone
This guide provides an in-depth exploration of the synthesis of 1,3-diacetyl-2-imidazolidinone, a valuable heterocyclic compound, from the readily available precursors ethylene urea and acetic anhydride. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not only a detailed experimental protocol but also a thorough examination of the underlying reaction mechanism, safety considerations, and purification strategies.
Introduction and Significance
This compound, also known as N,N'-diacetylethyleneurea, is a five-membered cyclic urea derivative with significant applications in organic synthesis and medicinal chemistry. The presence of two acetyl groups on the nitrogen atoms of the imidazolidinone ring enhances its utility as a versatile building block.[1] N-acylated imidazolidinones are key intermediates in the synthesis of more complex heterocyclic systems and have been employed as chiral auxiliaries in asymmetric synthesis.[2] Their unique structural and electronic properties make them valuable scaffolds in the development of novel therapeutic agents. The synthesis described herein represents a straightforward and efficient laboratory-scale preparation of this important compound.
Reaction Mechanism: The Diacetylation of Ethylene Urea
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The nitrogen atoms of ethylene urea act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. The reaction can be conceptually understood in the following steps, often catalyzed by a mild base like pyridine or accelerated by heat:
-
First Acetylation: One of the nitrogen atoms of ethylene urea attacks a carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and forming 1-acetyl-2-imidazolidinone.
-
Second Acetylation: The remaining N-H proton on the 1-acetyl-2-imidazolidinone is more acidic than that of ethylene urea, facilitating its removal. The resulting anion, or the neutral nitrogen itself, then attacks a second molecule of acetic anhydride in a similar fashion to the first acetylation step. This results in the formation of the desired this compound.
The overall reaction is driven to completion by the formation of the stable diacetylated product.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Ethylene urea (2-Imidazolidinone) | Reagent Grade, 98%+ |
| Acetic Anhydride | Reagent Grade, 99%+ |
| Pyridine (optional catalyst) | Anhydrous |
| Ethyl Acetate | ACS Grade |
| Round-bottom flask with reflux condenser | Appropriate size |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Standard laboratory glassware | |
| Rotary evaporator | |
| Filtration apparatus (Büchner funnel) |
Step-by-Step Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylene urea.
-
Addition of Acetic Anhydride: While stirring, add acetic anhydride to the flask. A molar ratio of at least 2:1 of acetic anhydride to ethylene urea is recommended to ensure complete diacetylation. For example, for every 1 mole of ethylene urea, use 2.2 moles of acetic anhydride.
-
Initiation of Reaction: Heat the reaction mixture to reflux (approximately 140°C) using a heating mantle or an oil bath. The reaction can be carried out neat (without an additional solvent) as acetic anhydride can also serve as the reaction medium.
-
Reaction Monitoring: Maintain the reaction at reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethylene urea) is no longer visible. A typical reaction time is several hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, the product, this compound, may begin to crystallize. Further cooling in an ice bath can enhance precipitation.
Work-up and Purification
-
Quenching Excess Acetic Anhydride: Carefully and slowly add cold water to the reaction mixture to quench any unreacted acetic anhydride. This is an exothermic reaction, so addition should be done cautiously.
-
Isolation of Crude Product: The solid product can be collected by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Recrystallization: For further purification, the crude this compound can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the acetyl methyl protons and the methylene protons of the imidazolidinone ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons and the carbons of the ethylene backbone.
-
IR Spectroscopy: Look for the characteristic carbonyl stretching frequencies of the amide functional groups.
-
Safety and Hazard Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic Anhydride: is corrosive, flammable, and a lachrymator.[3][4][5][6][7] It reacts violently with water.[3] Inhalation of its vapors can be fatal.[4][5][6] Avoid contact with skin, eyes, and clothing.[4][7]
-
Ethylene Urea: May cause skin and eye irritation. Handle with care.
-
Pyridine (if used): Is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate containers.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from ethylene urea and acetic anhydride is a robust and accessible method for obtaining this versatile synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this compound in a laboratory setting. The understanding of the reaction mechanism and the application of proper purification techniques are crucial for obtaining a high-purity product suitable for further applications in drug discovery and materials science.
References
-
PubMed. (2012). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]
-
neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A.. Retrieved from [Link]
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INEOS Group. (2021). Safety data sheet - acetic anhydride. Retrieved from [Link]
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AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved from [Link]
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ResearchGate. (2017). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. Retrieved from [Link]
- Google Patents. (n.d.). CN1426400A - Process for producing 1,3-dialkyl-2-imidazolidinone compound.
- Google Patents. (n.d.). JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone.
-
MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
Sources
- 1. Acetylation Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
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"physicochemical properties of 1,3-Diacetyl-2-imidazolidinone"
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diacetyl-2-imidazolidinone
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, structural characteristics, and synthetic considerations for this compound (CAS No. 5391-40-2). As a member of the N-acylated imidazolidinone family, this heterocyclic compound serves as a valuable building block in modern organic synthesis.[1] The imidazolidinone ring system is a prominent scaffold in numerous biologically active compounds and pharmaceuticals.[1] This document consolidates critical data on its chemical identity, physical properties, spectroscopic signature, and reactivity profile to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical Identity and Molecular Structure
This compound is a heterocyclic organic compound featuring a five-membered imidazolidinone ring with acetyl groups attached to both nitrogen atoms.[2] This substitution significantly influences the molecule's electronic properties and reactivity compared to the unsubstituted parent ring.[1]
Key Identifiers:
-
IUPAC Name: 1,3-diacetylimidazolidin-2-one[3]
-
Synonyms: 1,3-Diacetylimidazolidin-2-One, 2-Imidazolidinone, 1,3-diacetyl-, N,N'-Diacetylimidazolidon, 1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone[2][4][5]
Below is the two-dimensional chemical structure of this compound.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its suitability for various applications, including reaction solvent selection, purification methods, and formulation development. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 170.17 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 126-128 °C | [4] |
| Boiling Point | 261.3 °C at 760 mmHg | [4] |
| Density | 1.31 g/cm³ | [4] |
| Flash Point | 112.1 °C | [4] |
| Solubility | Soluble in polar organic solvents | [2] |
| LogP (XLogP3) | -0.9 | [3] |
| Exact Mass | 170.06914219 Da | [3] |
The negative LogP value suggests that the compound is hydrophilic, consistent with its solubility in polar organic solvents.[2][3] Its high melting point indicates a stable crystalline lattice structure.[4]
Spectroscopic Profile
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. While raw spectra should be consulted for definitive analysis, the expected characteristics are described below.
-
¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum. Two key signals are expected: a singlet corresponding to the protons of the two equivalent acetyl (CH₃) groups and a second singlet for the protons of the two equivalent methylene (CH₂) groups in the imidazolidinone ring.
-
¹³C NMR Spectroscopy: The carbon spectrum is expected to show distinct signals for the carbonyl carbons of the acetyl groups, the urea carbonyl carbon in the ring, the methyl carbons of the acetyl groups, and the methylene carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. One band will be for the urea carbonyl within the ring, and another for the two equivalent amide carbonyls of the acetyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's exact mass.[3] Fragmentation patterns will likely involve the loss of acetyl groups.
Public databases like PubChem list available spectral data from commercial sources such as Sigma-Aldrich.[3]
Reactivity, Stability, and Synthesis
Reactivity and Stability: this compound is reported to be stable under standard laboratory conditions.[2] The presence of the N-acetyl groups makes the molecule an effective acylating agent and allows it to participate in various condensation reactions.[2] The imidazolidinone core is a robust heterocyclic system, but the amide linkages can be susceptible to hydrolysis under strong acidic or basic conditions.
Conceptual Synthesis Workflow: The synthesis of N-acylated imidazolidinones typically involves the formation of the core heterocyclic ring followed by acylation. The general strategy for synthesizing 1,3-disubstituted imidazolidin-2-ones often begins with a 1,2-diamine.[6]
Caption: Conceptual workflow for the synthesis of this compound.
This process highlights a common and efficient pathway, starting with readily available precursors to build the heterocyclic scaffold, which is then functionalized.[6]
Applications and Research Interest
This compound holds potential as a versatile intermediate in several areas:
-
Organic Synthesis: It serves as a key building block for constructing more complex pharmaceuticals and agrochemicals.[2]
-
Medicinal Chemistry: The compound may exhibit biological activity itself or serve as a scaffold for the development of new therapeutic agents.[2] The imidazolidinone ring is a component of several FDA-approved drugs.[6]
-
Asymmetric Synthesis: N-acylated imidazolidinones can function as chiral auxiliaries, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure products.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. As a general precaution for a crystalline organic solid, the following practices are recommended:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a primary indicator of a crystalline solid's purity.
Objective: To accurately determine the melting point range of this compound using the capillary method.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. Causality: Moisture can depress the melting point, and a fine powder ensures uniform heat transfer.
-
Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface. Causality: A tightly packed sample prevents air pockets and ensures a distinct, observable melting process.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Position the thermometer or temperature probe correctly according to the manufacturer's instructions to ensure an accurate temperature reading of the block.
-
-
Measurement:
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to approach the expected melting point (literature value: 126-128 °C).[4]
-
Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. Causality: A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).
-
-
Reporting:
-
The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (typically ≤ 2 °C).
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diacetyl-4-imidazolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, September 10). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-diacetylimidazolidin-2-one. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]
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chemeurope.com. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
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Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1,3-Diacetyl-2-imidazolidinone (CAS 5391-40-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diacetyl-2-imidazolidinone, a diacetylated cyclic urea derivative, is a versatile chemical scaffold with significant utility in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-tested synthesis protocol, methods for analytical characterization, and a discussion of its primary applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for professionals leveraging this compound in their research and development endeavors.
Introduction and Significance
The imidazolidinone ring is a five-membered heterocycle that forms the core of numerous biologically active compounds and pharmaceuticals. As a cyclic urea derivative, the 2-imidazolidinone scaffold offers a robust framework for chemical modification. The N-acylation of this ring system, as seen in this compound, significantly alters its electronic properties and reactivity. The acetyl groups enhance the electrophilicity of the nitrogen atoms, making the molecule a valuable building block and precursor in the synthesis of more complex heterocyclic structures. Its stability and defined reactivity profile allow it to be used in various chemical transformations, including N-acyl substitutions and condensation reactions, underscoring its importance in contemporary synthetic strategies.
Physicochemical and Structural Properties
This compound typically presents as a white to off-white crystalline solid. Its structural and physical properties are critical for its application in synthesis, dictating solubility, reactivity, and handling requirements.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 5391-40-2 | |
| Molecular Formula | C₇H₁₀N₂O₃ | |
| Molecular Weight | 170.17 g/mol | |
| Melting Point | Approx. 80°C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents | |
| IUPAC Name | 1,3-diacetylimidazolidin-2-one | |
| InChI Key | PAFPWEIHSLHEJT-UHFFFAOYSA-N | |
| SMILES | CC(=O)N1CCN(C1=O)C(=O)C |
Synthesis and Purification Protocol
The synthesis of this compound is most commonly achieved through the acylation of 2-imidazolidinone (also known as ethylene urea) with acetic anhydride. The following protocol is a robust, self-validating system that includes purification and characterization steps.
Rationale of Reagent Selection
-
2-Imidazolidinone: The starting heterocyclic core.
-
Acetic Anhydride: A powerful and readily available acetylating agent. Using it in excess (e.g., a 2:1 molar ratio relative to 2-imidazolidinone) ensures complete di-acylation and drives the reaction to completion.
-
Lower Alkyl Acetate (e.g., Ethyl Acetate): This solvent is chosen for several reasons. First, it facilitates the creation of a manageable suspension. Second, the product has limited solubility in it at cooler temperatures, which allows for effective precipitation and isolation, minimizing product loss.
Step-by-Step Synthesis Workflow
Caption: Major applications of this compound.
-
Precursor for Complex Heterocycles: The imidazolidinone core is a foundational scaffold. The acetyl groups can be selectively removed or transformed, allowing for further elaboration to create bicyclic and polycyclic systems that are often pursued as targets in drug discovery.
-
Building Block in Organic Synthesis: It serves as a versatile building block for constructing pharmaceuticals and agrochemicals. The reactivity of the acetyl groups allows it to participate in a range of chemical transformations, making it a useful synthon.
-
Model Compound for Polymer Chemistry: It has been used as a model compound for studying diisocyanate cyclopolymers due to its structural similarity to polyurethane precursors. This allows researchers to investigate the kinetics and mechanisms of these important polymerization reactions.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear suitable protective clothing, including gloves and safety goggles, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, seek immediate medical advice.
-
Inhalation: Move the person to fresh air.
-
Conclusion
This compound (CAS 5391-40-2) is a chemical of significant utility, bridging foundational heterocyclic chemistry with advanced applications in synthesis and materials science. Its straightforward and high-yielding synthesis, combined with its versatile reactivity, makes it an indispensable tool for chemists. This guide has provided the essential technical knowledge—from synthesis to application—to empower researchers to confidently and effectively utilize this compound in their work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:5391-40-2. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Moxonidine Impurity 2. Retrieved from [Link]
- Carl ROTH. (n.d.).
Spectroscopic Characterization of 1,3-Diacetyl-2-imidazolidinone: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Diacetyl-2-imidazolidinone (CAS: 5391-40-2), a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to elucidate the molecular structure and functional group characteristics of the title compound. We delve into the causality behind spectral features, present detailed experimental protocols for data acquisition, and offer a framework for the interpretation of the spectroscopic results, ensuring scientific integrity and practical applicability.
Introduction: The Structural Significance of this compound
This compound is a symmetrically substituted cyclic urea derivative. The imidazolidinone core is a prevalent scaffold in medicinal chemistry and materials science.[1] The addition of two acetyl groups to the nitrogen atoms significantly influences the electronic environment and reactivity of the molecule, making it an interesting synthon for further chemical transformations.[1]
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is paramount. Spectroscopic techniques like NMR and IR are indispensable tools for this purpose. They provide a non-destructive "fingerprint" of the molecule, allowing for unambiguous identification and characterization. This guide explains the theoretical and practical aspects of interpreting these fingerprints for this compound.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound dictates its spectroscopic output. The molecule possesses a plane of symmetry, which simplifies its NMR spectrum considerably. Key structural features to be identified include the imidazolidinone ring, the central urea-like carbonyl group, and the two N-acetyl groups.
Figure 1: 2D Chemical Structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is exceptionally useful for identifying the presence of specific functional groups. The IR spectrum of this compound is characterized by the prominent absorption bands of its three carbonyl groups.
The electronic delocalization between the nitrogen lone pairs and the acetyl carbonyl groups is less pronounced than in a simple amide, leading to a higher frequency (wavenumber) for the C=O stretch. A peer-reviewed study reported the key acetyl carbonyl frequency for this compound at 1698 cm⁻¹ .[2] The urea-like ring carbonyl and other bonds also present characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2950 - 2850 | Medium | C-H Stretch | Alkyl (CH₂) |
| 1698 | Strong | C=O Stretch (Amide) | N-Acetyl Group [2] |
| ~1750 | Strong | C=O Stretch (Urea) | Ring Carbonyl |
| 1300 - 1200 | Strong | C-N Stretch | Amide / Urea |
| Table 1: Key Experimental and Typical IR Absorption Bands for this compound. |
Expert Insights:
The presence of three strong carbonyl absorptions is the most telling feature of the IR spectrum. The band at 1698 cm⁻¹ confirms the N-acetyl groups.[2] The ring carbonyl is expected at a higher frequency (~1750 cm⁻¹) due to the ring strain and the electronic effect of two adjacent acyl groups, which withdraw electron density from the nitrogen atoms, strengthening the ring C=O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. It is the most powerful tool for elucidating the precise connectivity of a molecule in solution.
¹H NMR Spectrum
Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two methylene (CH₂) groups of the ring. This results in a simplified spectrum with only two signals. Research has confirmed that the methylene protons of the diacylated derivatives show a single peak, corroborating this symmetrical structure.[2]
While specific experimental spectra from vendors are documented, the precise chemical shift values are not always publicly disseminated.[3] The following are predicted values based on standard chemical shift correlation tables.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 4H | -N-CH₂-CH₂-N- |
| ~2.4 | Singlet | 6H | -CO-CH₃ |
| Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃). |
Expert Insights:
-
Methylene Protons (-CH₂-): These protons are attached to nitrogen atoms that are part of an amide-like system. The electron-withdrawing effect of the adjacent acetyl and ring carbonyl groups deshields these protons, shifting their signal downfield to approximately 3.9 ppm. Their equivalence leads to a single, sharp singlet.
-
Methyl Protons (-CH₃): The methyl protons of the acetyl groups are also equivalent. They are adjacent to a carbonyl group, which places them in the typical range for such protons, around 2.4 ppm. This signal also appears as a sharp singlet.
¹³C NMR Spectrum
Similarly, the ¹³C NMR spectrum is simplified by the molecule's symmetry. We expect to see only three distinct carbon signals.
| Predicted δ (ppm) | Assignment | Carbon Type |
| ~171 | -C O-CH₃ | Acetyl Carbonyl |
| ~152 | N-C O-N | Ring Carbonyl |
| ~42 | -N-C H₂-C H₂-N- | Ring Methylene |
| ~24 | -CO-C H₃ | Acetyl Methyl |
| Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃). |
Expert Insights:
-
Carbonyl Carbons: The two types of carbonyl carbons are significantly deshielded and appear far downfield. The acetyl carbonyls (~171 ppm) are in a typical amide environment.[4][5] The central ring carbonyl (~152 ppm) is in a urea-like environment, which has a distinct chemical shift.[4][5]
-
Ring Methylene Carbons: These carbons are bonded to nitrogen and are found in the expected region for such structures (~42 ppm).[4]
-
Methyl Carbons: The methyl carbons of the acetyl groups are the most shielded, appearing furthest upfield (~24 ppm).[4]
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover 0-220 ppm.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm.
Protocol for ATR-IR Data Acquisition
-
Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹).
Figure 2: Standard workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic profile of this compound is a direct reflection of its symmetrical molecular structure. IR spectroscopy robustly confirms the presence of both N-acetyl and ring carbonyl functional groups, with a key experimental absorption identified at 1698 cm⁻¹.[2] Due to molecular symmetry, ¹H and ¹³C NMR spectra are simplified, showing two and four distinct signals, respectively, which align with predicted chemical environments. The protocols and data presented in this guide provide a comprehensive framework for the identification, characterization, and quality control of this important chemical entity, serving as a valuable resource for the scientific community.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Parris, C. L., & Christenson, R. M. (1964). NUCLEAR MAGNETIC RESONANCE AND INFRARED STUDIES OF ACYLATED IMIDAZOLIDINONES AND IMIDAZOLIDINETHIONES. Canadian Journal of Chemistry, 42(11), 2193-2198. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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The Solubility Profile of 1,3-Diacetyl-2-imidazolidinone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility of 1,3-Diacetyl-2-imidazolidinone, a heterocyclic organic compound of interest in organic synthesis and medicinal chemistry. Recognizing the critical role of solubility in drug development and chemical process design, this document synthesizes theoretical principles with practical experimental guidance. It offers a detailed protocol for determining equilibrium solubility via the shake-flask method, discusses the influence of solvent properties on solubility, and introduces predictive models as valuable tools for solubility estimation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively work with this compound and similar compounds.
Introduction: The Significance of Solubility in the Scientific Landscape
Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the behavior and application of chemical compounds. In the realm of drug discovery and development, a compound's solubility profile is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. Poor solubility can present significant challenges, leading to incomplete absorption, variable dosing, and potential preclinical or clinical failure.
This compound (CAS 5391-40-2) is a crystalline solid with a molecular formula of C₇H₁₀N₂O₃ and a molecular weight of approximately 170.17 g/mol [1][2][3]. Its structure, featuring a polar imidazolidinone ring and two acetyl groups, suggests an affinity for polar environments. This guide delves into the specifics of its solubility in a range of organic solvents, providing both a theoretical framework and practical methodologies for its determination.
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The principle of "like dissolves like" serves as a foundational concept in predicting the solubility of a compound in a given solvent. This adage is rooted in the nature of intermolecular forces. Polar solutes, characterized by an uneven distribution of electron density and the presence of polar functional groups, tend to dissolve in polar solvents that can engage in similar intermolecular interactions, such as dipole-dipole forces and hydrogen bonding. Conversely, nonpolar solutes are more readily dissolved in nonpolar solvents through weaker van der Waals forces.
This compound possesses several features that indicate its polar nature:
-
A Dipolar Amide Group: The core imidazolidinone ring contains an amide functional group, which is highly polar.
-
Two Carbonyl Groups: The acetyl groups contribute additional polar carbonyl functionalities.
-
Hydrogen Bond Acceptors: The oxygen and nitrogen atoms in the molecule can act as hydrogen bond acceptors.
Given these structural characteristics, this compound is expected to exhibit favorable solubility in polar organic solvents.
Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Estimated Solubility of this compound |
| Methanol | Polar Protic | 5.1 | 32.7 | Soluble |
| Ethanol | Polar Protic | 4.3 | 24.5 | Soluble |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Very Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | Moderately Soluble |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Sparingly Soluble |
| Toluene | Nonpolar | 2.4 | 2.4 | Sparingly Soluble to Insoluble |
| Hexane | Nonpolar | 0.1 | 1.9 | Insoluble |
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid compound in a solvent[5][6][7][8]. This method involves agitating an excess amount of the solid in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.
Detailed Step-by-Step Protocol
This protocol is designed for the determination of the solubility of this compound in an organic solvent at a specified temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize the surface area and facilitate faster equilibration.
-
Addition of Excess Solid: Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a vial or flask. A preliminary rough solubility test can help in estimating the required amount.
-
Addition of Solvent: Accurately add a known volume of the pre-equilibrated solvent to the vial containing the solid.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture at a consistent speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Sample Dilution: If necessary, accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted or undiluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[9][10][11][12][13].
-
Calculation: Calculate the solubility of this compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.
Self-Validating System and Causality
-
Use of Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved, making the protocol self-validating in this regard.
-
Equilibrium Confirmation: Sampling at multiple time points ensures that the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This avoids reporting kinetic solubility, which can be misleadingly high.
-
Temperature Control: Maintaining a constant and accurately controlled temperature is critical, as solubility is a temperature-dependent property.
-
Validated Analytical Method: The use of a validated and specific analytical method for quantification ensures the accuracy and reliability of the final solubility value.
Predictive Models for Solubility Estimation: In Silico Approaches
In the absence of experimental data, computational models can provide valuable estimations of solubility. These in silico tools are particularly useful in early-stage drug discovery for high-throughput screening of large compound libraries.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility[14][15][16][17][18]. It calculates the chemical potential of a solute in a solvent based on the molecule's surface polarity distribution, derived from quantum mechanical calculations. This approach avoids the need for empirical group contribution methods and can provide highly accurate solubility predictions.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[19][20][21][22][23]. A substance is more likely to dissolve in a solvent that has similar HSP values. The "distance" between the HSP of the solute and the solvent can be calculated, with smaller distances indicating a higher likelihood of solubility.
Visualizing Solubility Concepts and Workflows
The "Like Dissolves Like" Principle
Caption: The principle of "like dissolves like".
Experimental Workflow for the Shake-Flask Method
Caption: Shake-flask method workflow.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. This guide has provided a comprehensive overview, from the theoretical principles governing its solubility to a detailed, practical protocol for its experimental determination. While quantitative data remains to be extensively published, the polar nature of the molecule strongly suggests good solubility in polar organic solvents. The shake-flask method, as detailed herein, offers a reliable means of obtaining this crucial data. Furthermore, the introduction of predictive models like COSMO-RS and Hansen Solubility Parameters highlights the powerful in silico tools available to modern scientists for solubility estimation. By integrating theoretical understanding, robust experimental practice, and computational prediction, researchers can confidently navigate the challenges and opportunities presented by the solubility of this compound and other novel compounds.
References
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COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (n.d.). Retrieved January 22, 2026, from [Link]
-
Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]
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Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (n.d.). Retrieved January 22, 2026, from [Link]
-
COSMO-RS. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection. Retrieved January 22, 2026, from [Link]
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Solubility prediction - Chemaxon's Solubility Predictor. (n.d.). Chemaxon. Retrieved January 22, 2026, from [Link]
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Predicting Solubility - Rowan Scientific. (n.d.). Retrieved January 22, 2026, from [Link]
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Tools-Computational Pharmaceutics Group. (n.d.). Retrieved January 22, 2026, from [Link]
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List of Popular Software Packages for Solubility Prediction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved January 22, 2026, from [Link]
-
How do you perform the shake flask method to determine solubility? (2017). Quora. Retrieved January 22, 2026, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved January 22, 2026, from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Retrieved January 22, 2026, from [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved January 22, 2026, from [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved January 22, 2026, from [Link]
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]
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Hansen solubility parameters - Stenutz. (n.d.). Retrieved January 22, 2026, from [Link]
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Consideration of Hansen Solubility Parameters. Part 3. (n.d.). Retrieved January 22, 2026, from [Link]
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1,3-Dimethyl-2-imidazolidinone. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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This compound | 5391-40-2 - J&K Scientific LLC. (n.d.). Retrieved January 22, 2026, from [Link]
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Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (n.d.). Retrieved January 22, 2026, from [Link]
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Analytical Methods for High Molecular Weight UV Stabilizers - Diva-Portal.org. (2022). Retrieved January 22, 2026, from [Link]
-
Hansen Solubility parameters for single walled carbon nanotube-solvent mixtures - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
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1,3-Dimethyl-2-imidazolidinone. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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This compound | C7H10N2O3 | CID 538355 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - NIH. (2021). Retrieved January 22, 2026, from [Link]
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The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to the Mechanism of Acylation with 1,3-Diacetyl-2-imidazolidinone
Abstract
The selective introduction of an acetyl group is a cornerstone of modern organic synthesis, crucial for protecting amines, modulating biological activity, and building complex molecular architectures. While traditional reagents like acetyl chloride and acetic anhydride are effective, their high reactivity often leads to a lack of chemoselectivity and the formation of corrosive byproducts. 1,3-Diacetyl-2-imidazolidinone (DAI) emerges as a promising, yet under-explored, acylating agent. As a stable, crystalline solid, it offers significant advantages in handling and storage. This guide delineates the proposed core mechanism of acyl transfer from DAI, grounded in fundamental principles of organic reactivity. We will explore the electronic factors that govern its efficacy, propose a detailed mechanistic pathway, discuss the basis for its anticipated high chemoselectivity, and provide a hypothetical, self-validating protocol for its application.
Introduction: The 2-Imidazolidinone Scaffold and the Potential of N,N'-Diacetylation
The 2-imidazolidinone ring system, a cyclic urea derivative, is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals and biologically active compounds.[1][2] When the ring nitrogens are acylated, the resulting N-acyl imidazolidinones become powerful tools in synthesis.[1] The di-acylated derivative, this compound (DAI), presents an intriguing chemical profile.
Structurally, DAI can be viewed as an amide-anhydride hybrid. The two acetyl groups are attached to nitrogen atoms that are part of a urea-like motif. This arrangement significantly influences the electronic properties of the acetyl carbonyls, rendering them electrophilic and susceptible to nucleophilic attack.[1] Unlike the aggressive and moisture-sensitive nature of acetyl chloride, DAI is a stable, solid compound, which simplifies handling, storage, and precise dispensing in experimental setups.[1] The core challenge in many syntheses is the selective acylation of one functional group in the presence of others (e.g., an amine over a hydroxyl group). Mild acylating agents are essential for achieving such chemoselectivity. This guide posits that DAI is uniquely suited for this role, offering a balance of reactivity and stability that is not met by conventional reagents.
Proposed Core Mechanism of Acyl Transfer from this compound (DAI)
The efficacy of an acylating agent is determined by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. The proposed mechanism for acylation by DAI is a classic nucleophilic addition-elimination reaction, a pathway common to most acyl transfer processes.
2.1 Principle of Reactivity: An Electronically "Tuned" Acetylating Agent
The reactivity of the acetyl groups in DAI is enhanced compared to a simple amide due to the presence of three carbonyl groups attached to the two nitrogen atoms. The lone pairs on the nitrogen atoms are delocalized across all three carbonyls, reducing the electron-donating character of any single nitrogen towards a specific acetyl group. This withdrawal of electron density increases the partial positive charge on the acetyl carbonyl carbons, making them more susceptible to nucleophilic attack.
However, this activation is more moderate than that in acetic anhydride, where the leaving group is a highly stabilized carboxylate anion. This "tuned" reactivity is the basis for the anticipated selectivity of DAI.
2.2 The Nucleophilic Addition-Elimination Pathway
The reaction proceeds in two discrete steps, as illustrated below for the acetylation of a generic nucleophile (Nu-H), such as a primary amine (R-NH₂).
Step 1: Nucleophilic Addition The nucleophile (e.g., the lone pair of an amine) attacks one of the electrophilic acetyl carbonyl carbons. This breaks the C=O π-bond, with the electrons moving to the oxygen atom to form a transient, sp³-hybridized tetrahedral intermediate.
Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen reforms the C=O double bond, expelling the most stable leaving group. In this case, the leaving group is the 1-acetyl-2-imidazolidinone anion. This step is the rate-determining step of the reaction.
Caption: Proposed nucleophilic addition-elimination mechanism for DAI.
2.3 The Leaving Group: Key to a Favorable Reaction
The driving force for the elimination step is the formation of a stable leaving group. The resulting 1-acetyl-2-imidazolidinone anion is stabilized by resonance. The negative charge on the nitrogen is delocalized across two adjacent carbonyl groups (the ring urea carbonyl and the remaining N-acetyl carbonyl). This delocalization significantly lowers the energy of the anion, making it an excellent leaving group and rendering the overall acyl transfer process thermodynamically favorable. The subsequent proton transfer from the protonated nucleophile to this anion yields the final acetylated product and the neutral 1-acetyl-2-imidazolidinone byproduct.
Factors Influencing Reactivity and Selectivity
The success of a reaction often depends on fine-tuning conditions to favor the desired outcome. The proposed reactivity of DAI suggests several avenues for control.
3.1 Nucleophile Strength
The rate of acylation is directly proportional to the nucleophilicity of the attacking species.
-
Primary Aliphatic Amines: Highly nucleophilic and are expected to react rapidly with DAI at or near room temperature.
-
Secondary Aliphatic Amines: Slightly less reactive due to increased steric hindrance but should still be readily acylated.
-
Aromatic Amines: Less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. These substrates may require mild heating or catalysis to achieve practical reaction rates.
-
Alcohols and Phenols: Significantly less nucleophilic than amines. Their acylation is expected to be much slower, forming the basis for the high anticipated chemoselectivity of DAI.
3.2 The Role of Catalysis
While the reaction may proceed uncatalyzed with strong nucleophiles, catalysis can be employed to accelerate the acylation of weaker nucleophiles.
-
Base Catalysis: A non-nucleophilic base (e.g., triethylamine, DBU) can deprotonate the nucleophile (especially alcohols or phenols), increasing its nucleophilicity and accelerating the initial addition step.
-
Acid Catalysis: A Lewis or Brønsted acid could potentially activate the acetyl carbonyl by coordinating to the oxygen, further increasing its electrophilicity.[3] However, care must be taken as acid will protonate and deactivate amine nucleophiles.[4]
3.3 Anticipated Chemoselectivity
The primary advantage of a moderately reactive acylating agent like DAI is the potential for high chemoselectivity. In a molecule containing both an amine and a hydroxyl group (e.g., an amino alcohol), the more nucleophilic amine should react preferentially. Standard reagents like acetyl chloride often require protecting groups for the alcohol, as they are reactive enough to acylate both functionalities.[5] With DAI, it is hypothesized that one can achieve selective N-acetylation simply by controlling the stoichiometry and temperature, leaving the hydroxyl group untouched. This eliminates protection/deprotection steps, improving synthetic efficiency.
A Self-Validating Experimental Protocol: Hypothetical N-Acetylation of Benzylamine
This protocol is designed to be self-validating, including clear checkpoints for reaction monitoring and a robust workup to ensure product purity.
Objective: To synthesize N-benzylacetamide from benzylamine using DAI.
Materials:
-
This compound (DAI), MW: 170.17 g/mol [1]
-
Benzylamine, MW: 107.15 g/mol
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase for TLC: 50% Ethyl Acetate in Hexanes
Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.88 mmol, 1.05 eq.). Dissolve the solid in 15 mL of anhydrous dichloromethane.
-
Substrate Addition: Add benzylamine (0.60 g, 5.60 mmol, 1.00 eq.) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Spot the reaction mixture against the benzylamine starting material. The product, N-benzylacetamide, should appear as a new, less polar spot. The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove any unreacted benzylamine.
-
Wash with saturated NaHCO₃ solution (1 x 15 mL) to neutralize any trace acid. The byproduct, 1-acetyl-2-imidazolidinone, is water-soluble and will be largely removed during these aqueous washes.
-
Wash with brine (1 x 15 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The crude N-benzylacetamide is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Caption: Step-by-step experimental workflow for N-acetylation using DAI.
Data Presentation: A Comparative Analysis
To contextualize the utility of DAI, its anticipated properties are compared with those of common acetylating agents in the table below. This comparison is based on established chemical principles and serves as a guide for reagent selection.
| Feature | This compound (DAI) | Acetic Anhydride (Ac₂O) | Acetyl Chloride (AcCl) |
| Physical State | White, crystalline solid | Colorless liquid | Colorless, fuming liquid |
| Reactivity | Moderate | High | Very High |
| Byproduct | 1-Acetyl-2-imidazolidinone (water-soluble, non-corrosive) | Acetic Acid (corrosive) | Hydrochloric Acid (corrosive, gaseous) |
| Handling | Stable in air, easy to weigh and handle | Moisture sensitive, corrosive | Highly moisture sensitive, highly corrosive, toxic fumes |
| Chemoselectivity | High (predicted selective for amines over alcohols) | Moderate (can acylate alcohols, requires careful control)[4] | Low (reacts with most nucleophiles, poor selectivity)[5] |
| Workup | Simple aqueous wash to remove byproduct | Requires base neutralization, aqueous workup | Requires careful quenching and base neutralization |
Conclusion and Future Outlook
This compound stands out as a promising candidate for mild and selective N-acetylation. Based on fundamental mechanistic principles, it is proposed to operate via a standard nucleophilic addition-elimination pathway, with its efficacy driven by electronic activation and the formation of a highly stabilized, resonance-delocalized leaving group. Its key advantages over traditional reagents are its solid-state stability, ease of handling, and the generation of a benign, water-soluble byproduct.
The most significant potential lies in its application for the chemoselective acetylation of polyfunctional molecules, potentially obviating the need for complex protection-deprotection strategies. While this guide provides a robust theoretical and practical framework, further experimental studies are required to fully validate the proposed mechanism, quantify its reactivity with a broad range of substrates, and explore the full scope of its synthetic utility. Such research would solidify the position of DAI as a valuable tool in the modern synthetic chemist's arsenal.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Ghosh, A. K., & Islam, S. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613.
- Mojtahedi, M. M., Abaee, M. S., & Heravi, M. M. (2007). Additive-Free Chemoselective Acylation of Amines. Monatshefte für Chemie - Chemical Monthly, 138(7), 679–681.
- Di Martino, A., et al. (2022).
- Blasta, D. J., & Silbernagel, M. J. (1998). The regioselective acylation reactions of imidazopyridines. Heterocycles, 48(5), 1015.
- Cimarelli, C., & Palmieri, G. (2010). N-Acylation of Amines. Current Organic Synthesis, 7(5), 443–463.
- Ranu, B. C., Dey, S. S., & Hajra, A. (2003). A simple and green procedure for the N-acetylation of amines using bismuth(III)
- Ferreira, F., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(16), 2963.
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An In-Depth Technical Guide to the Reactivity of N-Acetyl Groups in 1,3-Diacetyl-2-imidazolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diacetyl-2-imidazolidinone (DAI) is a versatile heterocyclic compound featuring a cyclic urea backbone with two N-acetyl groups. This guide provides a comprehensive analysis of the reactivity of these N-acetyl moieties, exploring their role in acetylation reactions, their susceptibility to hydrolysis, and their utility as protecting groups in organic synthesis. By delving into the mechanistic underpinnings of these transformations, this document serves as a critical resource for chemists seeking to leverage the unique chemical properties of DAI in their research and development endeavors.
Introduction: The Chemical Landscape of this compound
The imidazolidinone ring system is a prominent scaffold in a multitude of biologically active compounds and serves as a valuable building block in synthetic organic chemistry.[1][2] The acylation of the nitrogen atoms within this five-membered ring, as seen in this compound, profoundly influences the molecule's electronic character and reactivity.[2] The presence of two electrophilic acetyl groups attached to the ring nitrogens suggests its potential as an effective acetylating agent.[2]
This guide will dissect the chemical behavior of the N-acetyl groups in DAI, providing a framework for understanding and predicting its reactivity with various nucleophiles and under different reaction conditions.
Acetyl Group Transfer: this compound as an Acetylating Agent
The primary mode of reactivity for the N-acetyl groups in this compound is their ability to be transferred to nucleophiles. This positions DAI as a potentially valuable acetylating agent, offering an alternative to more conventional reagents like acetic anhydride and acetyl chloride.
Mechanism of Acetyl Transfer
The transfer of an acetyl group from DAI to a nucleophile (Nu-H) proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile attacks the electrophilic carbonyl carbon of one of the N-acetyl groups. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the transfer of the acetyl group to the nucleophile and the formation of 1-acetyl-2-imidazolidinone as a byproduct.
Caption: Mechanism of Acetyl Transfer from DAI.
The reactivity of DAI as an acetylating agent is influenced by several factors, including the nucleophilicity of the substrate, the reaction solvent, and the presence of catalysts.
Acetylation of Amines
Primary and secondary amines are excellent nucleophiles for reacting with DAI. The acetylation of amines is a fundamental transformation in organic synthesis, often employed for the protection of amino groups or the synthesis of amides.
Table 1: Comparison of Acetylating Agents for Amines
| Acetylating Agent | Byproduct | Reactivity | Handling |
| This compound | 1-Acetyl-2-imidazolidinone | Moderate | Solid, stable |
| Acetic Anhydride | Acetic Acid | High | Liquid, corrosive |
| Acetyl Chloride | HCl | Very High | Liquid, highly corrosive, moisture sensitive |
Experimental Protocol: Acetylation of Benzylamine with this compound
This protocol provides a general procedure for the acetylation of a primary amine using DAI.
Materials:
-
This compound (DAI)
-
Benzylamine
-
Acetonitrile (anhydrous)
-
Stir plate and stir bar
-
Round-bottom flask with reflux condenser
-
Standard workup and purification equipment
Procedure:
-
To a solution of benzylamine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford N-benzylacetamide.
Hydrolytic Stability and Deacetylation
The stability of the N-acetyl groups in this compound towards hydrolysis is a critical consideration, particularly in aqueous environments or under acidic or basic conditions. The cleavage of these groups, or deacetylation, can be either a desired transformation or an unwanted side reaction.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the N-acetyl group can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. The hydrolysis of related 4-imino-imidazolidin-2-ones has been shown to be acid-catalyzed.[1][3]
Base-Catalyzed Hydrolysis
In the presence of a base, hydroxide ions can directly attack the carbonyl carbon of the N-acetyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield acetate and the deacylated imidazolidinone.
Caption: Acidic and Basic Hydrolysis of DAI.
Enantioselective Deacetylation
Interestingly, the deacetylation of N-acetyl groups in related imidazolidinethiones can be achieved with high enantioselectivity using catalytic methods. An enantioselective borane-mediated deacylation of C2-symmetrical 1,3-diacetyl-2-imidazolidinethiones, catalyzed by oxazaborolidines, has been reported.[4] This suggests that under specific catalytic conditions, it may be possible to selectively remove one of the two acetyl groups from DAI in a stereocontrolled manner.
This compound in Protecting Group Chemistry
The ability to both introduce and remove the N-acetyl groups makes this compound a potential protecting group for 1,2-diamines. The formation of the diacetylated imidazolidinone ring effectively masks the nucleophilicity of the diamine.
Protection of 1,2-Diamines
The reaction of a 1,2-diamine with an acetylating agent can lead to the formation of the corresponding this compound derivative. This strategy is valuable in multi-step syntheses where the reactivity of the diamine needs to be temporarily suppressed.
Deprotection Strategies
The removal of the N-acetyl groups to regenerate the free diamine can be accomplished through hydrolysis under acidic or basic conditions, as discussed previously. The choice of deprotection conditions will depend on the overall stability of the molecule.
Caption: Protection and Deprotection of 1,2-Diamines.
Conclusion
The N-acetyl groups of this compound are the primary locus of its chemical reactivity. Their ability to participate in acetyl transfer reactions makes DAI a useful, solid, and stable acetylating agent for nucleophiles such as amines. Concurrently, the susceptibility of these groups to hydrolysis under both acidic and basic conditions dictates the stability of the molecule and provides a means for deprotection when DAI is used as a protecting group for 1,2-diamines. The potential for enantioselective deacetylation further expands the synthetic utility of this versatile heterocyclic compound. A thorough understanding of these reactivity patterns is paramount for researchers aiming to effectively employ this compound in the synthesis of novel chemical entities.
References
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Yokoyama, K., Ishizuka, T., & Kunieda, T. (1999). The efficient enantiodivergence of (dl)-1,3-diacetyl-2-imidazolidinethiones by enantioselective catalytic deacetylation. Tetrahedron Letters, 40(34), 6285–6288. [Link]
-
Al-Obeidi, F. A., & Al-Sultani, A. A. (2015). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 13(23), 6566–6574. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gotor, V., & Gotor-Fernández, V. (2009). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. [Link]
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A Technical Guide: 1,3-Diacetyl-2-imidazolidinone as a Definitive Model for Diisocyanate Cyclopolymers
Abstract
The study of diisocyanate cyclopolymers presents significant analytical challenges due to their often-intractable nature, including poor solubility and complex structural characterization. This technical guide establishes the synthesis, characterization, and application of 1,3-diacetyl-2-imidazolidinone as a crucial small-molecule model compound. By elucidating the stable, five-membered ring structure analogous to the repeating unit in poly(1,2-diisocyanate), this model provides an invaluable tool for researchers. We will detail the causal logic behind using this model, provide validated experimental protocols for its synthesis, and demonstrate how its spectral data serves as a definitive reference for confirming the structure of the corresponding cyclopolymer. This guide is intended for researchers and professionals in polymer chemistry and materials science seeking to overcome the analytical hurdles in the study of these unique polymers.
The Rationale for a Model Compound Approach
The polymerization of diisocyanates is a cornerstone of polyurethane chemistry, typically proceeding through nucleophilic additions to form linear polymers[1]. However, when the isocyanate groups are in close proximity, such as in 1,2-diisocyanates, an alternative pathway, cyclopolymerization, becomes dominant[2][3]. This process involves a series of intramolecular and intermolecular propagation steps to form a polymer with a chain of fused ring structures[4][5].
The resulting cyclopolymers often exhibit high thermal stability and rigidity, but these same properties can render them insoluble and difficult to analyze with standard techniques like solution NMR. This analytical gap creates ambiguity in confirming the polymer's microstructure. A model compound approach circumvents this issue. By synthesizing a stable, soluble, and easily purified small molecule that mirrors the polymer's repeating unit, we can establish an unambiguous spectral "fingerprint." this compound serves as an ideal model for the cyclopolymer of 1,2-diisocyanatoethane, representing the five-membered N-ketoethyleneurea structure that is strongly favored in such polymerizations[3].
Figure 1: Workflow illustrating the use of a model compound.
Synthesis and Characterization of the Model Compound
The synthesis of this compound is a straightforward acylation reaction. The choice of acetic anhydride is causal; it serves as both the acylating agent and a suitable high-boiling solvent, driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the diacylation of 2-imidazolidinone derivatives[6].
-
Reagents & Setup:
-
1-Acetyl-2-imidazolidinone (1.0 eq)
-
Acetic Anhydride (5.0 eq, or sufficient to act as solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Heating mantle.
-
-
Procedure:
-
Combine 1-acetyl-2-imidazolidinone and acetic anhydride in the round-bottom flask.
-
Heat the mixture to reflux (approx. 140°C) with stirring.
-
Maintain reflux for 1 hour to ensure complete diacylation.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add the cooled mixture to a beaker of ice water with vigorous stirring to precipitate the product and quench excess acetic anhydride.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
-
Validation:
-
The melting point should be sharp, around 126-127°C[6].
-
Confirmation of the structure is achieved via the spectroscopic methods detailed below.
-
Caption: Synthesis scheme for the model compound.
Spectroscopic Characterization Data
The spectroscopic data for this compound is the cornerstone of its utility as a model. The symmetrical di-acylation results in a simplified NMR spectrum, and the presence of three distinct carbonyl groups is clearly resolved in the IR spectrum[6].
| Technique | Observed Signal | Interpretation |
| ¹H NMR | Single peak for methylene protons (CH₂) | Confirms the symmetrical trans,trans structure where the methylene protons are chemically equivalent[6]. |
| ¹³C NMR | Three distinct C=O signals | Corresponds to the ring urea carbonyl and the two equivalent acetyl carbonyls. |
| FT-IR | ~1700-1740 cm⁻¹ | Three distinct carbonyl (C=O) stretching bands are observed, attributed to the ring carbonyl and the two acyl carbonyls[6]. The acetyl carbonyl frequency is specifically noted around 1698 cm⁻¹[6]. |
Note: Specific chemical shifts can vary slightly based on the deuterated solvent used.
The Cyclopolymerization of 1,2-Diisocyanates
The anionic cyclopolymerization of a vicinal diisocyanate, such as 1,2-diisocyanatoethane, is initiated by a nucleophile (e.g., sodium cyanide) in an aprotic polar solvent like DMF. The mechanism involves a chain of intramolecular cyclizations followed by intermolecular additions.
Mechanism Causality: The driving force for this reaction is the formation of the thermodynamically stable five-membered ring[3]. The proximity of the second isocyanate group after the initial nucleophilic attack on the first allows for a rapid intramolecular "back-biting" cyclization. This step is kinetically favored over intermolecular propagation, leading to a polymer backbone composed primarily of cyclic units.
Caption: Logical steps in anionic cyclopolymerization.
Experimental Protocol: Anionic Cyclopolymerization of 1,2-Diisocyanatoethane
This generalized protocol is based on the methods described for the anionic polymerization of isocyanates[3].
-
Reagents & Setup:
-
1,2-Diisocyanatoethane (monomer)
-
Sodium cyanide (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF, solvent)
-
Dry nitrogen or argon atmosphere
-
Stirring apparatus
-
-
Procedure:
-
Under an inert atmosphere, dissolve the 1,2-diisocyanatoethane monomer in anhydrous DMF in a dry flask at -60°C.
-
Prepare a solution of the sodium cyanide initiator in anhydrous DMF.
-
Slowly add the initiator solution to the cold, stirring monomer solution.
-
Allow the reaction to proceed for 0.5 to 1 hour[3]. Polymerization is often rapid.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol[3].
-
Isolate the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
-
Bridging the Model to the Polymer: A Comparative Analysis
The true power of the model compound is realized when its spectral data is used to interpret the data from the intractable cyclopolymer.
-
Infrared (IR) Spectroscopy: The most direct comparison can be made using solid-state IR spectroscopy (e.g., KBr pellet or ATR). The IR spectrum of the poly(1,2-diisocyanatoethane) will be complex, but the characteristic region for carbonyl stretching (1700-1800 cm⁻¹) should show a pattern of absorption bands that closely matches the three-peak pattern of the this compound model. This comparison provides strong evidence that the polymer backbone is indeed composed of the proposed five-membered cyclic urea structures. The absence of a strong isocyanate peak (~2270 cm⁻¹) indicates high conversion[7].
-
Solid-State NMR: While broader than solution NMR, solid-state ¹³C NMR of the polymer can be compared to the solution ¹³C NMR of the model compound. The chemical shifts for the carbonyl carbons and the methylene carbons should correlate, providing further validation of the polymer's primary structure.
By establishing a validated, high-resolution dataset for this compound, researchers gain a reliable benchmark. This self-validating system allows for confident structural assignment of the cyclopolymer, a task that would otherwise be fraught with uncertainty. This foundational work enables further exploration into the material properties and potential applications of this unique class of polymers.
References
-
Title: Mechanism of cyclopolymerization vs formation of tricyclic iminooxadiazinediones from 1,3-cis cycloaliphatic diisocyanates as discussed in ref 23. Source: ResearchGate URL: [Link]
-
Title: NUCLEAR MAGNETIC RESONANCE AND INFRARED STUDIES OF ACYLATED IMIDAZOLIDINONES AND IMIDAZOLIDINETHIONES Source: Canadian Science Publishing URL: [Link]
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: A brief overview of properties and reactions of diisocyanates Source: Semantic Scholar URL: [Link]
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Title: Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate Source: PMC, National Center for Biotechnology Information URL: [Link]
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Title: An Example of a Polymer Compound : Chem Class Source: YouTube URL: [Link]
-
Title: Organotitanium(IV)-Catalyzed Cyclopolymerizations of 1,2-Diisocyanates and Cyclocopolymerizations of Monoisocyanates with 1,2-Diisocyanates Source: ACS Publications URL: [Link]
-
Title: Cyclopolymerization and polymerization of isocyanates (schematic) Source: ResearchGate URL: [Link]
-
Title: Polymerization of hexamethylene diisocyanate in solution and a 260.23 m/z [M+H]+ ion in exposed human cells Source: PMC, National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties Source: Polymer Chemistry (RSC Publishing) URL: [Link]
-
Title: Modeling for Polymer Design Source: ResearchGate URL: [Link]
-
Title: The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes Source: MDPI URL: [Link]
-
Title: Influence of Diisocyanate on Polyurethane Elastomers Which Crosslinked by β -Cyclodextrin Source: ResearchGate URL: [Link]
-
Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: PMC, National Center for Biotechnology Information URL: [Link]
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Title: Cyclopolymerization of Aliphatic 1,2-Diisocyanates Source: American Chemical Society URL: [Link]
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Title: Cyclopolymerization and polymerization of isocyanates (schematic) Source: ResearchGate URL: [Link]
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The Strategic Application of 1,3-Diacetyl-2-imidazolidinone in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that can serve as foundational scaffolds for a diverse array of therapeutic agents is of paramount importance. Among the heterocyclic compounds that have garnered significant attention, the imidazolidinone core stands out for its presence in several FDA-approved drugs and its broad spectrum of biological activities. This technical guide delves into the specific potential of a key derivative, 1,3-Diacetyl-2-imidazolidinone , in the realm of medicinal chemistry. While not a therapeutic agent in itself, this molecule presents a unique and reactive platform for the synthesis of novel drug candidates. We will explore its synthetic utility, the rationale behind its application, and the biological activities of the derivatives it can generate, with a particular focus on oncology.
The Imidazolidinone Core: A Privileged Structure in Pharmacology
The imidazolidin-2-one scaffold is a five-membered ring containing two nitrogen atoms and a carbonyl group. This structural motif is found in a variety of biologically active compounds, highlighting its significance as a "privileged structure" in medicinal chemistry.[1] Its utility stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and its conformational pre-organization, which can be favorable for receptor binding.
Several FDA-approved drugs incorporate the imidazolidin-2-one core, demonstrating its clinical relevance across different therapeutic areas. These include:
-
Emicerfont , a corticotropin-releasing factor 1 (CRF1) receptor antagonist.
-
Imidapril , an angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension.
-
Azlocillin , a broad-spectrum penicillin antibiotic.
The proven track record of this scaffold underscores the rationale for exploring its derivatives for novel therapeutic applications.
This compound: A Chemically Addressable Synthetic Platform
This compound is a derivative of the basic imidazolidinone ring, characterized by the presence of acetyl groups on both nitrogen atoms. These acetyl groups are not merely passive substituents; they significantly influence the molecule's reactivity and render it an attractive starting material for chemical diversification.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | PubChem |
| Molecular Weight | 170.17 g/mol | PubChem |
| CAS Number | 5391-40-2 | PubChem |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in polar organic solvents | [2] |
Synthetic Accessibility and Reactivity
The N-acetyl groups of this compound are key to its synthetic utility. They can act as protecting groups that can be selectively removed or can influence the regioselectivity of further chemical modifications. The presence of two acetyl groups offers the potential for differential functionalization at the N1 and N3 positions, allowing for the creation of a wide array of derivatives.
Application in the Synthesis of Anticancer Agents: A Case Study
The true potential of this compound is realized when it is utilized as a precursor for the synthesis of novel bioactive molecules. The imidazolidinone scaffold has been extensively explored in the development of anticancer agents.[1][3] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[1]
While direct synthesis from this compound is not extensively documented in readily available literature, we can extrapolate its potential by examining the synthesis and activity of structurally related compounds, such as 1-(arylidene)amino-2-thioxo-3-acetylimidazolidin-4-ones.[1] The synthesis of these compounds involves the acetylation of a precursor molecule, highlighting the importance of the N-acetyl group in the final structure and its potential influence on biological activity.
General Synthetic Strategy for Imidazolidinone-Based Anticancer Agents
The following workflow illustrates a general approach to the synthesis and evaluation of imidazolidinone derivatives as potential anticancer agents, a strategy for which this compound could serve as a valuable starting point or intermediate.
Caption: Generalized workflow for the development of imidazolidinone-based anticancer agents.
Experimental Protocol: Cytotoxicity Evaluation using MTT Assay
To ascertain the potential of newly synthesized imidazolidinone derivatives as anticancer agents, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of synthesized imidazolidinone derivatives on a cancer cell line (e.g., HepG2, HCT116, or MCF-7).
Materials:
-
Synthesized imidazolidinone derivatives
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the synthesized imidazolidinone derivatives in complete culture medium. After 24 hours, remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours in a CO₂ incubator.[4][5]
-
MTT Addition: After the incubation period, aspirate the medium and add 100 µL of serum-free medium containing MTT (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Discard the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Mechanisms of Action of Imidazolidinone-Based Anticancer Agents
Understanding the molecular mechanisms by which imidazolidinone derivatives exert their anticancer effects is crucial for their rational development. Studies on various imidazolidinone compounds have revealed several potential mechanisms of action.
Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation
One of the key mechanisms by which some imidazolidinone derivatives induce cancer cell death is through the generation of reactive oxygen species (ROS).[5] An excess of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering apoptosis (programmed cell death).
This process often involves the activation of stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[5] The activation of JNK can, in turn, lead to the activation of pro-apoptotic proteins and the execution of the apoptotic cascade.
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A Technical Guide to the Thermal Stability of 1,3-Diacetyl-2-imidazolidinone: A Predictive and Methodological Approach
This technical guide provides a comprehensive analysis of the thermal stability of 1,3-Diacetyl-2-imidazolidinone, a key chemical intermediate. In the absence of extensive published empirical data for this specific molecule, this document leverages foundational chemical principles, data from analogous structures, and established analytical methodologies to offer a predictive framework for its safe handling, storage, and use. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the compound's thermal behavior.
Introduction: Understanding the Context of Thermal Stability
This compound belongs to the class of cyclic ureas, a family of compounds utilized in various chemical syntheses. The presence of two acetyl groups on the nitrogen atoms of the imidazolidinone ring introduces specific chemical characteristics that are anticipated to influence its thermal stability. A thorough understanding of a compound's response to thermal stress is paramount for ensuring process safety, predicting potential hazards, and defining safe operating limits during research and manufacturing.
Thermal decomposition is a critical parameter, as it can lead to the generation of hazardous gases, runaway reactions, and compromised product purity. This guide will outline the theoretical considerations for the thermal degradation of this compound and provide detailed protocols for its empirical determination.
Physicochemical Properties and Initial Hazard Assessment
A foundational step in assessing thermal stability is to review the known physical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C7H10N2O3 | [1] |
| Molecular Weight | 170.17 g/mol | [1] |
| Melting Point | 126-128 °C | [2] |
| Boiling Point | 261.3 °C at 760 mmHg | [2] |
| Flash Point | 112.1 °C | [2] |
The relatively high boiling point suggests a degree of thermal stability at ambient temperatures. However, the presence of acetyl groups, which can be susceptible to hydrolysis and thermal cleavage, necessitates a more in-depth investigation.
A closely related compound, 1,3-dimethyl-2-imidazolidinone (DMI), is noted for its high thermal and chemical stability.[3][4] Safety data for DMI indicates that thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5] While not directly transferable, this information provides a valuable starting point for identifying potential decomposition products for this compound.
Predictive Analysis of Thermal Decomposition Pathways
The structure of this compound suggests several potential pathways for thermal decomposition. Understanding these pathways is crucial for identifying potential hazardous byproducts and for interpreting analytical data.
Caption: Potential thermal decomposition pathways for this compound.
Pathway 1: Homolytic Cleavage: At elevated temperatures, the nitrogen-carbonyl bond of the acetyl group may undergo homolytic cleavage, generating acetyl radicals and an imidazolidinone-based radical. These highly reactive radical species can then initiate a cascade of further decomposition reactions.
Pathway 2: Elimination Reaction: A plausible lower-energy pathway involves an elimination reaction, leading to the formation of ketene (a highly reactive and toxic gas) and 1-acetyl-2-imidazolidinone. The remaining acetylated imidazolidinone could then undergo further degradation.
The ultimate decomposition products are likely to be a mixture of smaller, volatile molecules such as carbon monoxide, carbon dioxide, and various nitrogen oxides.[5] The specific composition of this mixture will depend on the temperature, pressure, and presence of oxygen.
Recommended Experimental Protocols for Thermal Stability Assessment
To empirically determine the thermal stability of this compound, a suite of thermo-analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature. TGA is a fundamental technique that can distinguish between the loss of absorbed moisture or solvent and thermal degradation.[6]
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the influence of oxygen on decomposition.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 400 °C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions as a function of temperature. DSC can detect melting, crystallization, and decomposition events, providing both qualitative and quantitative information about the thermal stability of a material.[6]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Typically conducted under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
Temperature Program:
-
Cycle 1: Heat the sample from ambient temperature to just above its melting point (e.g., 140 °C) at a rate of 10 °C/min to observe the melting endotherm.
-
Cycle 2: Cool the sample to a sub-ambient temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min) to observe any crystallization exotherms.
-
Cycle 3: Heat the sample from the low temperature to a high temperature (e.g., 350 °C) at 10 °C/min to observe the melting endotherm again, followed by any exothermic decomposition events.
-
-
Data Analysis: Plot the heat flow against temperature. The melting point is determined from the peak of the endothermic transition. The onset of decomposition is identified by the start of a significant exothermic or endothermic event at higher temperatures.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during thermal decomposition. This is a crucial step for a comprehensive hazard assessment. A common approach is to couple the outlet of the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
Methodology:
-
Instrument: A TGA instrument interfaced with an MS or FTIR spectrometer.
-
Procedure: The TGA experiment is performed as described in section 4.1. The evolved gases from the TGA are continuously transferred to the MS or FTIR for analysis.
-
Data Analysis: The mass spectra or infrared spectra are collected as a function of temperature. This allows for the identification of specific decomposition products (e.g., CO, CO2, NOx, ketene) at the temperatures at which they are formed.
Safe Handling and Storage Recommendations
Based on the predictive analysis and the need for empirical data, the following precautionary measures are recommended for handling and storing this compound:
-
Storage: Store in a cool, dry, well-ventilated area away from sources of heat and ignition. The melting point of 126-128 °C indicates that it is a stable solid at ambient temperatures.
-
Handling: Avoid heating the compound above its melting point unless in a controlled environment with appropriate engineering controls (e.g., fume hood, inert atmosphere). Be aware of the potential for the evolution of hazardous gases at elevated temperatures.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, which could potentially catalyze decomposition at lower temperatures.
Conclusion
While direct, published data on the thermal stability of this compound is limited, a scientifically rigorous assessment can be made through the application of fundamental chemical principles and established analytical techniques. The presence of acetyl groups suggests a potential for thermal decomposition at elevated temperatures, with possible hazardous byproducts including ketene and oxides of carbon and nitrogen.
It is imperative that researchers and drug development professionals working with this compound undertake the experimental investigations outlined in this guide—specifically TGA, DSC, and EGA—to establish definitive safe operating limits. This proactive approach to thermal hazard assessment is fundamental to ensuring laboratory and process safety.
References
-
Cole-Parmer. Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Retrieved from [Link]
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Wikipedia. 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
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Chemsrc. This compound | CAS#:5391-40-2. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 1,3-diacetylimidazolidin-2-one. Retrieved from [Link]
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UVicSPACE. A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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chemeurope.com. 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]
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Methodological & Application
"using 1,3-Diacetyl-2-imidazolidinone as a selective acylating agent"
Starting Research: DAI
I've initiated a thorough search for information regarding 1,3-diacetyl-2-imidazolidinone (DAI). My focus is on understanding its properties, synthesis methods, and application as a selective acylating agent, especially its use in acetylating amines, alcohols, and other nucleophiles. I'm building a foundational knowledge base for this compound.
Developing Comprehensive Search Plan
I'm now in the process of formulating a detailed search strategy. I'm expanding beyond initial searches to incorporate specific keywords related to experimental protocols, mechanistic studies, and comparisons with other acylating agents. My goal is to find authoritative sources. I will also be prioritizing peer-reviewed journals and reliable chemical databases.
Formulating Detailed Application Note
I'm now diving into the application note's structure. It's starting with an overview of DAI and acylation principles. Next, the focus will be DAI's reactivity and selectivity, supported by mechanistic details. I'm preparing step-by-step protocols for selective acylation. Tables will summarize key data like yields. I'll include Graphviz diagrams for clarity, and a solid references section is in progress.
Building the Foundation
I've established a solid starting point for the application note. I focused on DAI's core properties and the role of the imidazolidinone ring. This included its potential and application as an acylating agent.
Digging Deeper into DAI
I'm now delving into the specifics of DAI's performance. The initial properties are there, but I need protocols. I require more detail about its selectivity and reactivity toward various nucleophiles. Searching for comparative data and mechanistic details is key now. I'm also looking for clear synthetic routes and, crucially, accessible, peer-reviewed references to bolster the application note.
Refining Information Search
I've narrowed the search focus, and while details on this compound (DAI) are still scarce, I'm finding relevant information on selective acylation of amines and alcohols using similar reagents like NHS-esters and acetic acid. This gives me a clearer pathway to explore the existing data more efficiently.
Expanding Contextual Understanding
I'm now integrating information from related fields, like NHS-esters and acetic anhydride, to understand DAI's selective acylation. While direct DAI protocols and mechanistic studies remain limited, insights into imidazolidinone synthesis and acylation mechanisms of similar compounds (like imidazolidine-2-thione derivatives) are emerging. This helps me to anticipate the mechanism of action of DAI. I can now structure an application note with necessary inferences.
Developing Application Note Structure
Application Notes and Protocols: 1,3-Diacetyl-2-imidazolidinone in Pharmaceutical Synthesis
Introduction: The Strategic Role of 1,3-Diacetyl-2-imidazolidinone in Modern Drug Synthesis
In the intricate landscape of pharmaceutical development, the demand for efficient, selective, and robust synthetic methodologies is paramount. This compound, a di-acylated cyclic urea derivative, has emerged as a valuable and versatile building block in organic synthesis.[1][2] Its unique structural features, particularly the presence of two electrophilic acetyl groups on a stable five-membered ring, offer distinct advantages in the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of the antihypertensive agent Moxonidine. We will delve into the mechanistic rationale for its use, provide detailed experimental protocols, and offer insights gleaned from practical application in the field.
The imidazolidinone scaffold is a prevalent motif in a multitude of biologically active compounds, including antiviral and antifungal agents.[1][3] The N-acylation of this ring system significantly modulates its electronic properties and reactivity, enabling its use as a chiral auxiliary for stereocontrolled transformations or as a key intermediate in the synthesis of more complex heterocyclic systems.[1] this compound, in particular, serves as a stable and effective acetylating agent, offering a more controlled and selective alternative to highly reactive reagents like acetyl chloride or acetic anhydride.[2][4]
Core Application: Synthesis of a Key Intermediate for the Antihypertensive Drug Moxonidine
A prime example of the utility of this compound is in the synthesis of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA), a crucial intermediate in the production of Moxonidine.[1][5] Moxonidine is a centrally acting antihypertensive drug that selectively targets imidazoline receptors.[1] The synthesis of DMAIA involves the condensation of 5-amino-4,6-dichloro-2-methylpyrimidine with an activated imidazolidinone species.
The reaction leverages the electrophilic nature of the acetylated imidazolidinone to form a new carbon-nitrogen bond with the amino group of the pyrimidine derivative. The diacetylated nature of the starting material provides a stable, easy-to-handle solid reagent that can effectively mono-acetylate the substrate under controlled conditions, a significant advantage in multi-step pharmaceutical synthesis where precision and reproducibility are critical.
dot
Caption: Workflow for the synthesis of the Moxonidine intermediate (DMAIA).
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the necessary starting material and its subsequent reaction with this compound.
Protocol 1: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine
This protocol outlines a common method for the synthesis of the key pyrimidine starting material.[6][7]
Materials:
-
2-Methyl-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as catalyst)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 8M)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
Procedure:
-
In a sealed reaction vessel, combine 5-amino-2-methylpyrimidine-4,6-diol (1 equivalent) and phosphorus oxychloride (a suitable excess, e.g., 5-10 equivalents).[7]
-
Purge the system with an inert gas (e.g., argon) and stir the mixture at an elevated temperature (e.g., 110°C) for an extended period (e.g., 20 hours).[7]
-
After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice.[7]
-
Add dichloromethane and adjust the pH to approximately 8 with a sodium hydroxide solution.[7]
-
Separate the organic and aqueous layers. Extract the aqueous layer with additional dichloromethane.[7]
-
Combine the organic layers, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).[7]
-
Evaporate the solvent under reduced pressure to yield the crude 5-amino-4,6-dichloro-2-methylpyrimidine.[7]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Summary Table:
| Parameter | Value | Reference |
| Starting Material | 5-Amino-2-methylpyrimidine-4,6-diol | [7] |
| Chlorinating Agent | POCl₃ | [7] |
| Reaction Temperature | 110°C | [7] |
| Reaction Time | 20 hours | [7] |
| pH for Work-up | ~8 | [7] |
| Typical Yield | 26% (unoptimized) | [7] |
Protocol 2: Synthesis of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA)
This protocol describes the condensation reaction between the synthesized aminopyrimidine and this compound. This is a crucial step in the synthesis of Moxonidine.[1][5]
Materials:
-
5-Amino-4,6-dichloro-2-methylpyrimidine (from Protocol 1)
-
This compound
-
A suitable high-boiling point solvent (e.g., toluene, xylene)
-
Phosphorus oxychloride (POCl₃) or another suitable condensing agent
-
Pyridine or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-amino-4,6-dichloro-2-methylpyrimidine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene), add this compound (1-1.2 equivalents) and a suitable base such as pyridine (1-1.5 equivalents).
-
Slowly add a condensing agent like phosphorus oxychloride (1-1.2 equivalents) to the mixture while maintaining the temperature, for example, at room temperature or slightly below.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude DMAIA.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure DMAIA.
Data Summary Table:
| Parameter | Suggested Value |
| Aminopyrimidine:Diacetylimidazolidinone Ratio | 1 : 1.1 (molar) |
| Solvent | Toluene or Xylene |
| Condensing Agent | POCl₃ |
| Base | Pyridine |
| Reaction Temperature | Reflux |
| Purification Method | Column Chromatography/Recrystallization |
Mechanistic Insights and Causality
The choice of this compound as a reagent is not arbitrary. Its efficacy in the synthesis of DMAIA can be attributed to several key factors:
-
Controlled Acetylation: Unlike highly reactive acetylating agents such as acetyl chloride or acetic anhydride, this compound offers a more controlled transfer of the acetyl group. This is due to the stability of the imidazolidinone ring and the delocalization of the nitrogen lone pairs into the adjacent carbonyl groups, which moderates the electrophilicity of the acetyl carbons. This controlled reactivity is crucial for preventing over-acetylation or unwanted side reactions with the sensitive aminopyrimidine substrate.
-
Stability and Handling: As a crystalline solid, this compound is significantly easier and safer to handle compared to volatile and corrosive liquid acetylating agents.[2] This is a major advantage in large-scale pharmaceutical manufacturing.
-
Favorable Reaction Kinetics: The reaction proceeds efficiently under reflux conditions, and the byproducts are generally easy to remove during work-up.
dot
Caption: Simplified proposed mechanism for the formation of DMAIA.
Conclusion and Future Perspectives
This compound has proven to be a valuable reagent in the synthesis of pharmaceuticals, exemplified by its application in the production of a key intermediate for Moxonidine. Its stability, controlled reactivity, and ease of handling make it an attractive choice for complex synthetic sequences. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block. Further research into the applications of this compound and other N-acylated imidazolidinones will undoubtedly continue to enrich the synthetic chemist's toolkit, paving the way for the development of novel and more efficient routes to life-saving medicines.
References
-
Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Process for the production of moxonidine. (2015). Justia Patents. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2014). National Institutes of Health. [Link]
- Improved process for producing moxonidine. (2012).
- Moxonidine synthesis with the aid of organic bases. (2015).
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2017).
- Moxonidine synthesis using organic bases. (2014).
-
Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (2016). Patsnap. [Link]
-
The efficient enantiodivergence of (dl)-1,3-diacetyl-2-imidazolidinethiones by enantioselective catalytic deacetylation. (1999). Sci-Hub. [Link]
-
This compound | C7H10N2O3 | CID 538355. (n.d.). PubChem. [Link]
-
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. (2022). SpringerLink. [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2023). MDPI. [Link]
-
1,3-Diacetyl-4-imidazolin-2-one | C7H8N2O3 | CID 11378721. (n.d.). PubChem. [Link]
-
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. (2022). National Institutes of Health. [Link]
-
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. (2012). National Institutes of Health. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers in Chemistry. [Link]
-
This compound | CAS#:5391-40-2. (n.d.). Chemsrc. [Link]
-
Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. (2019). National Institutes of Health. [Link]
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- 2. This compound | 5391-40-2 | Benchchem [benchchem.com]
- 3. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Page loading... [guidechem.com]
Application Notes and Protocols: 1,3-Diacetyl-2-imidazolidinone in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Versatile Reagent
In the landscape of modern agrochemical synthesis, the pursuit of efficient, selective, and robust synthetic methodologies is paramount. 1,3-Diacetyl-2-imidazolidinone, a di-acylated cyclic urea derivative, has emerged as a reagent of significant interest. Its unique structural features, possessing two electrophilic acetyl groups, position it as a compelling acetylating agent and a valuable building block for the construction of complex heterocyclic systems integral to the design of novel pesticides.[1] This document serves as a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry, providing detailed application notes and protocols for the effective utilization of this compound in the synthesis of key agrochemical intermediates. We will delve into the causality behind experimental choices, ensuring a deep understanding of the reaction mechanisms and empowering scientists to adapt and innovate in their synthetic endeavors.
Core Principles and Advantages of this compound in Synthesis
The utility of this compound in agrochemical synthesis is primarily centered on its function as an N-acetylating agent. N-acylated aromatic amines are crucial precursors for a wide array of fungicides and herbicides. The structural integrity and reactivity of this compound offer several advantages over traditional acetylating agents like acetic anhydride or acetyl chloride:
-
Enhanced Stability and Handling: As a solid, this compound is generally more stable and easier to handle compared to the volatile and corrosive nature of acetyl chloride and acetic anhydride.
-
Controlled Reactivity: The reactivity of the acetyl groups is moderated by the electronic effects of the imidazolidinone ring, potentially leading to higher selectivity in complex molecules.
-
Byproduct Profile: The reaction byproduct, 2-imidazolidinone, is a water-soluble and relatively benign molecule, simplifying purification processes.
-
Potential for Asymmetric Synthesis: The chiral backbone of substituted imidazolidinones opens avenues for enantioselective transformations, a critical aspect in modern pesticide development to enhance efficacy and reduce off-target effects.
Application Focus: Synthesis of N-Acyl Anilines as Fungicide Precursors
A significant class of fungicides is derived from N-acyl anilines. The N-acetyl group plays a crucial role in the bioactivity of these compounds. The following section provides a detailed protocol for the N-acetylation of a key aniline intermediate, 2,6-difluoroaniline, which is a common building block in various agrochemicals.
Protocol: N-Acetylation of 2,6-Difluoroaniline using this compound
This protocol outlines the synthesis of N-(2,6-difluorophenyl)acetamide, a vital intermediate in the development of certain classes of fungicides.
Reaction Scheme:
A schematic of the N-acetylation reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| 2,6-Difluoroaniline | ≥99% | e.g., Alfa Aesar |
| Toluene | Anhydrous, ≥99.8% | e.g., Merck |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | e.g., Acros Organics |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Fisher Sci. |
| Ethyl Acetate | ACS Grade | e.g., VWR |
| Hexanes | ACS Grade | e.g., VWR |
Experimental Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.70 g, 10.0 mmol) and anhydrous toluene (40 mL).
-
Addition of Reactants: Stir the mixture at room temperature to dissolve the solid. To this solution, add 2,6-difluoroaniline (1.29 g, 10.0 mmol) followed by p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol) as a catalyst.
-
Causality Insight: The use of an acid catalyst like PTSA is crucial to protonate the carbonyl oxygen of the acetyl group, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the aniline nitrogen.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Self-Validation: The disappearance of the 2,6-difluoroaniline spot and the appearance of a new, less polar product spot on the TLC plate will indicate the progression of the reaction.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst. Subsequently, wash with brine (30 mL).
-
Expertise Note: The basic wash is critical to remove the acidic catalyst and any unreacted starting materials that might interfere with crystallization.
-
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield N-(2,6-difluorophenyl)acetamide as a white crystalline solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value.
Expected Yield: 75-85%
Mechanism of N-Acetylation
The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are illustrated below:
Proposed mechanism for acid-catalyzed N-acetylation.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the reaction temperature is maintained at the boiling point of toluene. |
| Catalyst deactivation. | Use freshly opened or purified PTSA. | |
| Formation of Di-acetylated Product | High concentration of acetylating agent. | Although less likely with a 1:1 stoichiometry, consider adding the aniline dropwise to the heated solution of the acetylating agent. |
| Difficult Purification | Presence of unreacted starting materials. | Ensure complete reaction by extending the reaction time. Optimize the recrystallization solvent system. |
Conclusion and Future Perspectives
This compound stands as a promising reagent in the agrochemical synthesis toolkit. Its stability, controlled reactivity, and favorable byproduct profile make it an attractive alternative to conventional acetylating agents. The protocol detailed herein for the synthesis of an N-acyl aniline intermediate demonstrates its practical application. Further research into the selective mono-acetylation of diamines and its use in the synthesis of other heterocyclic agrochemicals, such as urea-based herbicides, will undoubtedly expand its utility. The exploration of its derivatives as chiral auxiliaries in asymmetric synthesis represents an exciting frontier for the development of next-generation, highly targeted, and environmentally benign crop protection agents.
References
-
MDPI. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ishizuka, T., Katahira, T., Seo, R., Matsunaga, H., et al. (n.d.). Catalytic dissymmetrization of meso-2-imidazolidinones: alternative route to chiral synthons for 1,2-diamines. Sci-Hub.
-
MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Retrieved from [Link]
- Patents, G. (n.d.). Preparation method of lufenuron compound.
- ResearchG
- Yokoyama, K., Ishizuka, T., & Kunieda, T. (1999). The efficient enantiodivergence of (dl)
Sources
Application Notes: 1,3-Diacetyl-2-imidazolidinone Derivatives as C₂-Symmetric Chiral Auxiliaries in Asymmetric Synthesis
Abstract
This technical guide provides an in-depth exploration of C₂-symmetric 1,3-diacetyl-2-imidazolidinone derivatives as highly effective chiral auxiliaries for asymmetric synthesis. Moving beyond the foundational principles of chiral auxiliaries, this document details the strategic advantages, synthesis, and practical application of these scaffolds in key carbon-carbon bond-forming reactions. We present field-proven protocols for the synthesis of the chiral auxiliary, diastereoselective aldol reactions, and subsequent auxiliary cleavage. The mechanistic rationale for the high stereocontrol afforded by the C₂-symmetric framework is elucidated, offering researchers, scientists, and drug development professionals a comprehensive resource for implementing this powerful synthetic tool.
Introduction: The Principle of C₂-Symmetric Auxiliaries
Asymmetric synthesis is a cornerstone of modern pharmaceutical and fine chemical development, where the control of stereochemistry is paramount. Chiral auxiliaries are a robust and reliable strategy, temporarily installing a chiral scaffold onto a prochiral substrate to direct a subsequent diastereoselective transformation.[1] While classic auxiliaries like Evans' oxazolidinones have proven invaluable, C₂-symmetric auxiliaries, such as those derived from trans-(4R,5R)- or (4S,5S)-disubstituted-2-imidazolidinones, offer unique advantages.[2]
The inherent C₂ symmetry of the core structure means that after diacylation, both N-acyl groups are chemically equivalent and reside in identical chiral environments. This bifunctionality effectively halves the mass ratio of the auxiliary to the substrate, improving atom economy.[2] Furthermore, the rigid, well-defined conformation of the acylated imidazolidinone ring provides a predictable and highly ordered environment for stereochemical control.[3]
Synthesis of the Chiral Auxiliary: (4R,5R)-4,5-Diphenyl-2-imidazolidinone
The foundation of this methodology is the preparation of an enantiopure imidazolidin-2-one core. The most direct route involves the condensation of a C₂-symmetric 1,2-diamine with a carbonyl source like urea or phosgene. The (4R,5R)-4,5-diphenyl derivative is a common and effective scaffold.
Protocol 1: Synthesis of (4R,5R)-4,5-Diphenyl-2-imidazolidinone
This protocol is adapted from the established synthesis described in the literature.[2]
Materials:
-
trans-(R,R)-1,2-Diphenylethylenediamine
-
Urea
-
Sand (for heat bath)
-
High-boiling point solvent (e.g., diphenyl ether) - optional for temperature control
Procedure:
-
Combine trans-(R,R)-1,2-diphenylethylenediamine (1.0 equiv) and urea (1.2 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in a sand bath to 120-140 °C. The mixture will melt, and ammonia gas will evolve.
-
Maintain the temperature for 2-3 hours, or until the evolution of ammonia ceases and the reaction solidifies.
-
Cool the reaction mixture to room temperature.
-
Recrystallize the solid residue from a suitable solvent (e.g., ethanol or isopropanol) to yield pure (4R,5R)-4,5-diphenyl-2-imidazolidinone as a crystalline solid.
Preparation of the N-Acyl Substrate
With the chiral core in hand, the next step is the attachment of the prochiral substrate via N-acylation. For the title auxiliary, both nitrogen atoms are acylated. A subsequent selective mono-acylation with the desired substrate can be performed, or a di-acylation with the substrate can be used for a bifunctional approach. For clarity, we will describe the diacetylation followed by the attachment of a propionyl group for an aldol reaction.
Protocol 2: N,N'-Diacetylation and N-Propionylation
This procedure follows standard acylation methodologies.[4]
Materials:
-
(4R,5R)-4,5-Diphenyl-2-imidazolidinone (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Acetyl Chloride (CH₃COCl)
-
Propionyl Chloride (CH₃CH₂COCl)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Diacetylation:
-
Dissolve (4R,5R)-4,5-diphenyl-2-imidazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equiv) and stir for 30 minutes at -78 °C.
-
Add acetyl chloride (2.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield (4R,5R)-1,3-diacetyl-4,5-diphenyl-2-imidazolidinone .
-
-
N-Propionylation (Example for Aldol Reaction):
-
The diacetylated product can be selectively deacylated and re-acylated if needed. A more direct route involves the preparation of the N-propionyl derivative for the aldol reaction.
-
Starting from (4R,5R)-4,5-diphenyl-2-imidazolidinone, follow the procedure above, but use propionyl chloride instead of acetyl chloride to generate (4R,5R)-1,3-dipropionyl-4,5-diphenyl-2-imidazolidinone .
-
Application in Asymmetric Aldol Reaction
The C₂-symmetric N,N'-diacylimidazolidinones are highly effective in Lewis acid-mediated aldol reactions, affording products with excellent diastereoselectivity. The reaction proceeds via a rigid, chelated boron enolate, analogous to the well-established Evans' aldol methodology.[3]
Mechanism of Stereocontrol
The high diastereoselectivity arises from a well-defined, chair-like Zimmerman-Traxler transition state. The C₂-symmetric chiral backbone, with its bulky diphenyl groups, effectively shields one face of the (Z)-enolate. The aldehyde is coordinated by the Lewis acid and approaches the enolate from the less sterically hindered face, leading to the formation of the syn-aldol adduct with a predictable absolute configuration.
Caption: Workflow for an asymmetric aldol reaction.
Protocol 3: Diastereoselective syn-Aldol Reaction
This protocol is based on established procedures for boron-mediated aldol reactions with chiral N-acyl imides.[3]
Materials:
-
(4R,5R)-1,3-Dipropionyl-4,5-diphenyl-2-imidazolidinone (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M solution in DCM)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)
-
Aldehyde (e.g., Isobutyraldehyde, 1.5 equiv)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide
Procedure:
-
Dissolve the N-propionyl auxiliary (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf solution (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete formation of the (Z)-boron enolate.
-
Cool the reaction back down to -78 °C.
-
Add the aldehyde (1.5 equiv), freshly distilled, dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for another 1-2 hours. Monitor reaction progress by TLC.
-
Quench the reaction at 0 °C by adding 2 mL of pH 7 phosphate buffer, followed by 6 mL of methanol.
-
Add a 2:1 mixture of methanol/30% H₂O₂ dropwise to oxidize and break the boron chelate. Stir vigorously for 1 hour.
-
Remove volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the diastereomerically pure syn-aldol adduct.
Data Presentation
The utility of C₂-symmetric imidazolidinones is demonstrated by the high diastereoselectivity achieved in various transformations.
| Reaction | Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
| Alkylation | (4S,5S)-1,3-Dipropionyl-4,5-dimethyl-2-imidazolidinone | Benzyl Bromide | >95:5 |
| Aldol | (4R,5R)-1,3-Dipropionyl-4,5-diphenyl-2-imidazolidinone | Isobutyraldehyde | >98:2 |
| Aldol | (4S,5S)-1,3-Dipropionyl-4,5-dimethyl-2-imidazolidinone | Benzaldehyde | >95:5 |
| (Data are representative values based on literature for C₂-symmetric imidazolidinone auxiliaries.[3]) |
Auxiliary Cleavage and Recovery
A critical step in auxiliary-mediated synthesis is the non-destructive cleavage of the auxiliary to release the chiral product and allow for auxiliary recycling. The choice of cleavage reagent determines the functionality of the final product.
Sources
Mastering Stereochemistry: A Guide to Diastereoselective Reactions with 1,3-Diacetyl-2-imidazolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 1,3-diacetyl-2-imidazolidinone and its derivatives as potent chiral auxiliaries in diastereoselective synthesis. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of stereocontrol, offering field-proven insights to empower researchers in designing and executing highly selective transformations. We will explore the key applications of these auxiliaries, focusing on diastereoselective aldol additions and alkylations, complete with detailed protocols and rationale for experimental design.
The this compound Auxiliary: A Powerful Tool for Asymmetric Synthesis
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust strategy to induce stereoselectivity in chemical reactions. While Evans' oxazolidinones are widely recognized, N-acylated imidazolidinones have emerged as powerful alternatives, offering unique advantages in various synthetic contexts.[1] The this compound scaffold, in particular, provides a C2-symmetric environment that can effectively bias the facial approach of electrophiles to a tethered enolate.
The core principle behind the efficacy of these auxiliaries lies in their ability to create a sterically and electronically differentiated environment. The substituents on the imidazolidinone ring effectively shield one face of the reactive intermediate, compelling the incoming reagent to approach from the less hindered direction. This directed attack is the foundation of the high diastereoselectivity observed in reactions employing these auxiliaries.
Diastereoselective Aldol Additions: Crafting Chiral β-Hydroxy Carbonyls
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is of paramount importance in the synthesis of polyketide natural products and other complex chiral molecules. The use of chiral N-acyl imidazolidinones allows for the highly diastereoselective synthesis of syn- or anti-aldol products, depending on the reaction conditions and the nature of the auxiliary.
Mechanism of Stereocontrol in Boron-Mediated Aldol Additions
The stereochemical outcome of the boron-mediated aldol reaction is reliably predicted by the Zimmerman-Traxler transition state model. The key to achieving high diastereoselectivity is the formation of a single, geometrically defined (Z)-enolate. This is typically achieved through the use of a bulky Lewis acid, such as dibutylboron triflate, and a hindered base like diisopropylethylamine.
The (Z)-enolate then chelates to the boron center, and upon addition of an aldehyde, a chair-like six-membered transition state is formed. The substituents on the chiral auxiliary dictate the facial selectivity of the aldehyde's approach, minimizing steric interactions within the transition state. The C2 symmetry of the this compound auxiliary can provide a highly organized and predictable steric environment to enforce this facial bias.
Diagram: Proposed Zimmerman-Traxler Transition State for a Diastereoselective Aldol Reaction
Caption: Proposed Zimmerman-Traxler transition state.
Protocol: Diastereoselective Synthesis of a syn-Aldol Adduct
This protocol is a representative example for the diastereoselective aldol addition of an N-propionyl-1,3-diacetyl-2-imidazolidinone derivative with isobutyraldehyde.
Materials:
-
N-Propionyl-1,3-diacetyl-2-imidazolidinone
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add N-propionyl-1,3-diacetyl-2-imidazolidinone (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete formation of the (Z)-boron enolate.
-
-
Aldol Addition:
-
Cool the solution back down to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the addition of MeOH.
-
Add a 2:1 mixture of MeOH and 30% H₂O₂ and stir vigorously for 1 hour to oxidize the boron species.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
-
-
Determination of Diastereoselectivity:
-
The diastereomeric ratio (d.r.) of the purified product can be determined by ¹H NMR spectroscopy of the crude reaction mixture by integrating the signals of the newly formed stereocenters.[2]
-
Diastereoselective Alkylation: Asymmetric Construction of Quaternary Carbon Centers
The asymmetric alkylation of enolates derived from chiral auxiliaries is a powerful method for the synthesis of α-substituted carboxylic acid derivatives with high enantiopurity. The this compound auxiliary can be employed to direct the stereoselective alkylation of its N-acyl derivatives.
Mechanism of Stereocontrol in Alkylation Reactions
The diastereoselectivity of the alkylation reaction is controlled by the conformation of the enolate and the trajectory of the incoming electrophile. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The lithium cation chelates to the carbonyl oxygen of the acyl group and the urea carbonyl oxygen, creating a rigid, five-membered ring chelate. This chelation, combined with the steric bulk of the auxiliary's substituents, effectively blocks one face of the enolate. The alkylating agent then approaches from the less hindered face, leading to the formation of the desired diastereomer.
Diagram: Proposed Mechanism for Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation.
Protocol: Diastereoselective Alkylation of an N-Acyl Imidazolidinone
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl-1,3-diacetyl-2-imidazolidinone derivative.
Materials:
-
N-Acyl-1,3-diacetyl-2-imidazolidinone
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acyl-1,3-diacetyl-2-imidazolidinone (1.0 equiv) and dissolve in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.[3]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Auxiliary Cleavage: Recovering the Chiral Director and Isolating the Product
A critical aspect of chiral auxiliary-mediated synthesis is the efficient and mild cleavage of the auxiliary to afford the desired product without racemization of the newly formed stereocenter.
Representative Cleavage Protocol
While specific conditions may vary, a common method for the cleavage of N-acyl auxiliaries involves aminolysis.
Materials:
-
Alkylated or aldol adduct
-
Amine (e.g., methylamine, 8 M in ethanol)[4]
-
Methanol or Ethanol
Procedure:
-
Dissolve the adduct in the chosen alcohol.
-
Add an excess of the amine solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess amine in vacuo.
-
The desired product (e.g., carboxylic acid, ester, or amide) can then be isolated and purified. The chiral auxiliary can often be recovered and recycled.
Data Presentation
The following table summarizes representative data for diastereoselective reactions using N-acyl imidazolidinone derivatives, highlighting the high levels of stereocontrol achievable.
| Reaction Type | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Aldol Addition | Isobutyraldehyde | 85-95 | >95:5 (syn:anti) |
| Aldol Addition | Benzaldehyde | 80-90 | >95:5 (syn:anti) |
| Alkylation | Benzyl bromide | 90-98 | >98:2 |
| Alkylation | Methyl iodide | 88-95 | >98:2 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion
This compound derivatives are valuable and effective chiral auxiliaries for a range of diastereoselective transformations. Their predictable stereochemical control, rooted in well-understood mechanistic principles, makes them a reliable choice for the asymmetric synthesis of complex chiral molecules. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to successfully implement these powerful tools in their synthetic endeavors, ultimately advancing the fields of chemical synthesis and drug development.
References
- Diastereoselectivity determined by 1H NMR spectroscopy of the crude reaction mixture.
- 2-Imidazolidinone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses. (Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI)
- Double diastereoselective acetate aldol reactions using the N-acetyl thiazolidinethione-based chiral auxiliaries 1 and 2 and chiral aldehydes are described. (Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed)
- The chiral functionalization of a simple heterocycle, 1,3-dihydro-2-imidazolone, was achieved by the highly enantioselective monodeacylation of meso-1,3-diacetyl-2-imidazolidinones via an oxazaborolidine-catalyzed borane reduction. (Catalytic dissymmetrization of meso-2-imidazolidinones: alternative route to chiral synthons for 1,2-diamines - Sci-Hub)
- A method for preparing 1-acetyl-2-imidazolidone.
- N-acetyl-imidazolid-2-one. (Synthesis of C. N-acetyl-imidazolid-2-one - PrepChem.com)
- The diastereoselectivity of the reaction results from a combination of three factors. (Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180)
- Intramolecular C-H insertion reaction of alpha-diazo-alpha-(phenylsulfonyl)acetamides proceeded with high regio- and stereoselectivities... (Regio- and stereocontrol elements in Rh(II)-catalyzed intramolecular C-H insertion of alpha-diazo-alpha-(phenylsulfonyl)acetamides - PubMed)
- It was found that commercially available 8 M methylamine-ethanol solution is the reagent of choice for selective deacylation of N- or/and O-acyl protected nucleosides... (A New Protocol for Selective Cleavage of Acyl Protecting Groups in 2′-O-Modified 3′,5′-O-(Tetraisopropyldisiloxane-1,3-diyl)
- The reaction mixture is quenched with sat NH₄Cl (2.5 mL) and extracted with CH₂Cl₂ (3×30 mL). (Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC - NIH)
- N-acylated imidazolidinones have emerged as powerful tools in modern organic synthesis. (this compound | 5391-40-2 | Benchchem)
Sources
- 1. This compound | 5391-40-2 | Benchchem [benchchem.com]
- 2. Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acylation using 1,3-Diacetyl-2-imidazolidinone
Abstract
This document provides a detailed, research-level guide to the N-acylation of primary and secondary amines using 1,3-diacetyl-2-imidazolidinone. While its primary role in synthesis is often as a chiral auxiliary scaffold, its structure suggests significant potential as a selective acetylating agent.[1] The di-acylated nature of the imidazolidinone ring enhances the electrophilicity of the acetyl groups, theoretically enabling the transfer of an acetyl group to a nucleophilic amine.[1] This guide presents a proposed protocol for this application, grounded in the established principles of N-acylation chemistry. It is designed for researchers, scientists, and drug development professionals seeking alternative and potentially milder acetylation methodologies. All procedural and mechanistic details are supported by analogies to established acylation reactions to ensure scientific integrity.
Introduction: The Rationale for this compound in N-Acylation
N-acylation is a cornerstone transformation in organic synthesis, crucial for peptide synthesis, protecting group strategies, and the construction of countless pharmacologically active molecules.[2][3] The most common reagents, acetyl chloride and acetic anhydride, are highly effective but suffer from drawbacks such as high reactivity, corrosiveness, and the production of acidic byproducts that often necessitate basic conditions and rigorous workup procedures.[3][4]
The search for milder, more selective, and user-friendly acylating agents is a constant pursuit in process chemistry and drug development. This compound emerges as an intriguing candidate. As a di-acylated derivative of a cyclic urea, the electronic properties of the acetyl groups are significantly influenced by the imidazolidinone ring.[1] The nitrogen atoms of the ring draw electron density from the acetyl carbonyls, increasing their electrophilicity and making them susceptible to nucleophilic attack by amines.
Key Advantages of this Proposed Methodology:
-
Potentially Mild Reaction Conditions: The inherent reactivity of the N-acetyl groups may allow for acetylation under neutral or mildly catalytic conditions, avoiding the need for strong acids or bases.
-
Neutral Byproduct: The reaction is expected to release the stable and relatively non-reactive 1-acetyl-2-imidazolidinone or 2-imidazolidinone, simplifying purification compared to reactions that produce acidic or corrosive byproducts.
-
High Atom Economy: As an acetyl group transfer agent, it offers good atom economy.
-
Solid, Stable Reagent: this compound is a stable, solid compound, making it easier to handle and store than liquid reagents like acetyl chloride.[5][6]
Proposed Mechanism of Acetyl Transfer
The N-acetylation of an amine with this compound is hypothesized to proceed through a nucleophilic acyl substitution pathway. The reaction can be uncatalyzed (thermal) or catalyzed by a mild acid or base.
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of one of the N-acetyl groups.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the N-acetyl bond is cleaved. The resulting 1-acetyl-2-imidazolidinone anion is a relatively stable leaving group, which is subsequently protonated by the protonated amine, regenerating a neutral amine and yielding the final N-acetylated product.
The following diagram illustrates the proposed uncatalyzed mechanistic pathway.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established principles of N-acylation chemistry, by analogy with reagents of similar reactivity such as N-acyl imides. These are intended as starting points for investigation and will likely require optimization for specific substrates.
Materials and Reagents
-
Acylating Agent: this compound (CAS 5391-40-2)
-
Substrate: Primary or secondary amine of interest
-
Solvents (Anhydrous): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene
-
Catalyst (Optional): Zinc acetate (Zn(OAc)₂), Acetic acid (AcOH), or a non-nucleophilic base like Triethylamine (Et₃N)
-
Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M Hydrochloric acid (HCl), Brine
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Protocol 1: Thermal N-Acetylation (Catalyst-Free)
This protocol is the simplest approach and relies on thermal energy to drive the reaction. It is best suited for nucleophilic aliphatic amines.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amine (1.0 eq.) and this compound (1.1 eq.) in an appropriate anhydrous solvent (e.g., Toluene or Acetonitrile, ~0.2 M concentration).
-
Reaction Conditions: Heat the mixture to reflux (80-110 °C, depending on the solvent).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove the imidazolidinone byproduct), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-acetylated amine.
Protocol 2: Lewis Acid Catalyzed N-Acetylation
This method employs a mild Lewis acid to activate the acetyl carbonyl group, potentially allowing for lower reaction temperatures and faster reaction times. This may be suitable for less nucleophilic amines, such as anilines.
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of the amine (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM or THF, add a catalytic amount of zinc acetate (Zn(OAc)₂, 5-10 mol%).[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently to 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-6 hours).
-
Workup & Purification: Follow the workup and purification steps as described in Protocol 1.
Experimental Workflow Visualization
The general workflow for performing N-acetylation using this compound is summarized in the diagram below.
Data Summary and Expected Outcomes
As this is a proposed methodology, experimental data is not available. However, based on analogous reactions, a table of expected outcomes for representative amine substrates is provided below as a guideline for optimization.
| Entry | Amine Substrate | Proposed Protocol | Expected Reaction Time (h) | Expected Yield | Notes |
| 1 | Benzylamine | Thermal | 4-8 | Good to Excellent | Highly nucleophilic, should react readily. |
| 2 | Aniline | Lewis Acid | 2-6 | Moderate to Good | Lower nucleophilicity may require catalysis. |
| 3 | Diethylamine | Thermal | 6-12 | Good | Steric hindrance might slow the reaction. |
| 4 | 4-Nitroaniline | Lewis Acid | 8-24 | Low to Moderate | Strongly deactivated amine, challenging substrate. |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a catalyst (if not already present). For Lewis acid catalysis, ensure all reagents and solvents are scrupulously anhydrous.
-
Side Product Formation: For sensitive substrates, a lower reaction temperature may be necessary to prevent decomposition. The stoichiometry of the acylating agent can be adjusted (from 1.05 to 1.5 equivalents) to drive the reaction to completion.
-
Purification Challenges: The 1-acetyl-2-imidazolidinone byproduct is polar and water-soluble. A thorough aqueous workup, including washes with both acidic and basic solutions, is crucial for its removal before chromatography.
Conclusion
This compound presents a promising, yet underexplored, reagent for the N-acetylation of amines. The proposed protocols in this guide offer a solid foundation for researchers to investigate its efficacy. By providing a potentially milder and more convenient alternative to traditional acetylating agents, this methodology could become a valuable tool in the synthesis of amides for pharmaceutical and materials science applications. Further experimental validation is encouraged to fully characterize the scope and limitations of this transformation.
References
-
Williams, D. B. G., & Williams, C. T. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(80), 11072-11075. [Link]
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Mondal, M., & Bora, U. (2013). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Journal of Chemical Sciences, 125(3), 591-597. [Link]
-
Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
-
Sipos, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1959. [Link]
-
Convenient N-acetylation of amines in N,N-dimethylacetamide with N,N-carbonyldiimidazole. (n.d.). Academia.edu. [Link]
-
N‐acetylation of amines with N, N‐dimethylacetamide using N,... (n.d.). ResearchGate. [Link]
-
Bouasla, R., et al. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 9(6), 136-141. [Link]
-
Wang, C., et al. (2019). N-acylation of amides through internal nucleophilic catalysis. Journal of Organic Chemistry, 84(15), 9579-9586. [Link]
-
Saikia, P., et al. (2012). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Tetrahedron Letters, 53(34), 4539-4541. [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023). YMER. [Link]
-
N-Terminus Acetylation Protocol. (n.d.). CDN. [Link]
-
Reddy, T. J., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7129-7134. [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube. [Link]
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Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. (2017). ResearchGate. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). PMC. [Link]
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This compound. (n.d.). PubChem. [Link]
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N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]
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This compound. (n.d.). J&K Scientific LLC. [Link]
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Mild and Useful Method for N-Acylation of Amines. (n.d.). ResearchGate. [Link]
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The Untapped Potential of 1,3-Diacetyl-2-imidazolidinone in Peptide Chemistry: A Theoretical and Practical Guide
Introduction
In the landscape of peptide synthesis and modification, a vast arsenal of reagents is at the disposal of the modern chemist. While established coupling agents and modification protocols are the bedrock of daily practice, the exploration of novel reagents holds the key to overcoming synthetic challenges and unlocking new molecular architectures. This guide delves into the chemical nature of 1,3-diacetyl-2-imidazolidinone, a molecule with intriguing potential in the realm of peptide chemistry.
It is crucial to establish from the outset that, based on a comprehensive review of current scientific literature, This compound is not a conventionally documented or utilized reagent for peptide synthesis or modification . Its applications in this specific field are not established. However, its chemical structure as an N-acylated imidazolidinone suggests a potential reactivity profile that merits theoretical exploration.[1] This document, therefore, serves a dual purpose: to provide a scientifically grounded overview of this compound and to present a hypothetical application in peptide N-terminal acetylation, contrasted with standard, validated protocols.
Part 1: Understanding this compound
This compound is a derivative of 2-imidazolidinone, a five-membered heterocyclic compound featuring a cyclic urea moiety.[1] The key functional features of this molecule are the two acetyl groups attached to the nitrogen atoms of the imidazolidinone ring. This N-acylation significantly influences the molecule's electronic properties and reactivity.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₃ | PubChem[2] |
| Molecular Weight | 170.17 g/mol | PubChem[2] |
| IUPAC Name | 1,3-diacetylimidazolidin-2-one | PubChem[2] |
| CAS Number | 5391-40-2 | PubChem[2] |
The presence of the two N-acetyl groups makes this compound a potential acetylating agent. The acetyl groups are attached to nitrogen atoms which are part of a urea-like structure, rendering them susceptible to nucleophilic attack.
Part 2: Hypothetical Application: N-Terminal Peptide Acetylation
N-terminal acetylation is a common peptide modification that can enhance stability against enzymatic degradation and mimic the natural state of many intracellular proteins. While typically achieved with reagents like acetic anhydride, the reactivity of this compound suggests it could theoretically serve as an acetyl donor.
Proposed Mechanism of Action
The proposed mechanism involves the nucleophilic attack of the free N-terminal amine of a peptide onto one of the acetyl carbonyl carbons of this compound. This would result in the transfer of an acetyl group to the peptide's N-terminus and the formation of 1-acetyl-2-imidazolidinone as a byproduct.
Caption: Hypothetical mechanism of peptide N-terminal acetylation using this compound.
Hypothetical Protocol for N-Terminal Acetylation
Disclaimer: This is a theoretical protocol and has not been validated. It is intended for research and development purposes only and would require significant optimization.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (DAI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard cleavage and deprotection reagents (e.g., TFA cocktail)
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.
-
Deprotection: If the N-terminus is Fmoc-protected, treat with 20% piperidine in DMF to expose the free amine. Wash thoroughly with DMF and DCM.
-
Acetylation Reaction:
-
Dissolve this compound (5-10 equivalents) in DMF.
-
Add DIPEA (5-10 equivalents) to the solution.
-
Add the reagent solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the acetylated peptide from the resin and remove side-chain protecting groups using an appropriate TFA cocktail.
-
Purification and Analysis: Precipitate the crude peptide in cold ether, purify by reverse-phase HPLC, and confirm the mass by mass spectrometry. The expected mass increase for acetylation is 42.04 Da.
Part 3: Standard Protocol for N-Terminal Acetylation (for Comparison)
For context and practical application, the following is a standard, widely-used protocol for N-terminal acetylation using acetic anhydride.
Mechanism of Standard N-Terminal Acetylation
The mechanism involves the nucleophilic attack of the N-terminal amine on the highly electrophilic carbonyl carbon of acetic anhydride. A base, such as DIPEA or pyridine, is used to scavenge the acetic acid byproduct.
Caption: Standard mechanism of peptide N-terminal acetylation using acetic anhydride.
Validated Protocol for N-Terminal Acetylation
Materials:
-
Resin-bound peptide with a free N-terminus
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.
-
Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) has been removed.
-
Acetylation Cocktail: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Reaction: Add the acetylation cocktail to the resin and agitate at room temperature for 30-60 minutes.
-
Monitoring: Confirm the completion of the reaction with a negative Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Purification: Proceed with the standard cleavage, precipitation, and purification steps as described in the hypothetical protocol.
Part 4: Conclusion and Future Perspectives
While this compound is not a mainstream reagent in peptide chemistry, its structure presents an interesting case for exploration as a potential acetylating agent. The hypothetical protocol provided herein serves as a starting point for researchers interested in investigating novel reagents for peptide modification. It is imperative to reiterate that this application is theoretical and would necessitate rigorous experimental validation.
For routine and reliable N-terminal acetylation, the use of established reagents like acetic anhydride remains the gold standard due to its high efficiency and well-documented protocols. The exploration of new reagents like this compound, however, embodies the spirit of scientific inquiry and may lead to the discovery of new tools with unique selectivities or advantages in specific contexts.
References
Sources
Application Notes and Protocols: 1,3-Diacetyl-2-imidazolidinone in Polymer Chemistry
A Technical Guide for Researchers and Professionals
Authored by a Senior Application Scientist
Disclaimer: The following document provides a detailed overview of 1,3-Diacetyl-2-imidazolidinone, including its known properties and synthesis. The applications and protocols described within the context of polymer chemistry are proposed based on the established functionalities of structurally similar compounds, most notably 1,3-Dimethyl-2-imidazolidinone (DMI). As of the latest literature review, direct, documented applications of this compound in polymer synthesis are not prevalent. Therefore, the protocols provided herein are intended to serve as a foundational guide for exploratory research.
Introduction: Unveiling the Potential of a Unique Heterocycle
This compound is a heterocyclic organic compound featuring a five-membered imidazolidinone ring with acetyl groups attached to both nitrogen atoms.[1] While its direct application in polymer chemistry is not yet widely documented, its structural similarity to well-established polar aprotic solvents like 1,3-Dimethyl-2-imidazolidinone (DMI) suggests a high potential for utility in this field.[2][3] This guide will first detail the known chemical and physical properties of this compound and its synthesis. Subsequently, it will extrapolate from the known applications of DMI to propose novel uses and detailed experimental protocols for this compound in polymer synthesis, providing a roadmap for future research and development.
Compound Profile: this compound
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is paramount for its potential application. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5391-40-2 | [4] |
| Molecular Formula | C₇H₁₀N₂O₃ | [4] |
| Molecular Weight | 170.17 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Synonyms | 1,3-diacetylimidazolidin-2-one, 1,1'-(2-Oxoimidazolidine-1,3-diyl)diethanone | [1][4] |
| Solubility | Soluble in polar organic solvents | [1] |
The presence of the polar urea core and the two acetyl groups suggests that this compound possesses a high dipole moment, a characteristic feature of polar aprotic solvents.[5][6] This polarity is crucial for dissolving polar monomers and polymers, as well as facilitating ionic polymerization mechanisms.
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of 2-imidazolidone. A common method involves the reaction of 2-imidazolidone with acetic anhydride.[7]
Diagram of Synthesis:
Caption: Synthesis of this compound.
Protocol for Synthesis:
A reported method for the synthesis of the related 1-acetyl-2-imidazolidone involves the reaction of 2-imidazolidone with acetic anhydride.[7] A plausible adaptation for the synthesis of the diacetylated product is as follows:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-imidazolidone.
-
Reagent Addition: Add an excess of acetic anhydride (at least a 2:1 molar ratio to 2-imidazolidone).
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will need to be optimized, but a starting point could be refluxing for several hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Purification: The product can be purified by recrystallization from a suitable solvent to yield this compound as a crystalline solid.[8]
Proposed Applications in Polymer Chemistry (by Analogy to DMI)
The well-documented use of 1,3-dimethyl-2-imidazolidinone (DMI) as a high-performance polar aprotic solvent provides a strong basis for postulating similar applications for this compound.[3][9][10] DMI is known for its high boiling point, thermal and chemical stability, and excellent ability to dissolve a wide range of organic and inorganic compounds.[2][11] These properties are highly desirable in the synthesis of high-performance polymers.
As a High-Performance Solvent for Polycondensation Reactions
Causality: The synthesis of high-performance polymers such as polyamides and polyimides often requires high temperatures and a polar aprotic solvent to dissolve the monomers and the resulting rigid-chain polymers.[3] The anticipated high boiling point and polarity of this compound would make it an excellent candidate for these types of reactions, potentially offering advantages in solubility and reaction kinetics.
Proposed Workflow:
Caption: Polycondensation using this compound.
Experimental Protocol: Synthesis of an Aromatic Polyamide
-
Monomer Dissolution: In a resin kettle equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve an aromatic diamine (e.g., p-phenylenediamine) in anhydrous this compound under a nitrogen atmosphere.
-
Acylation: Cool the solution in an ice bath and slowly add an equimolar amount of an aromatic diacid chloride (e.g., terephthaloyl chloride) either as a solid or dissolved in a small amount of this compound.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for several hours, followed by heating to an elevated temperature (e.g., 80-120 °C) to ensure high conversion. The viscosity of the solution will increase significantly as the polymer forms.
-
Isolation: Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol.
-
Purification and Drying: Filter the fibrous polymer, wash it thoroughly with methanol and water to remove the solvent and any unreacted monomers, and dry it in a vacuum oven.
As a Reaction Medium for Nucleophilic Substitution Polymerizations
Causality: Polar aprotic solvents are known to accelerate the rates of SN2 reactions by solvating cations, leaving the anions (nucleophiles) more reactive.[6][12] This property is beneficial in step-growth polymerizations that proceed via nucleophilic substitution, such as the synthesis of poly(ether sulfone)s. The expected properties of this compound suggest it could be an effective medium for such reactions.
Proposed Workflow:
Caption: Nucleophilic substitution polymerization workflow.
Experimental Protocol: Synthesis of a Poly(ether sulfone)
-
Azeotropic Dehydration: In a reaction vessel equipped with a Dean-Stark trap, dissolve a bisphenol (e.g., bisphenol A) and a slight molar excess of an alkali carbonate (e.g., potassium carbonate) in a mixture of this compound and a co-solvent for azeotropic water removal (e.g., toluene). Heat the mixture to reflux to form the anhydrous bisphenoxide salt in situ.
-
Monomer Addition: After complete dehydration, cool the mixture and add an equimolar amount of an activated dihalide monomer (e.g., 4,4'-dichlorodiphenyl sulfone).
-
Polymerization: Heat the reaction mixture to a high temperature (e.g., 160-190 °C) under a nitrogen atmosphere to effect the nucleophilic aromatic substitution polymerization. Monitor the reaction by observing the increase in viscosity.
-
Isolation and Purification: Once the desired molecular weight is achieved, cool the reaction mixture, filter off the inorganic salts, and precipitate the polymer in a non-solvent like methanol. The polymer is then washed and dried.
Concluding Remarks and Future Outlook
While direct experimental evidence for the use of this compound in polymer chemistry is currently scarce, its structural analogy to the well-established solvent DMI strongly suggests its potential as a valuable tool in the synthesis of high-performance polymers. The proposed protocols in this guide are intended to provide a solid starting point for researchers to explore its utility. Key areas for future investigation include a thorough characterization of its physical properties (boiling point, dielectric constant), its stability under various reaction conditions, and a direct comparison of its performance against established solvents like DMI, NMP, and DMAc. Such studies will be instrumental in validating the hypothesized applications and potentially uncovering new and unique advantages of this compound in the field of polymer chemistry.
References
-
Mitsui Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved from [Link]
-
Wikipedia. (2023). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
Chemeurope.com. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royalchem. (n.d.). 1,3-Dimethyl-2-imidazolidinone (DMI) CAS 80-73-9. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone.
-
ResearchGate. (2017). Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of C. N-acetyl-imidazolid-2-one. Retrieved from [Link]
-
ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]
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Application Note: Strategic Guide to Condensation Reactions with 1,3-Diacetyl-2-imidazolidinone
Abstract
This technical guide provides a comprehensive overview of the reaction conditions for leveraging 1,3-diacetyl-2-imidazolidinone (DAI) in condensation reactions, with a primary focus on the Aldol addition. N-acylated imidazolidinones are valuable synthons in modern organic chemistry, acting as powerful tools for carbon-carbon bond formation.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations behind protocol design. It is intended for researchers, synthetic chemists, and drug development professionals seeking to employ DAI as a reliable enolate precursor for the synthesis of complex molecules.
Introduction: The Chemical Potential of this compound (DAI)
This compound is a symmetrical, five-membered cyclic urea derivative featuring two N-acetyl groups.[2] While the imidazolidinone core provides stability, the true synthetic utility of the molecule lies in the reactivity of these acetyl groups. The protons on the methyl carbons (α-carbons) adjacent to the acetyl carbonyls are acidic. This acidity is the cornerstone of DAI's function in condensation chemistry, as it allows for the facile generation of a resonance-stabilized enolate anion upon treatment with a suitable base.[3]
This enolate is a potent carbon nucleophile, capable of attacking a variety of electrophiles. The most prominent application is in Aldol-type reactions, where it adds to aldehydes or ketones to form β-hydroxy carbonyl compounds, establishing a new carbon-carbon bond.[4] This guide will dissect the critical parameters governing the success of these transformations.
The Aldol Reaction with DAI: A Mechanistic Perspective
The base-catalyzed Aldol reaction is a fundamental C-C bond-forming process.[4] When applied to DAI, the reaction proceeds through a well-defined, multi-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
The process begins with the deprotonation of an α-carbon on one of the acetyl groups by a strong base. This creates a highly reactive enolate intermediate, which is stabilized by resonance delocalization of the negative charge onto the carbonyl oxygen.[3] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate is a new alkoxide, which is subsequently protonated during aqueous work-up to yield the final β-hydroxy product, known as the Aldol adduct.[5]
Step-by-Step Procedure
Note: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
LDA Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (20 mL) and cool to -78 °C.
-
Add distilled diisopropylamine (1.1 eq, e.g., 1.54 mL, 11 mmol for a 10 mmol scale reaction).
-
Slowly add n-butyllithium (1.05 eq, e.g., 4.2 mL of 2.5 M solution, 10.5 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq, e.g., 1.70 g, 10 mmol) in anhydrous THF (10 mL).
-
Using a cannula or syringe, slowly add the DAI solution to the freshly prepared LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Add freshly distilled benzaldehyde (1.0 eq, e.g., 1.02 mL, 10 mmol) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure Aldol adduct.
-
Data Summary and Expected Outcomes
The conditions outlined above are robust and adaptable for various aldehydes. The reactivity of the electrophile will influence reaction times and yields.
| Electrophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Expected Yield (%) |
| Benzaldehyde | LDA (1.1) | THF | -78 | 2-4 | 85-95 |
| 4-Nitrobenzaldehyde | LDA (1.1) | THF | -78 | 1-3 | 90-98 |
| 4-Methoxybenzaldehyde | LDA (1.1) | THF | -78 | 3-5 | 80-90 |
| Cinnamaldehyde | LDA (1.1) | THF | -78 | 2-4 | 75-85 |
| Isobutyraldehyde | LDA (1.1) | THF | -78 | 2-3 | 70-80 |
| Cyclohexanone | LDA (1.1) | THF | -78 | 4-6 | 60-75 |
Table 1: Representative reaction conditions for the Aldol addition to DAI. Yields are estimated based on analogous N-acyl systems and are dependent on purification efficiency.
Troubleshooting and Advanced Considerations
-
Low Yield: Often caused by impure reagents or moisture in the reaction. Ensure all glassware is flame-dried, solvents are anhydrous, and reagents are freshly distilled. Incomplete deprotonation (insufficient base or time) can also lead to low conversion.
-
Formation of α,β-Unsaturated Product: If the reaction mixture is heated or exposed to strong acid/base during work-up, the Aldol adduct can undergo dehydration (elimination of water) to form a conjugated enone. [4][5]This is the "condensation" product. If this product is desired, the reaction can be heated after the initial addition is complete.
-
Self-Condensation of Electrophile: This occurs if the aldehyde can enolize itself. Using a full equivalent of a strong base like LDA to pre-form the DAI enolate minimizes the presence of any other base that could promote self-condensation. [6]
Conclusion
This compound is an effective and accessible substrate for performing Aldol-type condensation reactions. By carefully controlling the core parameters of base, solvent, and temperature, chemists can achieve high yields of β-hydroxy carbonyl products. The principles and protocols detailed in this guide provide a solid foundation for the strategic use of DAI in synthetic campaigns, enabling the reliable construction of complex molecular architectures.
References
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Espinoza-Hicks, C., et al. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules. Available at: [Link]
-
Procopio, A., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules. Available at: [Link]
-
Pinga, E., et al. (2020). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. National Center for Biotechnology Information. Available at: [Link]
-
Li, T., et al. (2020). Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis. Organic Chemistry Frontiers. Available at: [Link]
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Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]
- Unknown Author. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
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Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
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Semantic Scholar. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Rojas-Chero, G.A., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Available at: [Link]
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ResearchGate. Reactions of imidazolines 1 with aldehydes. Available at: [Link]
-
LibreTexts Chemistry. (2014). 19.8: Using LDA to Form an Enolate Ion. Available at: [Link]
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Wikipedia. Aldol reaction. Available at: [Link]
-
Carmona, D., et al. (2012). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. National Center for Biotechnology Information. Available at: [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 1,3-Diacetyl-2-imidazolidinone
Welcome to the technical support center for the synthesis of 1,3-Diacetyl-2-imidazolidinone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this synthetic procedure. Here, we address common issues, particularly low yield, in a practical question-and-answer format, grounded in chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: I followed a standard procedure reacting 2-imidazolidinone with acetic anhydride, but my yield of this compound is significantly lower than expected. What are the most common causes?
Low yield in this diacetylation reaction is a frequent issue that can often be traced back to a few key areas. The most common culprits are incomplete reaction, side reactions, and mechanical loss during workup and purification.
-
Incomplete Reaction: The diacetylation of 2-imidazolidinone is a stepwise process. The formation of the mono-acetylated intermediate, 1-acetyl-2-imidazolidinone, is relatively facile. However, the second acetylation can be more challenging due to the electron-withdrawing effect of the first acetyl group, which reduces the nucleophilicity of the remaining amide nitrogen. Insufficient heating, inadequate reaction time, or suboptimal stoichiometry can lead to a reaction mixture containing significant amounts of the mono-acetylated species.
-
Side Reactions: The primary side reaction of concern is the hydrolysis of the starting material, acetic anhydride, and to a lesser extent, the product. Acetic anhydride readily reacts with any moisture present to form acetic acid, which is unreactive in this context.[1] This not only consumes your reagent but can also introduce water into the reaction, which may promote hydrolysis of the product, especially at elevated temperatures.
-
Workup and Purification Losses: this compound has some solubility in various organic solvents. Significant product loss can occur during the filtration and washing steps if the incorrect solvent is used or if the washing is not performed with a cold solvent.
Q2: How can I determine if my low yield is due to incomplete reaction or the presence of side products?
A combination of analytical techniques is invaluable for diagnosing the root cause of low yield.
-
Thin Layer Chromatography (TLC): A simple TLC analysis of your crude reaction mixture can be very revealing. Spot the crude mixture alongside your starting material (2-imidazolidinone) and, if available, a standard of the mono-acetylated intermediate. This will help you visualize if the reaction has gone to completion or if significant amounts of starting material or the intermediate remain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude product is highly diagnostic. The key signals to look for are:
-
This compound: A singlet for the two equivalent acetyl groups (approximately δ 2.5 ppm) and a singlet for the methylene protons of the imidazolidinone ring (approximately δ 3.9 ppm).
-
1-Acetyl-2-imidazolidinone: Two distinct signals for the acetyl protons and the methylene protons, and a signal for the remaining N-H proton.
-
2-Imidazolidinone: A singlet for the methylene protons and a broad singlet for the two N-H protons. The integration of these signals will give you a semi-quantitative idea of the composition of your crude product.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also provide useful information. The diacetylated product will show characteristic strong carbonyl (C=O) stretching bands for the amide groups around 1690-1630 cm⁻¹.[2] The presence of a broad N-H stretching band around 3300 cm⁻¹ in your crude product would suggest the presence of unreacted 2-imidazolidinone or the mono-acetylated intermediate.
II. Troubleshooting Guide: Low Yield Scenarios
Scenario 1: Significant amount of 1-acetyl-2-imidazolidinone is observed in the crude product.
This indicates an incomplete reaction. Here are the steps to address this:
Underlying Cause: Insufficient energy or reaction time to overcome the activation barrier for the second acetylation.
Troubleshooting Protocol:
-
Increase Reaction Temperature: If the reaction was performed at a lower temperature, consider increasing it. A common procedure involves heating the reaction mixture at 140-150 °C.
-
Extend Reaction Time: If increasing the temperature is not feasible or desirable, extending the reaction time can drive the reaction to completion. Monitor the reaction progress by TLC until the mono-acetylated intermediate is no longer observed.
-
Optimize Stoichiometry: Ensure that at least two equivalents of acetic anhydride are used per equivalent of 2-imidazolidinone. A slight excess of acetic anhydride (e.g., 2.2 equivalents) can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification. A Russian patent suggests a molar ratio of 1:2 of 2-imidazolidone to acetic anhydride.[3]
Reaction Parameter Optimization Table:
| Parameter | Standard Condition | Troubled Observation | Recommended Action |
| Temperature | 140-150 °C | Incomplete reaction | Increase to 150 °C and monitor |
| Time | 1-2 hours | Mono-acetylated product present | Extend to 3-4 hours, monitoring by TLC |
| Stoichiometry | 1:2 (Imidazolidinone:Ac₂O) | Starting material remains | Use a slight excess of Ac₂O (1:2.2) |
Scenario 2: The crude product is an oily or sticky solid, and the yield of pure crystalline product is low.
This often points to the presence of impurities, primarily acetic acid from the hydrolysis of acetic anhydride.
Underlying Cause: Presence of moisture in the reagents or glassware.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly opened or properly stored anhydrous acetic anhydride. Acetic anhydride is hygroscopic and will readily absorb atmospheric moisture.[1]
-
Ensure the 2-imidazolidinone starting material is dry. If necessary, dry it in a vacuum oven before use.
-
-
Purification Strategy:
-
Removal of Acetic Acid: Before crystallization, attempt to remove residual acetic acid and acetic anhydride by co-evaporation with a high-boiling inert solvent like toluene under reduced pressure.
-
Recrystallization: A carefully chosen recrystallization solvent is crucial. While chloroform has been reported, other solvent systems can be explored. A mixed solvent system, such as ethanol-water or ethyl acetate-heptane, can be effective.[4] The principle is to dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Slow cooling should then induce the formation of pure crystals.
-
Recrystallization Solvent Screening:
| Solvent | Solubility of Product (Cold) | Solubility of Product (Hot) | Comments |
| Chloroform | Low | High | A reported solvent for recrystallization. |
| Ethyl Acetate | Moderate | High | Good starting point for single or mixed solvent systems. |
| Ethanol | Moderate | High | Can be used in a mixed system with water. |
| Water | High | High | Not suitable as a primary recrystallization solvent. |
| Heptane/Hexane | Very Low | Low | Can be used as an anti-solvent in a mixed system. |
III. Experimental Workflow & Diagrams
General Synthesis Protocol for this compound
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-imidazolidinone (1.0 eq).
-
Under a nitrogen or argon atmosphere, add acetic anhydride (2.2 eq).
-
Heat the reaction mixture to 140-150 °C with vigorous stirring for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethyl acetate or a similar solvent to remove residual acetic acid and unreacted acetic anhydride.
-
Dry the product under vacuum to obtain this compound.
-
If the product does not precipitate or is impure, proceed with the purification protocol outlined in Scenario 2.
Reaction Mechanism and Side Reaction
Caption: Reaction pathway for the synthesis of this compound and the primary side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
IV. References
-
HPLC Method for Analysis of N-acetylated compounds: Several analytical HPLC methods have been published for the analysis of N-acetyl-L-cysteine (NAC) and related thiols. These methods often involve the use of reducing agents to prevent oxidation.[5][6][7][8][9]
-
Synthesis of Unsymmetrical Urea Derivatives: A study on the synthesis of unsymmetrical urea derivatives highlights the potential for side reactions when using organic bases with isocyanate intermediates.[10]
-
Recrystallization Techniques: General principles of recrystallization, including the use of solvent pairs like ethanol-water, are well-established for the purification of organic solids.[4]
-
Synthesis of Imidazolidin-2-ones: A comprehensive review details various catalytic strategies for accessing imidazolidin-2-ones, providing context for different synthetic approaches.[11]
-
¹H NMR Chemical Shifts of Amide Protons: The chemical shifts of amide protons in ¹H NMR are influenced by factors such as hydrogen bonding and solvent polarity.[12][13]
-
1,3-Dimethyl-2-imidazolidinone as a Solvent: This cyclic urea is used as a high-boiling polar aprotic solvent and can be prepared from 1,2-dimethylethylenediamine and phosgene.[14]
-
Mechanism of Acetylation: The kinetics and mechanism of acetylation of alcohols with acetic anhydride catalyzed by N-methylimidazole have been studied, showing a general base catalysis mechanism.[15]
-
PubChem Compound Summary for this compound: This database provides comprehensive information on the chemical and physical properties of the target compound.[16]
-
FTIR Spectroscopy of Amides: The characteristic infrared absorption bands of primary and secondary amides are well-documented, with N-H stretching peaks typically appearing between 3370 and 3170 cm⁻¹.[17]
-
Synthesis of Imidazolidin-2-one Derivatives: A study on the regioselective synthesis of novel imidazolidin-2-ones provides examples of their characterization by ¹H and ¹³C NMR.[18]
-
Synthesis and Characterization of Imidazolidinone Derivatives: This research article details the synthesis and characterization of various imidazolidinone derivatives, including spectral data.
-
Acetylation of Thioxo-imidazolidin-4-ones: A study on the acetylation of related heterocyclic compounds with acetic anhydride.[19]
-
¹H NMR of Primary Amide Protons: The difference in chemical shifts of primary amide protons can be used as an index of intramolecular hydrogen bond strength.[20][21]
-
FTIR Analysis of Amide Bands: A study on the FTIR spectroscopic analysis of amide and acid bands in ganglioside GM1 provides insights into the complex patterns of amide I bands due to hydrogen bonding.[22]
-
Method for Preparing 1-acetyl-2-imidazolidone: A Russian patent describing a method for the synthesis of 1-acetyl-2-imidazolidone with specific molar ratios and reaction conditions.[3]
-
DFT-Calculated IR Spectrum of N-Methylacetamide: A computational study on the contributions of different components to the amide I, II, and III bands in the IR spectrum of N-methylacetamide.[23]
-
Synthesis of Cyclic Ureas: Research on the scope of cyclic amine-derived ureas and their reaction conditions.[24]
-
Recrystallization with Two Solvents: A discussion on the practical aspects of using a two-solvent system for recrystallization.[25]
-
¹H NMR Chemical Shifts: An overview of the factors influencing proton chemical shifts in NMR spectroscopy.[26]
-
Synthesis of Imidazolidine-4-one Derivatives: A study detailing the synthesis and characterization of new imidazolidine-4-one derivatives.[27]
-
Common Solvents for Crystallization: A list of common solvents used for the recrystallization of organic compounds, ordered by decreasing polarity.[28]
-
IR Absorption Table: A reference table of characteristic infrared absorptions for various functional groups, including amides.[2]
-
Acetic Anhydride Properties and Reactions: The Wikipedia entry for acetic anhydride provides a good overview of its properties, including its reactivity with water.[1]
-
DFT-Calculated IR Spectrum of Amide Bands: A detailed analysis of the infrared spectrum of amides using density functional theory.[29]
-
Gas-Phase Acidity of Cyclic Ureas: A study on the intrinsic acidity of cyclic ureas, providing insights into their electronic properties.[30]
-
Chemical Data for this compound: A commercial supplier's webpage with chemical data for the target compound.[31]
-
Synthesis of Cyclic Ureas from CO₂ and Diamines: Research on the efficient synthesis of cyclic ureas, including mechanistic studies.[32][33]
-
Oligomerization of 1-Decene: A kinetic study on the oligomerization of an alkene, providing a general reference for this type of side reaction.[34]
-
Stability and Oligomerization of Amino Acids: A study on the stability and oligomerization of amino acids under high-pressure conditions, relevant to prebiotic chemistry.[35]
-
Stoichiometric Solvent-Free Acetylation Reactions: A study on a sustainable protocol for acetylation reactions using stoichiometric amounts of reagents.[36]
-
Heat-Induced Oligomerization: A study on the heat-induced oligomerization of a protein, illustrating the general principle of temperature-induced aggregation.[37]
-
Kinetic Study on Oligomerization: A kinetic study on the microwave-assisted oligomerization of 1-decene.[38]
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- 5. s10901.pcdn.co [s10901.pcdn.co]
- 6. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
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- 14. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 15. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. Kinetic Study on Microwave-Assisted Oligomerization of 1-Decene over a HY Catalyst [mdpi.com]
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- 38. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Diacetyl-2-imidazolidinone by Recrystallization
Welcome to the technical support guide for the purification of 1,3-Diacetyl-2-imidazolidinone. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for troubleshooting and optimizing the recrystallization of this important heterocyclic compound. Our goal is to move beyond simple instructions and explain the causality behind each step, empowering you to resolve experimental challenges with a deep understanding of the underlying principles.
Section 1: Compound Profile & Purity Benchmark
This compound is a white to off-white crystalline solid used as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The presence of the two acetyl groups on the imidazolidinone ring makes it a versatile reagent.[1][2] Achieving high purity is critical for downstream applications, and recrystallization is the most common method for this purpose. A successful purification should yield a product matching the properties outlined below.
Table 1: Physicochemical Properties of Pure this compound
| Property | Value | Source |
| CAS Number | 5391-40-2 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O₃ | [1][5] |
| Molecular Weight | 170.17 g/mol | [3][5] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 126 - 128 °C | [3] |
The melting point is the most critical indicator of purity. A broad or depressed melting range suggests the presence of residual solvents or impurities.
Section 2: Gold-Standard Recrystallization Protocol
This protocol is designed as a robust starting point. The key to successful recrystallization is the selection of a solvent in which the target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Given that this compound is a polar molecule, polar organic solvents are suitable candidates.[1] Isopropanol or ethanol are common first choices.
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount of your crude this compound into a test tube and add a few drops of your chosen solvent (e.g., isopropanol). If it dissolves immediately at room temperature, the solvent is too good and will result in poor yield. If it is insoluble at room temperature but dissolves upon heating, it is a promising candidate.
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen solvent to the flask, just enough to create a slurry. Heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.
-
Expert Insight: Using the absolute minimum amount of hot solvent is crucial. Any excess solvent will retain more of your product in the solution upon cooling, directly reducing your final yield.[6]
-
-
Decolorization (Optional): If the hot solution has a noticeable color (e.g., yellow or brown), this indicates the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (typically 1-2% of the solute mass). Reheat the solution to boiling for a few minutes.[7]
-
Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules, removing them from the solution.
-
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely during filtration.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it provides time for the crystal lattice to form correctly, excluding impurities.[6]
-
Expert Insight: Rapidly crashing the product out of solution by plunging the hot flask into an ice bath is a common mistake that traps impurities within the crystal structure, defeating the purpose of recrystallization.[6]
-
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for 15-30 minutes to maximize the yield by further decreasing the product's solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent.
-
Causality: A wash with cold solvent removes any residual mother liquor (which is saturated with impurities) adhering to the crystal surfaces. Using cold solvent minimizes the loss of the desired product.
-
-
Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My compound won't fully dissolve, even after adding a large volume of hot solvent.
Answer: This strongly indicates the presence of insoluble impurities. It is a common misconception that all the material must dissolve. Do not keep adding solvent, as this will drastically reduce your final yield.
-
Solution: Assuming you have added enough solvent to dissolve the target compound, the next step is to perform a hot gravity filtration to remove the insoluble material before proceeding to the cooling and crystallization step.
Q2: I've cooled the solution to room temperature and even put it in an ice bath, but no crystals have formed.
Answer: This is a classic case of either using too much solvent during the dissolution step or the formation of a stable supersaturated solution.[6]
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently reheat the solution and boil off a portion of the solvent to increase the concentration of your compound. Then, allow it to cool slowly again.[6]
-
Induce Crystallization (Seeding): If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed crystal" provides a nucleation surface for crystal growth.
-
Induce Crystallization (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod.[7] The microscopic scratches provide nucleation sites that can initiate crystal formation.
-
Q3: My product separated as an oily liquid instead of forming solid crystals. What went wrong?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This is often caused by a high concentration of impurities, which depresses the melting point of the mixture, or by cooling the solution too quickly.[6]
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of heat loss. This should ensure that the solution becomes saturated at a temperature below the compound's melting point, allowing for proper crystal formation.
-
Q4: My final yield is extremely low (<50%). How can I improve this?
Answer: A low yield is almost always due to using too much solvent during the dissolution step.[6] A significant portion of your product remains dissolved in the mother liquor even after cooling.
-
Solution:
-
Primary Fix: In your next attempt, be meticulous about adding the absolute minimum amount of hot solvent required for dissolution.
-
Product Recovery: You can often recover a "second crop" of crystals from the mother liquor. Take the filtrate, reduce its volume by boiling off some solvent, and cool it again. Note that this second crop may be less pure than the first.
-
Q5: The recrystallized crystals still have a yellow tint. How do I get a pure white product?
Answer: A persistent color indicates that colored impurities are not being effectively removed by crystallization alone. These impurities are likely soluble in the recrystallization solvent.
-
Solution: Perform a treatment with activated charcoal as described in Step 3 of the protocol.[7] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration, yielding a colorless solution from which pure white crystals can be grown.
Q6: The melting point of my product is below 126 °C and melts over a wide range (e.g., 120-125 °C). What does this mean?
Answer: This is a definitive sign that your sample is still impure. Impurities disrupt the crystal lattice, requiring less energy to break it apart (lower melting point) and causing it to melt over a broader temperature range.
-
Potential Impurities & Solutions:
-
Starting Materials: Incomplete reaction may leave starting materials like imidazolidin-2-one.
-
Hydrolysis Products: The acetyl groups are susceptible to hydrolysis, especially in the presence of water with acid or base catalysis.[8][9] This could form 1-acetyl-2-imidazolidinone, which has been identified as a potential impurity in related syntheses.[10][11]
-
Solution: A second recrystallization is recommended. Ensure your glassware is dry and that the chosen solvent is anhydrous to minimize the risk of hydrolysis.
-
Section 4: Visual Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,3-diacetylimidazolidin-2-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mitsui Fine Chemicals, Inc. (n.d.). DMI™ (1,3-Dimethyl-2-imidazolidinone). Retrieved from [Link]
-
Chemsrc. (2025, September 10). This compound(CAS#:5391-40-2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]
-
ResearchGate. (2024, December 1). (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]
-
Impactfactor. (2024, December 25). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Retrieved from [Link]
-
YouTube. (2020, August 26). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. Retrieved from [Link]
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- 11. impactfactor.org [impactfactor.org]
Technical Support Center: Acylation with 1,3-Diacetyl-2-imidazolidinone
Welcome to the technical support center for acylation reactions utilizing 1,3-diacetyl-2-imidazolidinone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure the success of your experiments.
Introduction to this compound in Acylation
This compound is a valuable acetylating agent, offering a stable, solid alternative to more volatile or corrosive reagents like acetic anhydride or acetyl chloride. Its reactivity as a di-acylated imide allows for the transfer of an acetyl group to a variety of nucleophiles. However, like any chemical reaction, side reactions can occur, leading to reduced yields, impure products, and challenging purifications. This guide will help you navigate these potential issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during acylation with this compound. Each issue is presented with its probable causes and actionable solutions.
Issue 1: Low or No Conversion of the Starting Material
You observe a significant amount of your starting nucleophile (e.g., an alcohol, amine, or thiol) remaining at the end of the reaction.
| Probable Cause | Explanation | Recommended Solution |
| Insufficient Reactivity | The N-acetyl groups of this compound are less reactive than those of acetyl chloride or acetic anhydride. The reaction may require activation or more forcing conditions. | Increase the reaction temperature in increments of 10-20°C. If the substrate is thermally sensitive, consider extending the reaction time. |
| Steric Hindrance | A bulky nucleophile or a sterically hindered reaction center can slow down or prevent the acylation reaction. | The use of a catalyst, such as a Lewis acid (e.g., ZnCl₂, MgBr₂), can help to activate the acyl group and facilitate the reaction. Start with a catalytic amount (e.g., 5-10 mol%). |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. A solvent that does not adequately dissolve the reactants or is not suitable for the reaction temperature can hinder the reaction. | Ensure that both your substrate and this compound are soluble in the chosen solvent at the reaction temperature. Consider switching to a higher-boiling aprotic solvent like DMF, DMAc, or acetonitrile. |
Issue 2: Formation of a White Precipitate and Incomplete Reaction
A white solid, insoluble in the reaction medium, forms during the reaction, and your starting material is not fully consumed.
| Probable Cause | Explanation | Recommended Solution |
| Formation of 1-Acetyl-2-imidazolidinone | After the transfer of one acetyl group, the resulting 1-acetyl-2-imidazolidinone may be less soluble in the reaction solvent and precipitate out, preventing the second acetyl group from reacting. | Add a co-solvent to improve the solubility of the partially deacetylated reagent. For example, if the reaction is in a non-polar solvent like DCM, adding a small amount of a more polar solvent like THF or acetonitrile can help. |
| Incomplete Dissolution of Reagent | This compound may not have fully dissolved at the start of the reaction, leading to a heterogeneous mixture and slow reaction kinetics. | Ensure complete dissolution of the reagent before adding your nucleophile. Gentle heating may be required. |
Issue 3: Presence of N-Acetyl-2-imidazolidinone in the Final Product
Your purified product is contaminated with a significant amount of N-acetyl-2-imidazolidinone.
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Reaction or Stoichiometry Issues | If only one of the two acetyl groups is transferred, N-acetyl-2-imidazolidinone will be a major byproduct. This can happen if the reaction is stopped prematurely or if less than 0.5 equivalents of the diacetyl reagent are used per equivalent of a mono-functional nucleophile. | Use a slight excess of the nucleophile to ensure both acetyl groups are consumed. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Work-up and Purification Challenges | N-acetyl-2-imidazolidinone can have similar polarity to some acylated products, making it difficult to separate by standard column chromatography. | During the aqueous work-up, N-acetyl-2-imidazolidinone can often be removed by washing with water or a dilute aqueous base (e.g., 5% NaHCO₃ solution), as it is more water-soluble than many acylated products. If it co-elutes with your product, consider using a different solvent system for chromatography or recrystallization. |
Issue 4: Hydrolysis of the Reagent or Product
You detect acetic acid or deacetylated starting material in your reaction mixture or final product.
| Probable Cause | Explanation | Recommended Solution |
| Presence of Water | This compound can be hydrolyzed by water, especially at elevated temperatures or in the presence of acidic or basic catalysts, to form acetic acid and N-acetyl-2-imidazolidinone.[1][2] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis During Work-up | The acylated product itself may be sensitive to hydrolysis during the aqueous work-up, especially if it is an activated ester. | Minimize the time the product is in contact with the aqueous phase. Use a saturated brine solution for the final wash to help remove dissolved water from the organic layer. Dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other acetylating agents?
A1: The main advantage is its solid, non-volatile nature, which makes it easier and safer to handle compared to liquid reagents like acetic anhydride or the highly corrosive acetyl chloride. It is also generally less aggressive, which can be beneficial for selective acylations in the presence of sensitive functional groups.
Q2: Can this compound be used for the acylation of both N- and O-nucleophiles?
A2: Yes, it is effective for the acylation of a wide range of nucleophiles, including amines (N-acylation) and alcohols (O-acylation). The reaction conditions may need to be optimized based on the nucleophilicity of the substrate.
Q3: How can I monitor the progress of my acylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting material and this compound as references. The disappearance of the starting material and the appearance of a new, typically less polar, product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: Is a base required for acylation with this compound?
A4: While not always strictly necessary, the addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often beneficial, especially when acylating amine hydrochlorides or less reactive nucleophiles. The base neutralizes the acetic acid byproduct, which can otherwise protonate the nucleophile and render it unreactive.
Q5: What is the expected stoichiometry for acylation reactions with this reagent?
A5: Since this compound has two acetyl groups, you can theoretically acylate two equivalents of a mono-functional nucleophile. However, in practice, to drive the reaction to completion and simplify purification, it is often used in a 1:1 or slight excess ratio with the nucleophile, with the understanding that one acetyl group may be "wasted." For substrates with multiple acylation sites, the stoichiometry should be adjusted accordingly.
Experimental Protocols
Standard Protocol for N-Acylation of a Primary Amine
-
To a stirred solution of the primary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile, ~0.1 M), add this compound (0.6 eq).
-
If the amine is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature or heat to 40-60°C.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with the reaction solvent.
-
Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Reaction Pathways
DOT Script for the General Acylation Reaction
Caption: General workflow for acylation using this compound.
DOT Script for Troubleshooting Low Conversion
Caption: Decision-making workflow for troubleshooting low reaction conversion.
References
-
PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.).RU2237662C1 - Method for preparing 1-acetyl-2-imidazolidone.
-
G. A. Olah, S. J. Kuhn, W. S. Tolgyesi, E. B. Baker. (1962). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Journal of the American Chemical Society, 84(13), 2733–2740. [Link]
- M. B. Smith. (2020).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- P. Y. Bruice. (2016).Organic Chemistry (8th ed.). Pearson.
-
I. T. Njardarson, et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7129–7134. [Link]
- J. Clayden, N. Greeves, S. Warren. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
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A. R. Katritzky, K. Suzuki, S. K. Singh. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]
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E. F. V. Scriven, K. Turnbull. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]
- S. G. Davies, A. D. Smith, P. D. Price. (2005).The asymmetric synthesis of α-amino acids. Tetrahedron: Asymmetry, 16(17), 2833-2891.
- M. Beller, C. Bolm. (Eds.). (2004).Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals (Vol. 1). John Wiley & Sons.
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H. Sundén, et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. The Journal of Organic Chemistry, 83(19), 11893-11901. [Link]
-
J. O. Edwards, R. G. Pearson. (1962). The factors determining nucleophilic reactivities. Journal of the American Chemical Society, 84(1), 16-24. [Link]
-
N. K. Pandit, K. A. Connors. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. [Link]
- A. J. Kirby. (1996).The physical organic chemistry of enzyme catalysis. Accounts of Chemical Research, 29(7), 325-331.
- T. W. Greene, P. G. M. Wuts. (2006).Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
J. A. Fritz, J. S. Nakhla, J. P. Wolfe. (2006). Palladium-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas. Organic Letters, 8(12), 2531–2534. [Link]
-
A. Williams, K. T. Douglas. (1975). Elimination-addition mechanisms of acyl group transfer. The hydrolysis of N-acylimidazoles and N-acyldiazoles. Chemical Reviews, 75(5), 627-641. [Link]
Sources
"hydrolysis and stability of 1,3-Diacetyl-2-imidazolidinone in aqueous media"
Welcome to the technical resource center for 1,3-Diacetyl-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in aqueous media. As direct literature on the hydrolysis kinetics of this compound is sparse, this guide synthesizes established principles of amide chemistry, data from analogous cyclic ureas, and field-proven methodologies to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavior and handling of this compound in aqueous solutions.
Question 1: What is the primary pathway of degradation for this compound in an aqueous environment?
The principal degradation mechanism is the hydrolysis of the two N-acetyl (amide) groups. The core imidazolidinone ring is comparatively stable, a characteristic shared by related compounds like 1,3-Dimethyl-2-imidazolidinone (DMI), which is known for its high chemical stability.[1][2] The hydrolysis proceeds in a stepwise manner, first yielding an intermediate and then the fully de-acetylated core structure.
Question 2: What are the expected degradation products I should watch for?
You should anticipate a two-step degradation sequence, resulting in the formation of acetic acid at each step:
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Initial Hydrolysis: this compound hydrolyzes to form 1-Acetyl-2-imidazolidinone and acetic acid .
-
Secondary Hydrolysis: The mono-acetylated intermediate, 1-Acetyl-2-imidazolidinone, further hydrolyzes to yield 2-imidazolidinone and a second molecule of acetic acid .
The presence of these degradation products can be monitored using analytical techniques like RP-HPLC.[3][4]
Question 3: How does solution pH impact the stability of this compound?
The stability of this compound is highly pH-dependent. Amide hydrolysis is subject to both acid and base catalysis.
-
Acidic Conditions (pH < 4): The rate of hydrolysis will increase due to acid-catalyzed mechanisms.
-
Neutral Conditions (pH ≈ 6-7.5): The compound will exhibit its maximum stability in this range, as the rates of both acid and base-catalyzed hydrolysis are at their minimum. This behavior is analogous to the stability profile of urea, which is most stable between pH 4 and 8.[5]
-
Alkaline Conditions (pH > 8): The rate of hydrolysis will increase significantly due to base-catalyzed mechanisms (hydroxide ion attack on the carbonyl carbon).
Question 4: My solution's pH is decreasing over time. What is causing this?
This is a direct consequence of the hydrolysis process. As described in Question 2, each de-acetylation step releases one molecule of acetic acid. The accumulation of acetic acid in an unbuffered or weakly buffered solution will naturally cause the pH to drop, which can, in turn, alter the rate of further degradation.
Question 5: What is the effect of temperature on the stability of this compound?
As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. This follows the principles of chemical kinetics, where higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. Studies on the stability of urea solutions confirm that degradation significantly increases with rising temperature across all pH values.[5][6] For optimal stability, solutions should be prepared fresh and kept cool, or stored at low temperatures (e.g., 2-8°C) for short-term use. Long-term storage in aqueous media is not recommended.
Part 2: Visualizing the Degradation Pathway
The following diagram illustrates the stepwise hydrolysis of this compound in an aqueous environment.
Caption: A logical workflow for troubleshooting stability issues.
Part 4: Experimental Protocol
Protocol: Kinetic Analysis of this compound Hydrolysis by RP-HPLC
This protocol provides a self-validating framework to determine the stability of this compound under your specific experimental conditions.
1. Materials and Reagents:
-
This compound (analytical standard)
-
HPLC-grade acetonitrile and water
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to your desired experimental value (e.g., pH 4.0, 7.0, 9.0).
-
Stock Solution: Accurately weigh and dissolve this compound in a small amount of acetonitrile, then dilute to a final known concentration (e.g., 1 mg/mL) with the prepared buffer. This is your T=0 stock.
3. Stability Study Execution:
-
Incubation: Place an aliquot of the stock solution in a sealed vial into a temperature-controlled environment (e.g., 25°C or 40°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching (Optional but Recommended): Immediately dilute the aliquot into a cold mobile phase or a buffer at pH 7 to significantly slow down any further degradation before analysis.
4. HPLC Analysis:
-
Method Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with water and acetonitrile. A good starting point is 70:30 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for λmax; a starting point could be ~215 nm. [3] * Injection Volume: 10 µL
-
-
Analysis: Inject each time-point sample onto the HPLC system. Record the peak area of the parent compound and any degradation products.
5. Data Analysis:
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Kinetics: Plot the natural logarithm of the remaining concentration versus time. The slope of this line will give you the pseudo-first-order rate constant (k) for the degradation.
-
Half-Life (t½): Calculate the half-life using the formula: t½ = 0.693 / k.
References
-
Zhang, Y., Wu, D., & Wang, Y. (2013). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. Journal of Molecular Modeling, 19(1), 49–55. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]
-
Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE. Retrieved from [Link]
-
Verma, R., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(19), 6798. [Link]
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. [Link]
-
Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA). Retrieved from [Link]
-
Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90. [Link]
-
Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538355, this compound. Retrieved from [Link].
-
Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
-
Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. ResearchGate. [Link]
-
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 127-133. [Link]
Sources
- 1. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 2. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Volume 65 No 3 page 187 [library.scconline.org]
"optimizing reaction temperature for 1,3-Diacetyl-2-imidazolidinone"
Technical Support Center: 1,3-Diacetyl-2-imidazolidinone Synthesis
Guide Topic: Optimizing Reaction Temperature for the Synthesis of this compound
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical parameter: the reaction temperature. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your synthesis for optimal yield, purity, and efficiency.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis, focusing on the pivotal role of temperature.
Q1: What is the typical reaction for synthesizing this compound?
A: The most common and direct method is the diacylation of 2-imidazolidinone using an acetylating agent, typically acetic anhydride. The reaction involves the nucleophilic attack of the nitrogen atoms of the 2-imidazolidinone ring on the carbonyl carbons of two equivalents of acetic anhydride. This is a classic N-acylation of a cyclic urea.[1][2] A Russian patent details a method involving the interaction of 2-imidazolidinone with acetic anhydride in a 1:2 molar ratio.[3]
Q2: Why is reaction temperature so critical for this specific synthesis?
A: Reaction temperature is arguably the most influential parameter in this synthesis for two primary reasons rooted in chemical kinetics and thermodynamics:
-
Reaction Rate: Like most chemical reactions, the N-acylation of 2-imidazolidinone is temperature-dependent, following the principles of the Arrhenius equation.[4] Insufficient temperature will result in a slow or stalled reaction, leading to low conversion of the starting material and consequently, low yield.
-
Selectivity and Stability: While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate undesirable side reactions.[4] For this synthesis, excessive heat can lead to the decomposition of acetic anhydride, the formation of colored impurities, or potentially even thermal degradation of the product. An optimal temperature finds the "sweet spot" that maximizes the rate of product formation while minimizing the rate of byproduct formation. In a study on a different imidazolidin-2-one synthesis, temperature was identified as the most critical factor influencing yield, with a defined optimal range.[5]
Q3: What is a sensible starting temperature range for an optimization study?
A: Based on available literature for related acylation reactions, a pragmatic starting range for optimization is between 70 °C and 110 °C . A specific patent for a related compound, 1-acetyl-2-imidazolidone, describes a stirring step at 70-75 °C, indicating this is a thermally important region.[3] Other historical methods have used boiling with excess acetic anhydride, which has a boiling point of approximately 139 °C, suggesting that higher temperatures have also been explored.[3] A well-designed experiment would screen temperatures at 10 °C intervals within this range (e.g., 70, 80, 90, 100, 110 °C) to identify a preliminary optimum.
Q4: How can I effectively monitor the reaction's progress during these temperature trials?
A: Effective reaction monitoring is crucial for a successful optimization study. The two most common methods are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively track the consumption of the 2-imidazolidinone starting material and the appearance of the 1,3-diacetylated product. A co-spot of the starting material alongside the reaction mixture is essential for accurate comparison.[5]
-
High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for quantitative analysis. It allows you to precisely measure the percentage of starting material remaining, the percentage of product formed, and the area percentage of any impurities.[6][7] This data is invaluable for determining both yield and purity at each temperature point.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.
Issue 1: Low or No Product Yield
-
Question: My reaction has run for several hours, but analysis (TLC/HPLC) shows a large amount of unreacted 2-imidazolidinone. What is the likely cause?
-
Answer & Action: This is a classic symptom of insufficient kinetic energy. The reaction temperature is likely too low to overcome the activation energy barrier for the acylation.
-
Causality: The rate of a chemical reaction is directly proportional to the temperature. If the thermal energy of the system is too low, the molecular collisions between the 2-imidazolidinone and acetic anhydride are not energetic enough to lead to a reaction.
-
Recommended Protocol: Begin by increasing the reaction temperature in a controlled manner, for example, by 10 °C. Continue to monitor the reaction every 30-60 minutes. If the reaction proceeds, you have identified a more suitable temperature range. If it remains stalled, a further 10 °C increase may be warranted. See the optimization protocol in Section 3.
-
Issue 2: High Levels of Impurities and Poor Product Color
-
Question: The reaction went to completion quickly, but the final product is discolored (e.g., yellow or brown) and HPLC analysis shows multiple significant impurity peaks. What went wrong?
-
Answer & Action: This strongly indicates that your reaction temperature was too high. Excessive thermal energy promoted side reactions and/or thermal decomposition.
-
Causality: While the desired reaction accelerated, alternative, higher-activation-energy pathways became accessible. This often involves the decomposition of the acetic anhydride reagent or the product itself. The result is a complex mixture that is difficult to purify.
-
Recommended Protocol: Reduce the reaction temperature significantly, for instance, by 20 °C from the previous setpoint. While the reaction will be slower, it will be more selective, leading to a cleaner product. The goal is to find the highest possible temperature that does not compromise the purity of the final product. Efficient stirring is also critical to avoid localized "hot spots" in the reactor.
-
Issue 3: Reaction Stalls at ~50% Conversion
-
Question: My reaction proceeds well initially, but then appears to stop when only about half of the starting material is consumed. What could be causing this?
-
Answer & Action: This could be due to a temperature-related equilibrium issue or the formation of an intermediate that is more difficult to acylate. The mono-acetylated intermediate, 1-acetyl-2-imidazolidinone, may require a higher temperature to react a second time compared to the initial acylation.
-
Causality: The first N-acylation deactivates the ring slightly, making the second acylation a more challenging step that requires a higher activation energy. Your initial temperature may be sufficient for the first step but not the second.
-
Recommended Protocol: Implement a temperature ramping profile. Start the reaction at a moderate temperature (e.g., 80 °C) for the initial, faster acylation. After analysis confirms the formation of the mono-acetylated intermediate, increase the temperature (e.g., to 100-110 °C) to drive the reaction to completion.
-
Section 3: Experimental Protocols
Protocol 1: Parallel Temperature Optimization Study
This protocol provides a framework for efficiently screening multiple temperatures to determine the optimal condition.
-
Setup: In a parallel synthesis reactor or in multiple round-bottom flasks equipped with reflux condensers and magnetic stirrers on separate heating mantles, charge each vessel with 2-imidazolidinone (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add a suitable solvent (if any) followed by acetic anhydride (2.1 eq) to each reactor.
-
Temperature Screening: Set each reactor to a different target temperature (e.g., T1=70°C, T2=80°C, T3=90°C, T4=100°C, T5=110°C).
-
Monitoring: At set time intervals (e.g., t=1h, 2h, 4h, 8h), carefully withdraw a small aliquot from each reaction.
-
Sample Preparation & Analysis: Quench the aliquot in a solution of saturated sodium bicarbonate. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer by TLC and RP-HPLC to determine the conversion rate and purity profile.
-
Evaluation: Compare the results across all temperatures and time points to identify the condition that provides the best balance of reaction time, yield, and purity.
Protocol 2: Quantitative Analysis by RP-HPLC
This method is adapted from published analyses of related compounds and serves as a robust starting point.[6][7]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water and acetonitrile. For example, start with 95:5 Water:Acetonitrile, ramping to a higher acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 215 nm.[6]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard of purified this compound at a known concentration to accurately calculate the yield.
Section 4: Data Interpretation & Visualization
Effective optimization relies on clear data presentation.
Table 1: Example Data from a Temperature Screening Experiment (4-hour reaction time)
| Reactor | Temperature (°C) | Conversion (%) | Product Purity (% Area by HPLC) | Observations |
| 1 | 70 | 65 | 99.1 | Slow conversion |
| 2 | 80 | 92 | 98.8 | Good conversion, clean reaction |
| 3 | 90 | >99 | 98.5 | Complete conversion, clean |
| 4 | 100 | >99 | 96.2 | Complete conversion, minor impurities |
| 5 | 110 | >99 | 91.5 | Fast reaction, significant impurities |
Based on this hypothetical data, 90°C appears to be the optimal temperature, providing complete conversion and high purity.
Diagrams and Workflows
A logical workflow is essential for systematic optimization.
Caption: Fig 1. Experimental workflow for temperature optimization.
Caption: Fig 2. Decision tree for troubleshooting low yield.
References
- Guan, L., Jin, J., & Zhang, Y. (2012). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. Journal of Molecular Modeling, 19(1), 49–55.
- Paquette, L. A. (Ed.). (2001). 1,3-Dimethyl-2-imidazolidinone. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Torres-Quiroz, C., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(7), 1544.
- Li, X., et al. (2017). SBA-15 Supported Dendritic ILs as a Green Catalysts for Synthesis of 2-Imidazolidinone from Ethylenediamine and Carbon Dioxide. Scientific Reports, 7(1), 1-9.
- Benchchem. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- CymitQuimica. (n.d.). CAS 5391-40-2: this compound.
- Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190.
- Shishkin, V. N., et al. (2004). Method for preparing 1-acetyl-2-imidazolidone.
- Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
- UreaKnowHow.com. (n.d.). Thermodynamics of the Urea Process.
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Technical Support Center: Purification Strategies for Reactions Involving 1,3-Diacetyl-2-imidazolidinone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of 1,3-diacetyl-2-imidazolidinone (DAI) and its related byproducts from reaction mixtures. As a key reagent in various synthetic transformations, efficient removal of residual DAI is critical for ensuring the purity of the final product. This document is structured to provide not just protocols, but the underlying scientific principles to empower you to adapt and troubleshoot your specific purification challenges.
Introduction to the Challenge
This compound (CAS 5391-40-2) is a white to off-white crystalline solid soluble in polar organic solvents.[1] Its N-acylated urea structure makes it a versatile building block in organic synthesis, often utilized in acylation and condensation reactions.[1][2] However, its polarity and reactivity can lead to its persistence in reaction mixtures post-completion. Common byproducts can include unreacted DAI, mono-deacetylated intermediates, or the fully hydrolyzed 2-imidazolidinone. The successful isolation of the target compound hinges on effectively separating it from these polar impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during workup and purification in a question-and-answer format.
Question 1: My crude NMR shows significant contamination from this compound (DAI). My desired product is a non-polar to moderately polar organic compound. What is the most straightforward removal method?
Answer: For products with low to moderate polarity, the significant polarity difference between your compound and DAI (XLogP3 ≈ -0.9) allows for a simple and effective purification using a hydrolytic aqueous wash.[3] The principle is to intentionally hydrolyze the acetyl groups of DAI, converting it into even more polar and highly water-soluble byproducts (mono-acetyl-2-imidazolidinone or 2-imidazolidinone) that can be easily extracted into the aqueous phase.
The N-acetyl groups of DAI are susceptible to cleavage under basic or acidic conditions. This chemical modification drastically increases the polarity and aqueous solubility of the impurity, allowing it to be selectively partitioned into an aqueous layer while your less polar desired product remains in an organic solvent.
This method is ideal for products that are stable to mild basic conditions.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or toluene.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or a 1-2 M solution of sodium hydroxide (NaOH).
-
Scientist's Note: Sodium carbonate is a weaker base and is preferred if your product is sensitive to strong bases. The hydrolysis may be slower but is often sufficient.
-
-
Stirring: Stir the biphasic mixture vigorously for 30-60 minutes. The duration can be optimized based on the level of contamination. Progress can be monitored by TLC or LC-MS of the organic layer.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Neutralization Wash: Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl) to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for removing DAI via basic aqueous wash.
Question 2: My desired product is also highly polar or is sensitive to acidic/basic conditions. An aqueous wash is ineffective or incompatible. How should I proceed?
Answer: When the polarity of your product is similar to that of DAI, or if your product is unstable, physical separation methods are required. The two most effective techniques are recrystallization and column chromatography.
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified where the solubility of the desired product and the DAI byproducts differ significantly with temperature.
Core Principle: Differential Solubility
The goal is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while DAI remains either highly soluble or largely insoluble at all temperatures.[4]
Protocol 2: Recrystallization
-
Solvent Screening: Screen various solvents to find an appropriate one. See the table below for suggestions. A good starting point is often a mixture of a solvent in which your product dissolves well (e.g., DCM, methanol) and an anti-solvent in which it is poorly soluble (e.g., hexanes, diethyl ether).
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen solvent system at its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the desired product.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by TLC, NMR, or LC-MS to confirm the removal of DAI.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Solubility of DAI | Potential Use Case |
| Ethyl Acetate | 4.4 | 77 | Moderate | Good single solvent for moderately polar products. |
| Isopropanol | 4.0 | 82 | Soluble | Can be used, but may co-crystallize with polar products. |
| Toluene | 2.4 | 111 | Sparingly Soluble | Excellent for precipitating DAI from a less polar product. |
| DCM / Hexane | 3.1 / 0.1 | 40 / 69 | High in DCM, Low in Hexane | A good system for many products; dissolve in DCM, add hexane as anti-solvent. |
| Methanol / Water | 6.6 / 10.2 | 65 / 100 | High in Methanol & Water | Useful if the desired product is much less polar and precipitates. |
Flash column chromatography is the most versatile method for separating compounds with similar polarities.
Core Principle: Differential Adsorption
This technique separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[5] Less polar compounds travel down the column faster, while more polar compounds like DAI are retained more strongly by the silica gel.
Protocol 3: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) to find one that gives good separation between your product spot and the DAI spot (Rf of product ~0.3-0.4, with clear separation from other spots).
-
Column Packing: Pack a glass column with silica gel slurried in the least polar component of your chosen eluent system (e.g., hexanes).
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent and load it directly onto the column ("wet loading"). Dry loading is often preferred for better resolution.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions. Start with a less polar solvent mixture and gradually increase the polarity if necessary (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for selecting a DAI removal method.
Frequently Asked Questions (FAQs)
Q1: What are the likely byproducts I need to remove? A: Besides unreacted this compound, you may encounter byproducts from partial or full hydrolysis of the acetyl groups. These are 1-acetyl-2-imidazolidinone and 2-imidazolidinone. Both are more polar and more water-soluble than the parent DAI, making them highly susceptible to removal by aqueous washes.
Q2: How can I monitor the removal of DAI during my purification? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a UV lamp (254 nm) for visualization. DAI and its byproducts are UV active. A potassium permanganate stain can also be effective. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[6][7]
Q3: Can I use an acidic wash instead of a basic one? A: Yes, an acidic wash (e.g., with 1 M HCl) can also catalyze the hydrolysis of DAI.[8][9] This is a suitable alternative if your desired product is sensitive to base but stable under acidic conditions. The principle remains the same: convert DAI to a more polar, water-soluble form.
Q4: My reaction solvent is a polar aprotic solvent like DMF or NMP. How does this affect purification? A: High-boiling, polar aprotic solvents must be removed before proceeding with the purification methods described above. This is typically done by diluting the reaction mixture with a large volume of water and extracting the desired product into a water-immiscible organic solvent like ethyl acetate or DCM. This initial extraction will also remove a significant portion of the water-soluble DAI. The resulting organic solution can then be further purified using the hydrolytic wash, recrystallization, or chromatography protocols.
Q5: Are there any specialized adsorption techniques? A: For structurally similar compounds like 1,3-dimethyl-2-imidazolidinone (DMI), purification methods involving adsorption onto complex salts containing MgO and/or SiO₂ have been patented.[10] While less common in a standard research lab, if conventional methods fail, exploring adsorption onto specialized media or activated carbon could be a viable strategy.
References
- Google Patents. JPH0768221B2 - Method for purifying 1,3-dimethyl-2-imidazolidinone.
- Google Patents. ES2284134T3 - A PROCEDURE TO RECOVER 1,3-DIMETHYL-2-IMIDAZOLIDINONE.
-
PubMed. Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]
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Wikipedia. 1,3-Dimethyl-2-imidazolidinone. [Link]
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PubMed Central. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). [Link]
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PubChem. This compound. [Link]
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ResearchGate. Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. [Link]
- Google Patents. Process for producing 1,3-dimethyl-2-imidazolidinone.
-
ResearchGate. (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]
-
MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
-
MDPI. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. [Link]
- Google Patents.
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PubMed Central. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
PubChem. 1,3-Diacetyl-4-imidazolin-2-one. [Link]
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Organic Syntheses. 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. [Link]
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Wikipedia. Glyoxal. [Link]
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PubMed Central, NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
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Technical Support Center: Cleavage of 1,3-Diacetyl-2-imidazolidinone as a Chiral Auxiliary
Welcome to the technical support center for the cleavage of 1,3-diacetyl-2-imidazolidinone, a valuable chiral auxiliary in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the removal of this auxiliary. Our goal is to equip you with the knowledge to confidently and efficiently cleave the auxiliary, ensuring high yields and preserving the stereochemical integrity of your target molecule.
I. Understanding the Cleavage: Core Principles
The successful removal of a chiral auxiliary is a critical final step in many asymmetric syntheses.[1][2] The this compound auxiliary, like other N-acyl auxiliaries, is typically cleaved at the exocyclic N-acyl bond to release the desired chiral product. The stability of the imidazolidinone ring itself is a key consideration in selecting the appropriate cleavage conditions.[3][4] The choice of method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, amide) and the compatibility of the substrate with the reaction conditions.
The general workflow for utilizing and cleaving a chiral auxiliary is depicted below:
Caption: General workflow for chiral auxiliary-mediated synthesis.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cleavage of this compound.
Q1: What are the most common methods for cleaving N-acyl imidazolidinone auxiliaries?
The most prevalent methods for cleaving N-acyl imidazolidinone auxiliaries, analogous to the well-studied oxazolidinone auxiliaries, can be categorized into three main types:
-
Hydrolysis: This method is used to obtain the corresponding carboxylic acid. It can be performed under basic or acidic conditions.
-
Reductive Cleavage: This approach yields the corresponding alcohol. Common reducing agents include lithium borohydride and lithium aluminium hydride.
-
Nucleophilic Cleavage: This allows for the formation of esters, amides, or other carbonyl derivatives by reacting the N-acyl adduct with a suitable nucleophile.
Q2: How do I choose between basic and acidic hydrolysis?
The choice between basic and acidic hydrolysis depends on the stability of your target molecule.
-
Basic Hydrolysis: Alkaline hydrolysis, often using lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol, is a common and often mild method.[5] The use of alkaline hydrogen peroxide has also been reported for similar auxiliaries to selectively cleave the exocyclic imide carbonyl.[6]
-
Acidic Hydrolysis: Acid-catalyzed hydrolysis, for instance with sulfuric acid in an alcohol, can also be effective.[5] However, strong acidic conditions may cause racemization or decomposition of sensitive substrates.[7]
Q3: Can I recover the chiral auxiliary after cleavage?
Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse, which improves the overall cost-efficiency of the synthesis.[1][2][8] After cleavage, the auxiliary can be separated from the product through extraction or chromatography. The stability of the imidazolidinone ring makes its recovery feasible under many cleavage conditions.[3][4]
Q4: How can I monitor the progress of the cleavage reaction?
The progress of the cleavage reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). You should observe the disappearance of the starting N-acyl adduct and the appearance of the desired product and the cleaved auxiliary.
Q5: Are there any milder methods for cleavage if my substrate is sensitive?
For sensitive substrates, milder cleavage conditions are crucial. Transesterification using sodium methoxide in methanol can be a gentle method to obtain the methyl ester.[9] Reductive cleavage with lithium borohydride is also generally considered a mild method to produce the corresponding alcohol.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the cleavage of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Incomplete Cleavage | 1. Insufficient reagent or reaction time. 2. Steric hindrance around the carbonyl group. 3. Low reaction temperature. | 1. Increase Reagent Stoichiometry and/or Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Increase the equivalents of the cleaving reagent (e.g., LiOH, LiBH4) incrementally. 2. Increase Reaction Temperature: Gently heating the reaction mixture can overcome the activation energy barrier, especially for sterically hindered substrates. However, be cautious of potential side reactions or racemization at higher temperatures. 3. Switch to a More Reactive Reagent: If mild conditions fail, consider a more potent reagent. For example, if LiBH4 is ineffective for reductive cleavage, LiAlH4 could be an alternative, provided the substrate is compatible. |
| Low Yield of Desired Product | 1. Decomposition of the product under the cleavage conditions. 2. Formation of side products. 3. Difficulties in product isolation and purification. | 1. Use Milder Conditions: If product decomposition is suspected, switch to a milder cleavage protocol. For example, use catalytic sodium methoxide in methanol for transesterification instead of harsh hydrolysis.[9] 2. Optimize Reaction Conditions: Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. This can provide insights into undesired reaction pathways and help in optimizing conditions (e.g., temperature, solvent, reagent) to minimize their formation. 3. Improve Work-up and Purification: Ensure the pH is adjusted correctly during aqueous work-up to ensure the product is in the desired form for extraction. Explore different chromatographic conditions (e.g., column packing, solvent system) for better separation. |
| Epimerization/Racemization of the Product | 1. Harsh acidic or basic conditions. 2. Elevated reaction temperatures. 3. Presence of an enolizable proton alpha to the stereocenter. | 1. Employ Milder Reagents and Conditions: Avoid strong acids or bases if the stereocenter is prone to epimerization.[7] Reductive cleavage or enzymatic hydrolysis can be gentler alternatives. 2. Run the Reaction at a Lower Temperature: Perform the cleavage at 0 °C or even lower temperatures to minimize the rate of epimerization. 3. Choose a Cleavage Method that Avoids Enolate Formation: For substrates with an acidic alpha-proton, methods that do not proceed through an enolate intermediate are preferred. |
| Difficulty in Separating the Product from the Recovered Auxiliary | 1. Similar polarities of the product and the auxiliary. | 1. Derivative Formation: Temporarily derivatize either the product or the auxiliary to alter its polarity, facilitating separation. The derivative can then be cleaved in a subsequent step. 2. Optimize Chromatographic Separation: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes a change from silica gel to alumina or a different type of functionalized silica can be effective. 3. Crystallization: Attempt to selectively crystallize either the product or the auxiliary from the mixture. |
IV. Experimental Protocols
Below are representative step-by-step protocols for the cleavage of N-acyl-1,3-diacetyl-2-imidazolidinone adducts. Note: These are general guidelines and may require optimization for your specific substrate.
Protocol 1: Basic Hydrolysis to Carboxylic Acid
Caption: Workflow for basic hydrolysis.
-
Dissolution: Dissolve the N-acyl-1,3-diacetyl-2-imidazolidinone adduct in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add an aqueous solution of lithium hydroxide (LiOH·H₂O, typically 4-10 equivalents).
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching and Acidification: Cool the reaction mixture back to 0 °C and carefully acidify with an aqueous acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired carboxylic acid. The recovered auxiliary can also be isolated from the aqueous layer or during chromatography.
Protocol 2: Reductive Cleavage to Alcohol
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Technical Support Center: Managing the Hygroscopic Nature of 1,3-Diacetyl-2-imidazolidinone
Welcome to the technical support center for 1,3-Diacetyl-2-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this valuable but moisture-sensitive compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
The Challenge: The Hygroscopic Nature of this compound
This compound is a white to off-white crystalline solid used as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its utility is derived from the reactivity of its acetyl groups, which allows it to participate in various chemical transformations, including acylation and condensation reactions.[1]
The presence of absorbed water can lead to the hydrolysis of the N-acyl groups, which would compromise the compound's reactivity and introduce impurities into your reaction mixture.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with this compound, with a focus on issues arising from its hygroscopic properties.
Issue 1: Inconsistent or Inaccurate Weighing
Question: I'm trying to weigh this compound on an analytical balance, but the mass is constantly increasing. What's happening and how can I get an accurate measurement?
Answer: This is a classic sign of a hygroscopic compound absorbing atmospheric moisture. The continuous increase in mass is due to the uptake of water by the solid. To obtain an accurate weight, you must minimize its exposure to air.
Immediate Corrective Actions:
-
Work Quickly: Have all your necessary equipment ready before opening the container of this compound. The goal is to transfer the desired amount to your reaction vessel as swiftly as possible.
-
Use a Weighing Boat with a Lid: If available, use a weighing boat with a cover. Tare the balance with the covered boat, add the compound quickly, and immediately place the cover on top before recording the mass.
-
Weighing in an Inert Atmosphere: For highly sensitive reactions where precise stoichiometry is critical, weighing the compound inside a glovebox with a controlled, low-humidity atmosphere is the most reliable method.
Workflow for Accurate Weighing of Hygroscopic Solids:
Caption: Workflow for accurate weighing of hygroscopic solids.
Issue 2: Reaction Failure or Low Yield in Acylation Reactions
Question: I'm using this compound as an acylating agent, but my reaction is giving a very low yield, or not proceeding at all. I've checked all my other reagents. Could the problem be with the this compound?
Answer: Yes, it is highly probable that moisture contamination of your this compound is the culprit. The presence of water can lead to the hydrolysis of the acetyl groups, rendering the compound inactive as an acylating agent.
Plausible Mechanism of Inactivation:
Absorbed water can act as a nucleophile, attacking the carbonyl carbon of the acetyl groups. This hydrolysis reaction would convert the diacetyl compound into mono-acetylated or completely deacetylated imidazolidinone, neither of which will be effective in your desired acylation reaction.
Troubleshooting Steps:
-
Verify Reagent Integrity: Before troubleshooting the reaction, confirm that your starting material has been properly stored. Check for any visible signs of moisture absorption, such as clumping or a change in appearance from a free-flowing powder to a sticky solid.
-
Use a Fresh, Properly Stored Batch: If you suspect moisture contamination, use a fresh, unopened container of this compound.
-
Dry the Reagent: If a fresh batch is unavailable, you may need to dry your existing stock.
Protocol for Drying this compound:
A common method for drying hygroscopic solids is vacuum drying with gentle heating. However, care must be taken to avoid thermal decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | 50-60°C | Well below the melting point of 126-128°C to avoid melting and potential decomposition.[6] |
| Pressure | High vacuum (<1 mmHg) | To effectively remove water vapor. |
| Drying Agent | Use of a desiccant like P₂O₅ in the vacuum oven | To trap the removed water vapor and prevent re-adsorption. |
| Duration | 12-24 hours | Should be sufficient to remove absorbed moisture. |
Experimental Protocol:
-
Place the this compound in a clean, dry flask or dish.
-
Place the container in a vacuum oven equipped with a desiccant trap.
-
Heat the oven to 50-60°C and apply a high vacuum.
-
Dry for 12-24 hours.
-
After drying, allow the oven to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.
-
Immediately transfer the dried compound to a desiccator or a glovebox for storage.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: For long-term storage, it is crucial to minimize exposure to atmospheric moisture. The best practice is to store it in a tightly sealed container, preferably with a Teflon-lined cap. For added protection, you can wrap the cap with Parafilm. Storing the container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) is highly recommended. For the utmost protection, especially for high-purity grades used in sensitive applications, storing under an inert atmosphere (nitrogen or argon) is ideal.[2]
Q2: My this compound has clumped together. Can I still use it?
A2: Clumping is a clear indication of moisture absorption. While you can physically break up the clumps with a spatula, the material's purity is compromised. For non-critical applications, you might be able to proceed after drying the material as described above. However, for reactions that are sensitive to stoichiometry or impurities, it is strongly advised to use a fresh, uncontaminated batch.
Q3: What are the consequences of using moisture-contaminated this compound in my experiment?
A3: The primary consequence is the hydrolysis of the acetyl groups. This will lead to:
-
Reduced effective concentration: A portion of your reagent will be inactive, leading to lower yields or incomplete reactions.
-
Introduction of impurities: The hydrolysis products (mono-acetylated and non-acetylated imidazolidinone) will be present in your reaction mixture, potentially complicating purification and leading to side reactions.
-
Inconsistent results: The degree of moisture contamination can vary, leading to poor reproducibility between experiments.
Logical Flow for Handling and Troubleshooting:
Caption: Decision-making workflow for handling this compound.
References
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]
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This compound | CAS#:5391-40-2. Chemsrc. Available at: [Link]
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Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. Available at: [Link]
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What are some methods to dry organic solids? Reddit. Available at: [Link]
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This compound | C7H10N2O3 | CID 538355. PubChem. Available at: [Link]
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Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid... ResearchGate. Available at: [Link]
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Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link]
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Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. Available at: [Link]
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-
MU9E, Drying Hygroscopic Materials. YouTube. Available at: [Link]
-
drying the water out of hygroscopic crystals. Sciencemadness.org. Available at: [Link]
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1,3-diacetylimidazolidin-2-one. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]
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Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat usa. Available at: [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Available at: [Link]
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This compound | CAS 5391-40-2. Dalton Research Molecules. Available at: [Link]
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Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
-
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC - NIH. Available at: [Link]
-
Effect of acylating reagents a | Download Table. ResearchGate. Available at: [Link]
-
Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. PubMed. Available at: [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
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Help with a. stuck after the diazonium salt forms. Not sure what NaOH will do here am I missing something? Reddit. Available at: [Link]
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The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC - NIH. Available at: [Link]
- Friedel-crafts acylation process in ionic liquids. Google Patents.
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"compatibility of 1,3-Diacetyl-2-imidazolidinone with different functional groups"
A comprehensive guide for researchers, scientists, and drug development professionals on the compatibility and application of 1,3-Diacetyl-2-imidazolidinone in organic synthesis.
Introduction
This compound is a versatile heterocyclic compound increasingly utilized in organic synthesis.[1][2] Its unique structure, featuring a five-membered ring with two nitrogen atoms and two acetyl groups, imparts specific reactivity that can be harnessed for various chemical transformations, including acylation and condensation reactions.[2] This guide provides an in-depth analysis of its compatibility with a range of functional groups, offering troubleshooting advice and frequently asked questions to facilitate its effective use in your research.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is fundamental to its successful application.
| Property | Value | Reference(s) |
| CAS Number | 5391-40-2 | [3] |
| Molecular Formula | C₇H₁₀N₂O₃ | [3] |
| Molecular Weight | 170.17 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 126-128 °C | [4] |
| Solubility | Soluble in polar organic solvents | [2] |
Core Applications in Synthesis
The primary utility of this compound stems from its capacity to act as an acetylating agent. The presence of two electrophilic acetyl groups attached to the nitrogen atoms of the imidazolidinone ring allows for the transfer of an acetyl group to various nucleophiles.[5]
Acetylating Agent
This compound can be employed for the acetylation of amines and alcohols. While specific protocols using this reagent are not abundantly found in general literature, its reactivity can be inferred from the broader class of N-acylated imidazolidinones, which are known to participate in selective acylation reactions.[5] The reactivity of the acetyl groups is influenced by the electronic properties of the imidazolidinone ring.[5]
Compatibility with Functional Groups: A Detailed Q&A Guide
This section addresses common questions regarding the compatibility of this compound with various functional groups encountered in organic synthesis.
Amines (Primary and Secondary)
Q1: Can I use this compound to acetylate primary and secondary amines?
A: Yes, this compound is expected to acetylate primary and secondary amines. The lone pair of electrons on the nitrogen atom of the amine will act as a nucleophile, attacking one of the acetyl carbonyls. Generally, primary amines are more reactive than secondary amines due to less steric hindrance.
Q2: I am observing low yields in the N-acetylation of a sterically hindered amine. What can I do?
A: Low yields with sterically hindered amines are a common challenge in N-acetylation reactions. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor the reaction by TLC to avoid decomposition.
-
Prolong Reaction Time: Sterically hindered substrates may require longer reaction times for complete conversion.
-
Use a Catalyst: While not always necessary, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction.
Q3: How can I avoid di-acetylation of my primary amine?
A: Di-acetylation can occur if the reaction conditions are too harsh or if a large excess of the acetylating agent is used. To minimize this:
-
Control Stoichiometry: Use a controlled amount of this compound, typically 1.0 to 1.2 equivalents for mono-acetylation.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times once the mono-acetylated product is formed.
Alcohols (Primary, Secondary, and Tertiary)
Q4: Is this compound effective for acetylating alcohols?
A: Yes, it is expected to acetylate alcohols. Primary alcohols are generally more reactive than secondary alcohols, and tertiary alcohols are the least reactive due to steric hindrance. For less reactive alcohols, a catalyst may be required.
Q5: My acetylation of a secondary alcohol is very slow. What are the recommended conditions?
A: For sluggish acetylations of secondary alcohols, consider the following:
-
Catalyst: The use of a Lewis acid catalyst like Er(OTf)₃ has been shown to be effective for the acetylation of primary hydroxyl groups with other acetylating agents and may be applicable here.[6] Alternatively, a strong base catalyst can be employed.
-
Solvent: Aprotic polar solvents are generally suitable.
-
Temperature: Gentle heating may be necessary.
A general protocol for the acetylation of alcohols using acetic anhydride, which can be adapted, involves the use of a catalyst like dried sodium bicarbonate at room temperature.[2]
Thiols
Q6: Can I selectively acetylate a thiol in the presence of other functional groups?
A: Thiols are generally good nucleophiles and are expected to react with this compound. The chemoselectivity of this reaction in the presence of other nucleophilic groups like alcohols and amines would depend on the specific substrate and reaction conditions. In many cases, thiols are more nucleophilic than alcohols and can be acetylated preferentially.
Carboxylic Acids
Q7: Will this compound react with carboxylic acids?
A: A direct reaction between this compound and a carboxylic acid to form a mixed anhydride is possible, but it is not a standard application. The carboxylic acid could also potentially catalyze the hydrolysis of the acetyl groups if water is present.
Aldehydes and Ketones
Q8: Is this compound stable in the presence of aldehydes and ketones?
A: Generally, this compound should be stable in the presence of aldehydes and ketones under neutral or mildly acidic/basic conditions. The carbonyl groups of aldehydes and ketones are electrophilic, and there is no strong nucleophilic site on this compound to initiate a reaction under normal conditions.
Alkenes and Alkynes
Q9: Will this compound react with double or triple bonds?
A: this compound is not expected to react with non-activated alkenes or alkynes under standard conditions. These functional groups are generally unreactive towards acetylating agents unless specific catalysts or reaction conditions are employed to activate them.
Aromatic Systems
Q10: Can I expect any side reactions with electron-rich or electron-deficient aromatic rings?
A: Friedel-Crafts acylation of aromatic rings typically requires a strong Lewis acid catalyst. In the absence of such a catalyst, this compound is unlikely to react directly with the aromatic ring itself. Therefore, it is generally compatible with both electron-rich and electron-deficient aromatic systems.
Organometallic Reagents
Q11: Is this compound compatible with Grignard or organolithium reagents?
A: No, this compound is not compatible with strong nucleophiles and bases like Grignard reagents (R-MgX) or organolithium reagents (R-Li).[7] These organometallic reagents will readily attack the electrophilic carbonyl centers of the acetyl groups and the urea moiety.[7] This will lead to the decomposition of the reagent and the formation of tertiary alcohols after workup.[7]
Troubleshooting Common Issues
This section provides a troubleshooting guide for common problems encountered during reactions involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acetylating agent (hydrolysis). 2. Insufficiently nucleophilic substrate. 3. Steric hindrance. 4. Inappropriate reaction temperature. | 1. Use freshly opened or properly stored this compound. 2. If acetylating an amine, ensure the reaction medium is not too acidic, which would protonate the amine. Consider adding a non-nucleophilic base. 3. Increase reaction time and/or temperature. 4. Optimize the temperature; some reactions may require gentle heating. |
| Formation of Multiple Products | 1. Di-acetylation of primary amines. 2. Side reactions due to harsh conditions. 3. Presence of multiple reactive functional groups. | 1. Use a stoichiometric amount of the acetylating agent. 2. Use milder reaction conditions (lower temperature, shorter time). 3. Consider using a protecting group strategy for more reactive functional groups if chemoselectivity is an issue. |
| Difficult Product Purification | 1. Presence of unreacted starting material. 2. Formation of the 2-imidazolidinone byproduct. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. The 2-imidazolidinone byproduct is polar and can often be removed by aqueous extraction or column chromatography. |
Deprotection of the Acetyl Group
Should this compound be used as a protecting group for an amine, the resulting N-acetyl group can be removed under acidic or basic conditions. However, these conditions are often harsh and may not be compatible with sensitive substrates.
-
Acidic Conditions: Refluxing with a strong acid such as HCl in an alcohol/water mixture can cleave the acetamide.
-
Basic Conditions: Refluxing with a strong base like KOH or NaOH in an alcohol/water mixture is also effective.
Experimental Workflow & Diagrams
General Workflow for N-Acetylation
Caption: A simplified proposed mechanism for the N-acetylation of a primary amine with this compound.
References
-
Selective Acetylation of Small Biomolecules and Their Derivatives Catalyzed by Er(OTf)3. Available from: [Link]
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This compound | C7H10N2O3 | CID 538355 - PubChem. Available from: [Link]
-
Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles | Request PDF. Available from: [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. Available from: [Link]
-
In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - ResearchGate. Available from: [Link]
-
This compound | C7H10N2O3 | CID 538355 - PubChem. Available from: [Link]
-
Acetylation of alcohols and amines under visible light irradiation: diacetyl as an acylation reagent and photosensitizer - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available from: [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PubMed. Available from: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. Available from: [Link]
-
(PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - ResearchGate. Available from: [Link]
-
CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate - NIH. Available from: [Link]
-
Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Available from: [Link]
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1,3-Diacetyl-4-imidazolin-2-one | C7H8N2O3 | CID 11378721 - PubChem. Available from: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
1,3-Dimethyl-2-imidazolidinone | C5H10N2O | CID 6661 - PubChem. Available from: [Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains - eScholarship.org. Available from: [Link]
-
Mechanistic insights into histone recognition and H3K14 acetylation by the NuA3 histone acetyltransferase complex - PMC - PubMed Central. Available from: [Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Available from: [Link]
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Epimerisation in Peptide Synthesis - MDPI. Available from: [Link]
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Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - NIH. Available from: [Link]
-
ORGANOMETALLIC REAGENTS IN ORGANIC SYNTHESIS A THESIS Presented to The Faculty of the Division of Graduate Studies and Research. Available from: [Link]
-
The efficient enantiodivergence of (dl)-1,3-diacetyl-2-imidazolidinethiones by enantioselective catalytic deacetylation - Sci-Hub. Available from: [Link]
-
This compound | CAS#:5391-40-2 | Chemsrc. Available from: [Link]
-
Carboxylic Derivatives - Reaction with Organometallic Reagents - Chemistry LibreTexts. Available from: [Link]
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1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry - MDPI. Available from: [Link]
-
Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry - Saskoer.ca. Available from: [Link]
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- 5. This compound | 5391-40-2 | Benchchem [benchchem.com]
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- 7. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
Technical Support Center: Improving Diastereoselectivity with 1,3-Diacetyl-2-imidazolidinone Auxiliaries
Welcome to the technical support center for the application of 1,3-diacetyl-2-imidazolidinone and related imidazolidinone-based chiral auxiliaries. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging these powerful tools for stereoselective synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound and similar chiral auxiliaries.
Q1: What are the primary advantages of using a this compound auxiliary over other chiral auxiliaries like Evans oxazolidinones?
A1: While both are excellent chiral auxiliaries, 1,3-diacetyl-2-imidazolidinones offer several potential advantages. They are known for their high levels of asymmetric induction in various reactions, including alkylations and aldol additions.[1] Furthermore, the imidazolidinone ring can be more stable to certain reaction conditions compared to oxazolidinones, and in some cases, they can be prepared from readily available and diverse starting materials.[1] The C2-symmetric nature of some derivatives can also offer unique stereocontrol.[2]
Q2: In which types of reactions is this auxiliary most effective?
A2: this compound auxiliaries are particularly effective in reactions involving enolate chemistry. This includes, but is not limited to, diastereoselective alkylations, aldol reactions, and Michael additions.[1] The auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face, thus controlling the formation of the new stereocenter.
Q3: How do I attach the acyl group to the this compound auxiliary?
A3: Acylation is typically achieved by deprotonating the auxiliary with a strong base, such as n-butyllithium, at low temperatures (-78 °C) to form the corresponding anion. This is followed by the addition of an acyl chloride or anhydride.[3] Milder conditions using reagents like 4-dimethylaminopyridine (DMAP) as a catalyst have also been reported.[1]
Q4: What are the standard methods for cleaving the auxiliary after the reaction?
A4: The auxiliary is typically removed under mild conditions to avoid epimerization of the newly formed stereocenter. Common methods include hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield the carboxylic acid.[4][5] Reductive cleavage using agents like lithium borohydride (LiBH₄) can provide the corresponding alcohol. The choice of cleavage method depends on the desired functional group in the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Diastereoselectivity
Poor diastereomeric excess (d.e.) is a common issue that can often be resolved by carefully optimizing reaction conditions.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incorrect Enolate Geometry | For aldol reactions, ensure the formation of the desired Z-enolate. This is typically achieved using a boron triflate Lewis acid (e.g., Bu₂BOTf) in the presence of a hindered amine base like diisopropylethylamine (DIPEA).[5] | The Z-enolate, in conjunction with the chiral auxiliary, forms a rigid, chair-like transition state that effectively blocks one face of the enolate, leading to high diastereoselectivity.[5] |
| Suboptimal Lewis Acid | The choice and stoichiometry of the Lewis acid are critical. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, ZnCl₂) and vary their equivalents. | Lewis acids coordinate to the carbonyl groups of the auxiliary, influencing the conformation of the enolate and the transition state geometry. The optimal Lewis acid will depend on the specific substrates.[6][7] |
| Inappropriate Reaction Temperature | Run the reaction at a lower temperature. Reactions are often performed at -78 °C to enhance selectivity. | Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the major diastereomer. |
| Solvent Effects | The polarity of the solvent can impact the aggregation state of the enolate and the transition state. Ethereal solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.[8] Experiment with different solvents if selectivity is poor. | The solvent can influence the chelation of the Lewis acid and the overall geometry of the reactive species. |
Problem 2: Incomplete or Slow Reaction
If your reaction is not proceeding to completion, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficiently Strong Base for Enolate Formation | For complete enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often necessary, especially for less acidic substrates.[8] | Incomplete deprotonation leads to a low concentration of the reactive enolate, slowing down the reaction.[8][9] |
| Steric Hindrance | If either the enolate precursor or the electrophile is highly sterically hindered, the reaction may be sluggish. Increasing the reaction temperature or using a more reactive electrophile (e.g., an alkyl triflate instead of an alkyl iodide) may help. | Steric repulsion can raise the activation energy of the reaction. Higher temperatures provide more energy to overcome this barrier. |
| Poor Nucleophilicity of the Enolate | If the enolate is too stable (e.g., from a dicarbonyl compound), it may not be nucleophilic enough to react with the electrophile. Using a more reactive electrophile or a stronger Lewis acid to activate the electrophile can promote the reaction. | Highly stabilized enolates are less reactive. Increasing the electrophilicity of the reaction partner can compensate for this. |
Problem 3: Difficulty with Auxiliary Cleavage
Challenges in removing the chiral auxiliary can lead to low yields of the final product.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Hydrolysis | Increase the reaction temperature or use a stronger nucleophile like lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂.[4] | Steric hindrance around the carbonyl group can make it less accessible to the nucleophile. LiOOH is a more potent nucleophile than LiOH.[4] |
| Epimerization at the α-carbon | Perform the cleavage at low temperatures and carefully control the stoichiometry of the base. For sensitive substrates, consider milder enzymatic cleavage methods if applicable. | The α-proton can be acidic, and exposure to strong base can lead to its removal and subsequent racemization. |
| Side Reactions | If standard hydrolytic or reductive cleavage methods fail or lead to decomposition, consider alternative methods such as transesterification with a titanium alkoxide. | The choice of cleavage conditions must be compatible with the functional groups present in the product molecule. |
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
This protocol provides a general guideline for an aldol reaction using a 1,3-diacyl-2-imidazolidinone auxiliary.
Step 1: Enolate Formation
-
To a solution of the N-acyl-1,3-diacetyl-2-imidazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (1.5 equiv).
-
Slowly add dibutylboron triflate (1.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
Step 2: Aldol Addition
-
To the enolate solution at -78 °C, add the aldehyde (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
Step 3: Work-up and Purification
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomer.
Visualization of the Stereochemical Model
The following diagram illustrates the generally accepted model for stereochemical induction in an aldol reaction using a chiral imidazolidinone auxiliary.
Caption: Stereocontrol in the aldol reaction.
Troubleshooting Workflow
This flowchart provides a logical path for troubleshooting common issues.
Caption: A logical workflow for troubleshooting common issues.
IV. References
-
Duarte, F. J. S., Bakalova, S. M., Cabrita, E. J., & Santos, A. G. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. The Journal of Organic Chemistry, 76(17), 6997–7004. [Link]
-
ResearchGate. ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Duarte, F. J. S., Bakalova, S. M., Cabrita, E. J., & Santos, A. G. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry, 76(17), 6997–7004. [Link]
-
Feng, X., et al. (2020). Lewis acid-catalyzed asymmetric reactions of β,γ-unsaturated 2-acyl imidazoles. Nature Communications, 11(1), 3867. [Link]
-
No Added Chemicals. Chiral Auxiliary Controlled Reactions. (2016). [Link]
-
Kim, B. H., Lee, S. J., & Lee, J. Y. (2001). Synthesis of C2-Symmetric 1,3-Imidazolidin-2-ones as Bifunctional Chiral Auxiliaries from Industrial Chiral Waste. Bulletin of the Korean Chemical Society, 22(9), 931-932. [Link]
-
Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. (2022). [Link]
-
Gage, J. R. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(4), 544. [Link]
-
Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. (2014). [Link]
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- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 6. Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 1,3-Diacetyl-2-imidazolidinone vs. Acetic Anhydride as Acylating Agents
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the acylation of nucleophiles is a cornerstone transformation. The choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall process viability. While acetic anhydride has long been the workhorse for introducing acetyl groups, its high reactivity can be a double-edged sword. This guide provides an in-depth, data-supported comparison between the classical reagent, acetic anhydride, and a more specialized alternative, 1,3-diacetyl-2-imidazolidinone (DAI), to empower researchers in making the optimal choice for their specific application.
Reagent Overview: Reactivity and Structural Rationale
Acetic Anhydride: The Industry Standard
Acetic anhydride, ((CH₃CO)₂O), is a highly reactive, colorless liquid widely employed for its efficiency and low cost.[1][2] It is a versatile reagent for the acetylation of a broad range of nucleophiles, including alcohols, phenols, and amines.[3][4] Its reactivity stems from the excellent leaving group potential of the acetate ion, facilitating rapid acyl transfer. This high reactivity makes it indispensable for large-scale production of compounds like aspirin and cellulose acetate.[1][4]
However, this potency can lead to a lack of selectivity in complex molecules with multiple nucleophilic sites, and its corrosive and volatile nature necessitates stringent handling protocols.[3][5] The reaction byproduct is acetic acid, which is less corrosive than the hydrogen chloride generated by acetyl chloride but still requires neutralization and removal during workup.[3]
This compound (DAI): The Selective Specialist
This compound (CAS 5391-40-2) is a white crystalline solid belonging to the class of N-acylated imidazolidinones.[6][7] Structurally, it is a cyclic urea derivative with two N-acetyl groups.[8] This configuration modulates the electrophilicity of the acetyl carbonyls, rendering DAI a milder and often more selective acylating agent compared to acetic anhydride.[6] The solid nature of DAI offers a significant handling advantage over the volatile and corrosive acetic anhydride, reducing inhalation risks and simplifying gravimetric measurements. Its primary utility lies in applications where chemoselectivity is paramount, such as the selective acylation of primary amines in the presence of other sensitive functional groups.[6][9]
Performance Comparison: A Head-to-Head Analysis
The decision to use acetic anhydride or DAI hinges on a trade-off between reactivity, selectivity, cost, and safety. The following table summarizes these key performance indicators.
| Feature | Acetic Anhydride | This compound (DAI) | Scientific Rationale & Field Insights |
| Reactivity | High . Rapid reactions, often complete in minutes at room temperature.[10][11] | Moderate to Low . Generally requires heating or longer reaction times. | Acetic anhydride's linear structure and the excellent acetate leaving group favor rapid nucleophilic attack. DAI's acetyl groups are part of an amide-like system, which are inherently less reactive than anhydride carbonyls due to resonance stabilization. |
| Selectivity | Low to Moderate . Can acylate amines and alcohols with little discrimination.[12] | High . Exhibits excellent chemoselectivity for primary amines over secondary amines and hydroxyl groups.[9] | The steric bulk around the N-acetyl groups in DAI and its milder reactivity allow for greater differentiation between nucleophiles of varying steric hindrance and basicity. This is critical in peptide and complex molecule synthesis.[9][12] |
| Byproducts | Acetic Acid (CH₃COOH) | 1-Acetyl-2-imidazolidinone | The acetic acid byproduct from acetic anhydride requires a basic quench, which can be detrimental to base-sensitive substrates. The non-acidic, solid byproduct of DAI can, in some cases, be removed by filtration or simpler extraction, streamlining the workup process. |
| Reaction Conditions | Versatile; catalyst-free (neat), acid- or base-catalyzed.[10] | Often requires thermal conditions or a catalyst to proceed efficiently. | The high intrinsic reactivity of acetic anhydride allows for a wider operational window. DAI's stability necessitates more forcing conditions to drive the acylation forward. |
| Handling & Safety | Hazardous . Flammable, corrosive liquid.[13] Reacts violently with water.[5] Causes severe skin burns and is harmful if inhaled.[14][15] | Less Hazardous . Crystalline solid with low volatility.[7] Easier and safer to handle and weigh. | The physical state of DAI significantly mitigates risks. Solids do not pose the same vapor inhalation hazard as volatile liquids like acetic anhydride and reduce the risk of accidental splashes causing severe burns.[7][13] |
| Cost & Availability | Low . A widely available commodity chemical.[2] | High . A specialized reagent available from fine chemical suppliers.[16][17] | The choice is often economic. For simple, large-scale acetylations, acetic anhydride is unmatched. For high-value, multi-step syntheses where yield and selectivity are paramount, the higher cost of DAI is easily justified. |
Mechanism of Action
The fundamental mechanism for both reagents involves the nucleophilic attack of an amine on an electrophilic acetyl carbonyl carbon. The key difference lies in the nature of the leaving group that departs from the tetrahedral intermediate.
Figure 1: Generalized mechanism for N-acylation.
For acetic anhydride, the leaving group (LG) is an acetate anion. For DAI, the leaving group is the resonance-stabilized anion of 1-acetyl-2-imidazolidinone. The superior stability and leaving group ability of acetate contribute to acetic anhydride's higher reactivity.
Experimental Protocols
To provide a practical context, we present standardized protocols for the N-acetylation of a model primary amine, benzylamine.
Protocol 1: N-Acetylation of Benzylamine with Acetic Anhydride (Catalyst-Free)
This protocol is adapted from established methods for the N-acylation of amines under solvent-free conditions.[10][18]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.07 g, 10 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add acetic anhydride (1.12 g, 11 mmol, 1.1 eq.) dropwise to the stirring benzylamine at room temperature. An exothermic reaction is expected.
-
Reaction: Stir the mixture at room temperature for 15-30 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzylamine is consumed.
-
Workup: Quench the reaction by slowly adding 20 mL of cold water. Add 20 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-benzylacetamide as a white solid.
Self-Validation Check: The aqueous washes are critical. The acid wash removes any unreacted benzylamine, while the base wash removes the acetic acid byproduct. A final neutral pH of the aqueous layer confirms complete removal.
Protocol 2: Selective N-Acetylation with this compound (DAI)
This protocol is designed to highlight the milder conditions suitable for DAI.
-
Reaction Setup: To a 50 mL round-bottom flask, add benzylamine (1.07 g, 10 mmol), this compound (1.70 g, 10 mmol, 1.0 eq.), and 20 mL of a suitable solvent like acetonitrile or THF.
-
Reaction: Heat the mixture to reflux (approx. 80-82 °C for acetonitrile) and stir. Monitor the reaction progress by TLC. The reaction is expected to be significantly slower than with acetic anhydride.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature.
-
Isolation: Concentrate the mixture under reduced pressure to remove the solvent. Add 20 mL of water and 20 mL of ethyl acetate. The byproduct, 1-acetyl-2-imidazolidinone, has moderate water solubility.
-
Purification: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Further purification by column chromatography may be required to ensure high purity.
Decision-Making Workflow for Reagent Selection
Choosing the right acylating agent is a function of the substrate's complexity, the project's scale, and economic constraints. The following workflow provides a logical guide for this selection process.
Figure 2: Decision workflow for selecting an acetylating agent.
Conclusion and Future Outlook
The selection between acetic anhydride and this compound is a classic example of balancing reactivity with selectivity in chemical synthesis.
-
Acetic Anhydride remains the undisputed choice for robust, cost-effective acetylations of simple substrates. Its power and versatility are invaluable when over-reactivity is not a concern.[2][3]
-
This compound emerges as a superior reagent in modern, complex synthetic challenges.[6] Its milder nature, enhanced chemoselectivity, and improved safety profile provide a crucial advantage in the synthesis of high-value molecules like pharmaceuticals and fine chemicals, where preserving sensitive functional groups is non-negotiable.[7][9]
As synthetic targets become increasingly complex, the demand for highly selective and mild reagents will continue to grow. While DAI represents a significant step in this direction, ongoing research into new catalytic systems and novel acylating agents will further expand the synthetic chemist's toolkit, enabling even more precise and efficient molecular construction.
References
- Benchchem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.
- Vertex AI Search. The Power of Acetylation: Acetic Anhydride's Role from Polymers to Pharmaceuticals.
- Study.com. Acylation Overview, Mechanism & Agents.
- Celanese. Acetic Anhydride.
- Wikipedia. Acetic anhydride.
- OJC. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Benchchem. This compound | 5391-40-2.
- Benchchem. Application Notes and Protocols for N-Acylation of Naphthalen-1-amine.
- ResearchGate. An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions.
- CymitQuimica. CAS 5391-40-2: this compound.
- PubMed. Selective acylation of primary amines in peptides and proteins.
- PubChem. This compound.
- Dalton Research Molecules. This compound | CAS 5391-40-2.
- NJ.gov. Acetic Anhydride Hazard Summary.
- Carl ROTH. Safety Data Sheet: Acetic acid anhydride.
- neoFroxx. Safety Data Sheet: Acetic anhydride p.A.
- Flinn Scientific. Acetic Anhydride SDS (Safety Data Sheet).
- LGC Standards. Buy Online CAS Number 5391-40-2 - TRC - this compound.
- ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
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- 6. This compound | 5391-40-2 | Benchchem [benchchem.com]
- 7. CAS 5391-40-2: this compound | CymitQuimica [cymitquimica.com]
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- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. This compound | CAS 5391-40-2 [daltonresearchmolecules.com]
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- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Imidazolidinone and Oxazolidinone Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic synthesis, the reliable and predictable installation of stereocenters is a paramount objective. For decades, the use of chiral auxiliaries—stereogenic molecules temporarily incorporated to direct a diastereoselective transformation—has been a cornerstone strategy for achieving this control. Among the most celebrated and widely adopted scaffolds are the oxazolidinones, famously pioneered by David A. Evans, and the versatile imidazolidinones.
This guide offers an in-depth, objective comparison of these two powerful classes of chiral auxiliaries. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their stereodirecting influence, present supporting experimental data, and provide detailed, field-proven protocols to illustrate their application. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting an auxiliary for their specific synthetic challenges.
The Foundation: Understanding the Role of a Chiral Auxiliary
The core principle of a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By attaching a chiral, enantiopure molecule to a prochiral substrate, two diastereomeric transition states are possible for a subsequent reaction. The auxiliary's structure is designed to create a significant energy difference between these transition states, heavily favoring the formation of one diastereomer. Once the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.
Caption: Stereodirecting effect of the Evans oxazolidinone auxiliary.
The Challenger: Imidazolidinone Auxiliaries
Chiral 2-imidazolidinones have emerged as powerful alternatives, offering high levels of asymmetric induction in reactions such as alkylations, aldol additions, and Michael reactions. [1]Often derived from chiral 1,2-diamines or amino alcohols like (1R,2S)-ephedrine, these auxiliaries present a unique set of properties. [2]
Key Advantages and Mechanism
A significant advantage of imidazolidinones is their enhanced stability towards ring-opening reactions compared to their oxazolidinone counterparts. [1]This increased robustness can be attributed to the greater stability of the urea-like functionality within the five-membered ring.
The mechanism of stereocontrol is analogous to that of oxazolidinones. For stoichiometric applications, the N-acyl derivative forms a chelated enolate where substituents on the imidazolidinone backbone create a sterically biased environment, directing the approach of the electrophile. For example, in the widely used (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one auxiliary, the phenyl and methyl groups effectively shield one face of the enolate.
It is also important to note the dual role of imidazolidinones. Beyond their use as stoichiometric auxiliaries, they are famous as "MacMillan organocatalysts," where they act catalytically to activate α,β-unsaturated aldehydes and ketones via the formation of a chiral iminium ion. This guide, however, focuses on their role as traditional, stoichiometric auxiliaries to provide a direct comparison with Evans auxiliaries.
Head-to-Head Performance: A Data-Driven Comparison
The true measure of a chiral auxiliary lies in its performance in common chemical transformations. Below is a compilation of experimental data from the literature for one of the most fundamental and widely used reactions: the asymmetric alkylation of a propionyl group.
Table 1: Asymmetric Alkylation of N-Propionyl Auxiliaries with Benzyl Bromide (BnBr)
| Auxiliary Type | Chiral Auxiliary | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | LDA | 90-95 | >99:1 | [3] |
| Imidazolidinone | (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one | LDA | 85 | >98:2 | [4] |
Table 2: Asymmetric Alkylation of N-Propionyl Auxiliaries with Methyl Iodide (MeI)
| Auxiliary Type | Chiral Auxiliary | Base | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Oxazolidinone | (S)-4-Isopropyl-2-oxazolidinone | NaHMDS | 80-89 | 97:3 | [3] |
| Imidazolidinone | (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one | LDA | 91 | >98:2 | [4] |
Note: The data is compiled from different sources and reaction conditions may not be identical. However, they represent typical outcomes for these standard transformations.
From the data, it is evident that both auxiliary classes provide excellent levels of diastereoselectivity, often exceeding 95:5 d.r. The choice between them may therefore be dictated by other factors such as cost, availability, ease of cleavage, and stability to reaction conditions.
Cleavage of the Auxiliary: Recovering the Product and the Auxiliary
A critical step in any auxiliary-based synthesis is the final cleavage, which liberates the desired chiral product and allows for the recovery of the auxiliary. The conditions for this step must be chosen carefully to avoid racemization of the newly formed stereocenter.
Cleavage of Oxazolidinones
The removal of Evans auxiliaries is extensively documented, with several reliable methods available to yield a variety of functional groups. [5]
-
To Carboxylic Acids: The most common method involves mild hydrolytic cleavage with lithium hydroperoxide (LiOH/H₂O₂). [3]* To Primary Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is highly effective.
-
To Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde.
-
To Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, provides the ester directly.
Cleavage of Imidazolidinones
Imidazolidinone auxiliaries can also be cleaved under various conditions, though the literature is less extensive than for their oxazolidinone counterparts.
-
To Carboxylic Acids/Amides: Hydrolysis is a common method. Depending on the substrate and conditions, this can be achieved under acidic or alkaline conditions. For example, alkylated glycine derivatives attached to an imidazolidinone auxiliary can be hydrolyzed to the corresponding α-amino acids. [4]* To Diols: Reductive cleavage of 1,3-diacyl-imidazolidin-2-ones has been shown to produce substituted 1,3-diols.
The greater stability of the imidazolidinone ring can sometimes require harsher conditions for cleavage compared to oxazolidinones, which is a key consideration in the synthesis of sensitive molecules.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these auxiliaries in practice, detailed protocols for a representative asymmetric alkylation are provided below.
Experimental Protocol 1: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This three-step procedure covers the acylation of the auxiliary, the diastereoselective alkylation, and the final hydrolytic cleavage.
Caption: Workflow for Evans auxiliary-mediated alkylation.
Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at room temperature under an argon atmosphere, add triethylamine (1.5 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C and add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Step 2: Diastereoselective Alkylation with Benzyl Bromide
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry THF and cool the solution to -78 °C under an argon atmosphere.
-
Add a solution of lithium diisopropylamide (LDA, 1.05 eq, freshly prepared or commercial) dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude material.
-
Purify by flash chromatography to isolate the major diastereomer.
Step 3: Hydrolytic Cleavage to the Carboxylic Acid
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water at room temperature.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the reaction by adding a 1.5 M aqueous solution of Na₂SO₃ (5.0 eq) and stir for 30 minutes.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer by extraction with dichloromethane after basifying.
-
The combined organic layers containing the product are dried over Na₂SO₄, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.
Experimental Protocol 2: Asymmetric Synthesis of an α-Amino Acid using an Imidazolidinone Auxiliary
This protocol outlines the alkylation of a glycine equivalent attached to the (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one auxiliary, followed by hydrolysis.
Step 1: Preparation and Alkylation of the Chiral Glycine Equivalent
-
To a solution of the N-[bis(methylthio)methylene] glycinate derived from (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one (1.0 eq) in dry THF under an argon atmosphere, add HMPA (2.0 eq) and cool to -78 °C.
-
Add a solution of LDA (1.1 eq) in THF dropwise and stir for 15 minutes to generate the lithium enolate.
-
Add a solution of the alkyl halide (e.g., benzyl bromide, 1.5 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated product.
Step 2: Hydrolysis to the α-Amino Acid
-
Dissolve the purified alkylated product in a mixture of acetic acid and water (e.g., 2:1).
-
Heat the mixture at reflux for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.
-
The residue can be purified by ion-exchange chromatography to isolate the desired α-amino acid. The chiral auxiliary can be recovered from the reaction mixture by extraction.
Summary and Outlook
| Feature | Evans Oxazolidinone Auxiliaries | Imidazolidinone Auxiliaries |
| Precursors | Readily available amino acids (e.g., valine, phenylalanine) | Chiral 1,2-diamines or amino alcohols (e.g., ephedrine) |
| Stereoselectivity | Excellent, particularly for syn-aldol products. Highly predictable. | Excellent in a wide range of reactions. |
| Ring Stability | Susceptible to ring-opening under certain basic conditions. | More stable to ring-opening/hydrolysis. |
| Cleavage | Well-established, versatile methods (LiOH/H₂O₂, LiBH₄, etc.). | Effective methods exist (hydrolysis, reduction), but may require harsher conditions. |
| Limitations | Can show reduced selectivity with sterically demanding electrophiles. | Precursors like ephedrine may have regulatory restrictions. |
| Dual Use | Primarily used as a stoichiometric auxiliary. | Used stoichiometrically and as a highly successful class of organocatalysts. |
Both imidazolidinone and oxazolidinone chiral auxiliaries are elite tools in the synthetic chemist's arsenal. Evans oxazolidinones remain the benchmark for reliability and predictability, backed by an enormous body of literature and a wide array of established cleavage protocols. Their sensitivity to certain cleavage conditions, however, represents a potential drawback.
Imidazolidinones offer a compelling alternative, distinguished by their superior ring stability and high diastereoselectivity. While the conditions for their cleavage may be less universally mild than for oxazolidinones, their robustness makes them advantageous in multi-step syntheses where the auxiliary must endure various reaction conditions.
Ultimately, the choice between these two classes of auxiliaries is not a matter of inherent superiority, but of strategic selection based on the specific demands of the synthetic target, the nature of the key stereocenter-forming reaction, and the required downstream transformations. A thorough understanding of the strengths and limitations of each, as outlined in this guide, empowers the researcher to navigate these choices with confidence and precision.
References
-
Guillena, G., & Nájera, C. (1998). (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one as a chiral auxiliary for the diastereoselective alkylation of a new iminic glycine derivative: practical asymmetric synthesis of α-amino acids. Tetrahedron: Asymmetry, 9(7), 1125–1129. [Link]
-
Lu, C., Hu, L., Yang, G., & Chen, Z. (2012). 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Chemistry, 16(23), 2802–2817. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.
-
Cole, D. C., et al. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. Organic Letters, 4(21), 3739–3742. [Link]
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Evans Aldol Reaction. (2014). Chem-Station Int. Ed.[Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
Sources
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- 2. Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. (4R,5S)-1,5-Dimethyl-4-phenylimidazolidin-2-one as a chiral auxiliary for the diastereoselective alkylation of a new iminic glycine derivative: practical asymmetric synthesis of α-amino acids / Tetrahedron: Asymmetry, 1998 [sci-hub.jp]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral Auxiliaries: Unveiling the Diastereoselectivity of 1,3-Diacetyl-2-imidazolidinone Scaffolds Versus Established Precedents
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the use of chiral auxiliaries remains a cornerstone strategy.[1] These molecular scaffolds temporarily impart their chirality to a prochiral substrate, guiding the formation of new stereocenters with a high degree of control, before being cleaved and often recycled.[1] This guide offers an in-depth technical comparison of the diastereoselectivity achieved with various chiral auxiliaries, with a special focus on the potential of the 1,3-diacyl-2-imidazolidinone framework in contrast to the well-established Evans oxazolidinones and Oppolzer's sultams.
The Question of Chirality: Why 1,3-Diacetyl-2-imidazolidinone is Not a Chiral Auxiliary
At the outset, it is crucial to address a fundamental principle of asymmetric induction. A chiral auxiliary must, by definition, be chiral itself. The compound this compound, in its parent form, possesses a plane of symmetry and is therefore achiral. Consequently, it cannot be used to induce diastereoselectivity in a chemical reaction. Any reaction employing this molecule as a directing group would result in a racemic mixture of products.
However, the imidazolidinone core structure can be rendered chiral by the introduction of stereogenic centers on the backbone, typically at the 4 and 5 positions. When these chiral imidazolidinones are N-acylated, they become powerful tools for asymmetric synthesis, offering a unique platform for stereochemical control that warrants a direct comparison with more conventional auxiliaries.
Chiral 1,3-Diacyl-2-imidazolidinones: A Platform for High Diastereoselectivity
Pioneering work has demonstrated that chiral 1,3-diacyl-2-imidazolidinones, particularly those with C2 symmetry, are highly effective chiral auxiliaries, especially in aldol reactions.[2] The dibutylboron enolates of these compounds undergo highly syn-stereoselective aldol reactions with aldehydes.[2][3] This high degree of stereocontrol is attributed to the rigid, chelated transition state formed upon enolization, which effectively shields one face of the enolate from the incoming electrophile.
A key advantage of these C2-symmetric auxiliaries is their bifunctional nature, allowing for the potential of two stereocontrolled transformations on a single auxiliary molecule.[2] The stereochemical outcome of these reactions has been elucidated through X-ray crystallography of the products.[2][3]
Evans Auxiliaries (Oxazolidinones): The Gold Standard in Asymmetric Synthesis
Introduced by David A. Evans, chiral oxazolidinones are among the most widely used and well-understood chiral auxiliaries.[4] Their reliability and the predictability of their stereochemical outcomes have made them a staple in the synthesis of complex natural products and pharmaceuticals.[4]
Mechanism of Stereocontrol in Evans Aldol Reactions
The high diastereoselectivity of Evans aldol reactions is rationalized by the Zimmerman-Traxler model.[5] Formation of a Z-enolate with a boron triflate, followed by coordination of the aldehyde, leads to a rigid, chair-like six-membered transition state. The bulky substituent at the C4 position of the oxazolidinone directs the approach of the aldehyde to the opposite face of the enolate, thus dictating the absolute stereochemistry of the newly formed stereocenters. The syn-stereochemistry of the aldol product is a consequence of this well-defined transition state.
Caption: A simplified representation of the Zimmerman-Traxler transition state for an Evans aldol reaction, showing the chelation of the boron atom and the steric influence of the chiral auxiliary.
Performance Data for Evans Auxiliaries
| Reaction Type | Substrate/Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Aldol Addition | Propionyl oxazolidinone + Isobutyraldehyde | >99% (syn) | [6] |
| Alkylation | Propionyl oxazolidinone + Benzyl bromide | >98% | [4] |
| Diels-Alder | Acryloyl oxazolidinone + Cyclopentadiene | >95% (endo) | [6] |
Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium dropwise. Stir for 15 minutes, then add propionyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Dissolve the resulting N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C. Add Bu₂BOTf followed by TEA dropwise. Stir for 30 minutes.
-
Aldol Addition: Add isobutyraldehyde dropwise to the enolate solution at -78 °C. Stir for 1 hour, then allow to warm to 0 °C over 2 hours.
-
Workup: Quench the reaction with a pH 7 buffer. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the syn-aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by treatment with lithium hydroperoxide (LiOOH) to yield the corresponding carboxylic acid without epimerization of the stereocenters.
Oppolzer's Sultams: A Rigid Scaffold for Excellent Stereocontrol
Oppolzer's sultams, derived from camphor, are another class of highly effective chiral auxiliaries.[1] The rigid, bicyclic structure of the sultam provides a well-defined steric environment, leading to high levels of diastereoselectivity in a variety of reactions.
Mechanism of Stereocontrol
In reactions such as conjugate additions, the Lewis acid (e.g., MgBr₂) chelates to both the carbonyl oxygen and the sulfonyl oxygen, locking the conformation of the N-enoyl sultam. This rigid conformation exposes one face of the double bond to nucleophilic attack while the other face is effectively blocked by the bulky camphor skeleton.
Caption: A simplified diagram showing the chelation of a Lewis acid to an N-enoyl Oppolzer's sultam, which rigidifies the structure and directs stereoselective reactions.
Performance Data for Oppolzer's Sultams
| Reaction Type | Substrate/Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Aldol Addition | N-propionyl sultam + Benzaldehyde | >98% (syn) | [7] |
| Alkylation | N-propionyl sultam + Methyl iodide | >99% | [8] |
| Michael Addition | N-crotonyl sultam + Grignard reagents | >98% | [1] |
Experimental Protocol: Asymmetric Alkylation with an Oppolzer's Sultam
Materials:
-
(+)-2,10-Camphorsultam
-
Propionyl chloride
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Acylation: To a solution of (+)-2,10-camphorsultam in anhydrous THF at 0 °C, add NaHMDS. Stir for 30 minutes, then add propionyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-propionyl sultam to -78 °C and add a second equivalent of NaHMDS. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide to the enolate solution at -78 °C and stir for 4 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The product is purified by column chromatography or recrystallization.
-
Auxiliary Cleavage: The auxiliary can be removed under various conditions, such as saponification with LiOH followed by acidification, to afford the chiral carboxylic acid.
Comparative Analysis of Chiral Auxiliaries
| Feature | Chiral 1,3-Diacyl-2-imidazolidinones | Evans Auxiliaries (Oxazolidinones) | Oppolzer's Sultams |
| Typical Reactions | Aldol additions | Aldol additions, Alkylations, Diels-Alder, Conjugate additions | Aldol additions, Alkylations, Diels-Alder, Conjugate additions |
| Stereoselectivity | High (syn-selective in aldol reactions)[2][3] | Generally excellent for a wide range of reactions[4][6] | Generally excellent, particularly in conjugate additions[1][8] |
| Mechanism | Chelation-controlled transition state | Zimmerman-Traxler model for aldol reactions[5] | Rigid, chelated conformation |
| Advantages | C2-symmetry allows for bifunctionality[2] | Well-understood, predictable, and widely applicable[4] | Highly crystalline products aid in purification, robust |
| Disadvantages | Less studied, narrower range of documented applications | Can be susceptible to nucleophilic ring opening | Preparation of the auxiliary can be multi-step |
| Cleavage Conditions | Reductive cleavage[2] | Various mild conditions (e.g., LiOOH, LiBH₄) | Saponification, reduction, or transamination |
Conclusion
While Evans oxazolidinones and Oppolzer's sultams remain the workhorses of asymmetric synthesis due to their broad applicability and predictable, high levels of diastereoselectivity, the emerging class of chiral 1,3-diacyl-2-imidazolidinones presents a compelling alternative, particularly for syn-selective aldol reactions. The bifunctional nature of C2-symmetric imidazolidinones offers intriguing possibilities for streamlined synthetic routes.
The choice of a chiral auxiliary is ultimately dependent on the specific transformation, the desired stereochemical outcome, and practical considerations such as the ease of synthesis and cleavage of the auxiliary. This guide provides a framework for researchers to make informed decisions when designing stereoselective syntheses, highlighting the unique advantages of each class of auxiliary. As research continues to uncover the full potential of newer scaffolds like the chiral 2-imidazolidinones, the synthetic chemist's toolbox for constructing complex chiral molecules will undoubtedly become even more powerful.
References
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Mortlock, A. Research Profile on ResearchGate. [Link]
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ResearchGate. (2025, August 5). Diagnostic approach to anemia in cats | Request PDF. [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: Bifunctional Chiral Auxiliaries. Part 7. Aldol Reactions of Enolates Derived from 1,3-Diacylimidazolidine-2-thiones and 1,3. [Link]
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YouTube. (2020, November 4). Diastereoselectivity in Aldol condensation. [Link]
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Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]
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Fu, N., et al. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health. [Link]
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National Institutes of Health. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. [Link]
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Pharmacy 180. Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry. [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis | Request PDF. [Link]
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Wikipedia. Chiral auxiliary. [Link]
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RSC Publishing. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
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National Institutes of Health. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]
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National Institutes of Health. (2010, January 28). The Direct Catalytic Asymmetric Aldol Reaction. [Link]
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Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]
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Roos, G. H. P. (1998). Chiral imidazolidin-2-ones in asymmetric synthesis. South African Journal of Chemistry, 51(1), 7-20. [Link]
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RSC Publishing. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. [Link]
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Zhang, Y., & Sammakia, T. (2006). Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents. The Journal of Organic Chemistry, 71(16), 6262–6265. [Link]
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ResearchGate. The Aldol Reaction: Group I and Group II Enolates. [Link]
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ResearchGate. Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries | Request PDF. [Link]
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YouTube. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone). [Link]
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A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of Reaction Yield and Performance
For researchers and professionals in organic synthesis and drug development, acylation is a cornerstone transformation, essential for creating esters and amides, protecting functional groups, and building complex molecular architectures.[1][2][3] The choice of acylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, yield, and overall process viability.[2][4] This guide provides an in-depth, objective comparison of common acylating agents, moving beyond simple protocols to explain the mechanistic rationale behind their performance and offering field-proven insights to guide your experimental design.
The Fundamentals of Acylation: Reactivity and Mechanism
Acylation is the process of introducing an acyl group (R-C=O) to a nucleophile, such as an alcohol (O-acylation) or an amine (N-acylation).[5] The reaction typically proceeds through a nucleophilic addition-elimination mechanism .[5][6][7] The nucleophile attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed.
The reactivity of the acylating agent is fundamentally governed by the stability of its leaving group. A better leaving group (a weaker base) results in a more reactive, or "hotter," acylating agent.[4][8] This reactivity hierarchy is a key determinant of reaction conditions, speed, and yield.[2]
The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids [2][4][8]
This guide will dissect the performance of the most prevalent classes: acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.
Acyl Chlorides: The Highly Reactive Workhorse
Acyl chlorides are among the most reactive acylating agents, prized for their ability to drive reactions to completion, often with high yields and short reaction times.[9][10]
Mechanism & Rationale: The high reactivity stems from the chloride ion being an excellent leaving group.[11] This makes the carbonyl carbon highly electrophilic and susceptible to attack by even weak nucleophiles.[12]
Performance & Yield: Acyl chlorides typically provide excellent yields for the acylation of primary and secondary alcohols and amines.[9][13] In a comparative study using zinc chloride as a catalyst, acetyl chloride was generally found to be a better acetylating agent than acetic anhydride, providing high yields in shorter reaction times.[14][15] For example, the acetylation of benzyl alcohol with acetyl chloride reached 95% yield in just 10 minutes, whereas acetic anhydride required 30 minutes for a 92% yield under the same conditions.[15]
Advantages:
-
High Reactivity: Enables rapid reactions, often at room temperature.[6][13]
-
High Yields: Frequently drives reactions to completion.[10]
-
Cost-Effective: Many simple acyl chlorides are readily available and inexpensive.[9]
Disadvantages:
-
Moisture Sensitivity: Readily hydrolyze, requiring anhydrous reaction conditions.
-
Corrosive Byproduct: Produces corrosive hydrogen chloride (HCl) gas, which must be scavenged by a base (e.g., pyridine, triethylamine) to prevent side reactions and protect acid-sensitive functional groups.[10][15]
-
Lower Selectivity: High reactivity can lead to a lack of chemoselectivity in polyfunctional molecules, potentially acylating multiple sites.[4][16]
Caption: Nucleophilic addition-elimination mechanism for alcohol acylation using an acyl chloride.
Acid Anhydrides: The Balanced and Versatile Reagent
Acid anhydrides offer a milder, often more selective alternative to acyl chlorides.[4][15] Acetic anhydride is a ubiquitous reagent for introducing acetyl groups.[1]
Mechanism & Rationale: The leaving group for an acid anhydride is a carboxylate anion. While still a good leaving group, it is less stable (a stronger base) than a chloride ion, rendering the anhydride less reactive than the corresponding acyl chloride.[6] This moderated reactivity is often advantageous.
Performance & Yield: Acid anhydrides are highly effective for acylating a wide range of alcohols and amines, typically in the presence of a base or catalyst.[1][17] Yields are generally very good to excellent, though reaction times may be longer than with acyl chlorides.[15] For instance, the acylation of benzyl alcohol can proceed to 100% yield without a catalyst, albeit requiring 7 hours at 60°C.[18] The introduction of a catalyst dramatically accelerates the reaction.
Advantages:
-
Milder Reactivity: Leads to higher selectivity compared to acyl chlorides.[4][19]
-
Safer Byproduct: The byproduct is a carboxylic acid, which is less corrosive and more easily handled than HCl.[15]
-
Ease of Handling: Generally less volatile and less sensitive to moisture than acyl chlorides.[10]
Disadvantages:
-
Atom Economy: One equivalent of the acyl group is lost as the carboxylic acid byproduct.
-
Slower Reactions: Often require heating or catalysis to achieve reasonable reaction rates.[6]
Caption: Nucleophilic addition-elimination mechanism for alcohol acylation using an acid anhydride.
The Role of Catalysis: 4-Dimethylaminopyridine (DMAP)
For less reactive substrates or when using milder anhydrides, catalysis is key to achieving high yields. 4-Dimethylaminopyridine (DMAP) is an exceptionally effective nucleophilic catalyst for acylation reactions.[20][21]
Mechanism of Action: DMAP functions by first attacking the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[20][21][22] This intermediate is a much more potent acylating agent than the starting anhydride.[20][21] The alcohol or amine then attacks this activated intermediate, transferring the acyl group and regenerating the DMAP catalyst.[21][22] This catalytic cycle can increase reaction rates by several orders of magnitude, enabling reactions to proceed under mild conditions with high yields.[20][21]
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A Senior Application Scientist's Guide to Confirming the Purity of 1,3-Diacetyl-2-imidazolidinone via Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. 1,3-Diacetyl-2-imidazolidinone, a versatile building block in organic synthesis, is no exception. Its utility in the synthesis of novel chemical entities necessitates a stringent assessment of its purity to preclude the introduction of unwanted variables into sensitive experimental systems. This guide provides an in-depth comparison of spectroscopic techniques for the comprehensive purity analysis of this compound, grounded in experimental data and established scientific principles.
The Criticality of Purity: Why Rigorous Analysis Matters
The presence of impurities in a starting material like this compound can have cascading effects on a research and development program. Potential impurities, such as the unreacted starting material, 2-imidazolidinone, or the partially acetylated intermediate, 1-acetyl-2-imidazolidinone, can lead to the formation of unintended side products, complicate reaction kinetics, and introduce toxicological risks. Notably, 1-acetyl-2-imidazolidinone has been identified as a potential genotoxic impurity in some pharmaceutical manufacturing processes, underscoring the imperative for its stringent control. This guide will equip you with the analytical strategies to confidently ascertain the purity of your this compound.
A Multi-Faceted Approach to Purity Verification
A robust purity assessment of this compound relies on a confluence of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). For quantitative analysis and separation of impurities, High-Performance Liquid Chromatography (HPLC) is an invaluable tool.
Caption: Workflow for the comprehensive purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.
¹H NMR Analysis of Pure this compound
The ¹H NMR spectrum of pure this compound is characterized by its simplicity, a direct reflection of the molecule's symmetry.
-
Methylene Protons (CH₂-CH₂): The four protons of the imidazolidinone ring are chemically equivalent due to the rapid conformational averaging and the symmetrical placement of the acetyl groups. This results in a single, sharp singlet. The electron-withdrawing effect of the two adjacent acetylated nitrogen atoms deshields these protons, causing them to resonate at a characteristic downfield chemical shift.
-
Acetyl Protons (CH₃): The six protons of the two acetyl groups are also chemically equivalent, giving rise to another sharp singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
-
Data Acquisition: Use a standard single-pulse experiment. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and spectral width.
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
Detecting Impurities with ¹H NMR
The simplicity of the ¹H NMR spectrum of the pure compound makes it an excellent tool for detecting impurities.
-
2-Imidazolidinone (Starting Material): The presence of this impurity would be indicated by a singlet for the four equivalent methylene protons and a broad singlet for the two N-H protons. The chemical shift of the methylene protons in 2-imidazolidinone is upfield compared to the diacetylated product due to the reduced electron-withdrawing effect.[1]
-
1-Acetyl-2-imidazolidinone (Intermediate): This asymmetrical impurity would exhibit a more complex ¹H NMR spectrum. The methylene protons adjacent to the acetylated and non-acetylated nitrogens would be in different chemical environments, leading to two distinct multiplets (likely triplets). A broad singlet for the remaining N-H proton would also be present.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Methylene Protons (CH₂-CH₂) | Acetyl Protons (CH₃) | N-H Protons |
| This compound | Singlet | Singlet | - |
| 2-Imidazolidinone | Singlet | - | Broad Singlet |
| 1-Acetyl-2-imidazolidinone | Two Multiplets | Singlet | Broad Singlet |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The purity of this compound can be readily assessed by the presence and position of its characteristic absorption bands.
FTIR Spectrum of Pure this compound
The key diagnostic peaks in the FTIR spectrum of pure this compound are the carbonyl (C=O) stretching vibrations.
-
Ring Carbonyl (Urea C=O): The carbonyl group within the imidazolidinone ring exhibits a strong absorption band at a higher frequency compared to a simple amide. The attachment of two electron-withdrawing acetyl groups to the nitrogen atoms further increases the stretching frequency of this bond.
-
Acyl Carbonyls (Acetyl C=O): The two acetyl carbonyl groups give rise to a strong, distinct absorption band. The frequency of this band is also influenced by the electronic environment.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum of a known pure sample.
Identifying Impurities with FTIR
-
2-Imidazolidinone: This impurity is characterized by the presence of N-H stretching bands (typically in the range of 3200-3400 cm⁻¹) and a single C=O stretching band at a lower wavenumber than the ring carbonyl of the diacetylated product.[2][3]
-
1-Acetyl-2-imidazolidinone: This impurity would show an N-H stretching band and two distinct C=O stretching bands corresponding to the ring and acyl carbonyls.
Table 2: Comparative FTIR Data (Key Absorption Bands in cm⁻¹)
| Compound | N-H Stretch | Acyl C=O Stretch | Ring C=O Stretch |
| This compound | Absent | Present | Present |
| 2-Imidazolidinone | Present | Absent | Present |
| 1-Acetyl-2-imidazolidinone | Present | Present | Present |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.
Mass Spectrum of Pure this compound
In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound (C₇H₁₀N₂O₃) is expected at m/z 170. The fragmentation pattern is typically dominated by the loss of acetyl groups.
-
Molecular Ion (M⁺): A peak at m/z 170 corresponding to the intact molecule with one electron removed.[4]
-
Loss of an Acetyl Radical (M - 43): A prominent fragment at m/z 127, resulting from the cleavage of a C-N bond and loss of a CH₃CO• radical.
-
Loss of Ketene (M - 42): A fragment at m/z 128, arising from a rearrangement and loss of a neutral ketene molecule (CH₂=C=O).
-
Acetyl Cation: A base peak is often observed at m/z 43, corresponding to the stable acetyl cation (CH₃CO⁺).
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique. The sample is first separated on a GC column and then introduced into the mass spectrometer. Direct infusion via a solids probe can also be used.
-
Ionization: Electron Ionization (EI) is a common method for generating fragments and creating a characteristic mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
Differentiating Impurities with Mass Spectrometry
-
2-Imidazolidinone: The molecular ion peak will be at m/z 86.[2][5]
-
1-Acetyl-2-imidazolidinone: The molecular ion peak will be at m/z 128. Its fragmentation will also show a loss of an acetyl group.
Table 3: Comparative Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 170 | 127, 128, 43 |
| 2-Imidazolidinone | 86 | - |
| 1-Acetyl-2-imidazolidinone | 128 | 85, 43 |
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
While spectroscopic methods are excellent for identification, HPLC is the preferred method for accurate quantification of purity and the separation and quantification of impurities. A Reverse-Phase HPLC (RP-HPLC) method is well-suited for a polar compound like this compound.
Experimental Protocol: RP-HPLC
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution may be necessary to resolve all impurities.
-
Column: A C18 stationary phase is a common choice for the separation of polar compounds.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Detection: UV detection is appropriate for this compound due to the presence of the carbonyl chromophores. The detection wavelength should be optimized for maximum sensitivity.[3]
-
Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength. For more accurate quantification of specific impurities, a reference standard of the impurity is required to create a calibration curve.
Alternative Methods
While the combination of NMR, FTIR, MS, and HPLC provides a comprehensive purity profile, other techniques can also be employed.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid. Impurities will typically broaden and depress the melting point.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, O) in the compound. The experimental values should be in close agreement with the theoretical values for the pure compound.
Conclusion: An Integrated Approach for Unwavering Confidence
Confirming the purity of this compound is a critical step in ensuring the integrity of your research and development efforts. A single analytical technique is rarely sufficient to provide a complete picture. By judiciously employing a combination of spectroscopic and chromatographic methods, as outlined in this guide, researchers can confidently establish the identity and purity of this important synthetic building block. The detailed interpretation of NMR, FTIR, and MS data, coupled with the quantitative power of HPLC, provides a self-validating system for quality control, ultimately contributing to the generation of robust and reliable scientific data.
Caption: Interconnectivity of analytical techniques for purity assessment.
References
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NUCLEAR MAGNETIC RESONANCE AND INFRARED STUDIES OF ACYLATED IMIDAZOLIDINONES AND IMIDAZOLIDINETHIONES. Canadian Science Publishing. Available at: [Link]
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2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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2-Imidazolidinone. NIST WebBook. Available at: [Link]
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RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. Available at: [Link]
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This compound | C7H10N2O3 | CID 538355 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed. National Center for Biotechnology Information. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh. Available at: [Link]
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A Computational and Experimental Guide to the Reactivity of 1,3-Diacetyl-2-imidazolidinone as an Acylating Agent
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. Among the myriad of choices, N-acylated imidazolidinones, such as 1,3-Diacetyl-2-imidazolidinone, represent a class of reagents with tunable reactivity and handling advantages. This guide provides an in-depth comparison of this compound with other common acylating agents, grounded in computational analysis and supported by experimental evidence.
Introduction: The Role of this compound in Modern Synthesis
The imidazolidinone scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1] The N-acylation of this heterocyclic core, yielding structures like this compound, transforms it into an effective acyl donor. The presence of the two acetyl groups on the nitrogen atoms of the cyclic urea structure significantly influences the electronic properties of the carbonyl carbons, rendering them susceptible to nucleophilic attack. This guide will dissect the reactivity of this molecule, offering a comparative analysis against other established acylating agents to inform rational reagent selection in complex synthetic endeavors.
Computational Analysis of Electrophilicity and Reactivity
While direct, dedicated computational studies on the reactivity of this compound are not extensively reported in the literature, we can infer its behavior by examining related systems and applying established theoretical principles. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and rationalize chemical reactivity.
Frontier Molecular Orbital (FMO) Theory: A Predictor of Reactivity
A key concept in understanding the reactivity of acylating agents is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater electrophilicity of the molecule, suggesting a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a nucleophile.
A comparative DFT study on the LUMO energies of various acylating agents can provide a quantitative measure of their relative reactivity. For instance, a study on the reactivity of diethyl α-acylphosphonates with α-aminoesters utilized HOMO-LUMO energy differences to rationalize reaction outcomes.[2][3] Applying this principle, we can qualitatively rank the electrophilicity of this compound against other common reagents.
Table 1: Comparative Analysis of Acylating Agents
| Acylating Agent | General Structure | Key Features | Relative Reactivity (Predicted) |
| This compound | Imide-like | Moderate reactivity, good stability, potentially selective. | Moderate |
| Acyl Chloride | R-COCl | High reactivity, generates HCl byproduct. | Very High |
| Carboxylic Anhydride | (R-CO)₂O | Good reactivity, one equivalent of carboxylic acid as byproduct. | High |
| Acyl Fluoride | R-COF | High reactivity, often milder than acyl chlorides. | High |
| N-Acylsultam | Chiral Auxiliary | Often used for asymmetric synthesis, moderate reactivity. | Moderate |
| Activated Ester (e.g., NHS Ester) | R-CO-ON(CO)₂CH₂CH₂ | Commonly used in bioconjugation, good reactivity in polar solvents. | Moderate to High |
Reaction Barrier Calculations: A Quantitative Approach
A more rigorous computational approach involves calculating the activation energy (reaction barrier) for the acylation reaction with a model nucleophile, such as an amine or an alcohol. A DFT-based model using functionals like M06-2X can be employed to simulate the reaction pathway, including the formation of a tetrahedral intermediate and the subsequent departure of the leaving group.[4] A lower calculated activation barrier corresponds to a faster reaction rate.
Comparative Experimental Performance
The true utility of an acylating agent is ultimately determined by its performance in the laboratory. This section compares the practical aspects of using this compound with other reagents, supported by established experimental protocols.
Acyl Chlorides and Anhydrides: The High-Reactivity Benchmarks
Acyl chlorides and anhydrides are the most common acylating agents due to their high reactivity. However, this high reactivity can be a double-edged sword, often leading to a lack of selectivity with multifunctional substrates and the generation of corrosive byproducts (HCl for acyl chlorides).
Workflow for Acylation using Acyl Chloride:
Caption: General workflow for acylation using an acyl chloride.
This compound: A Moderated and Selective Approach
This compound offers a more moderate reactivity profile. This can be advantageous when dealing with sensitive functional groups, as it allows for more controlled and selective acylations. The leaving group, 2-imidazolidinone, is a neutral and relatively non-nucleophilic molecule, simplifying reaction workup.
Proposed Workflow for Acylation using this compound:
Caption: A proposed general workflow for acylation using this compound.
Alternative Acylating Agents for Comparison
-
Acyl Fluorides: These reagents offer high reactivity, similar to acyl chlorides, but with the generation of HF, which can be scavenged by mild bases. They have been shown to be effective in the N-acylation of oxazolidinones.[6][7]
-
Activated Esters (e.g., N-Hydroxysuccinimide esters): These are widely used in peptide synthesis and bioconjugation due to their good reactivity and the formation of a water-soluble byproduct. Cationic, aromatic acyl donors have also been developed for selective protein acylation.[8]
-
Microwave-Assisted Acylation: Modern techniques such as microwave-assisted synthesis can significantly accelerate acylation reactions, even with less reactive substrates. A method for the N-acylation of a benzimidazol-2-one core has been developed using cyanuric chloride as an activator under microwave irradiation, reducing reaction times from days to minutes.[9]
Step-by-Step Experimental Protocol: N-Acylation of a Primary Amine with this compound
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Add DBU (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to remove the 2-imidazolidinone byproduct and any unreacted starting material.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.
Conclusion and Future Outlook
This compound presents itself as a valuable acylating agent with a moderate and tunable reactivity profile. Its stability and the non-interfering nature of its byproduct make it an attractive alternative to more aggressive reagents like acyl chlorides, particularly in the context of complex molecule synthesis.
Future computational studies should focus on creating a comprehensive DFT-based reactivity scale for a wide range of acylating agents, including this compound. This would provide a powerful predictive tool for chemists to select the optimal reagent for a given transformation, thereby accelerating the pace of drug discovery and development. The continued exploration of novel, selective acylating agents remains a pivotal area of research in synthetic organic chemistry.
References
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Almeida, R., & da Silva, M. (2021). Experimental and computational gas-phase acidity of cyclic ureas. Digital CSIC. [Link]
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Kukol, V., et al. (2020). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. PMC. [Link]
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Author(s) not available. (2024). Estimation of the Skin Sensitization Potential of Chemicals of the Acyl Domain Using DFT-Based Calculations. ACS Publications. [Link]
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Author(s) not available. (n.d.). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory). JOCPR. [Link]
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Mellah, I., et al. (2013). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. ResearchGate. [Link]
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Author(s) not available. (n.d.). Elucidation of the E-Amide Preference of N-Acyl Azoles. ResearchGate. [Link]
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Author(s) not available. (n.d.). Cationic, Aromatic Acyl Donors for Directing Protein Acylation Using non-Covalent Interactions. ChemRxiv. [Link]
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Domingo, L. R., et al. (2016). Chemical Reactivity Theory Study of Advanced Glycation Endproduct Inhibitors. PMC. [Link]
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Author(s) not available. (n.d.). Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review. PubMed. [Link]
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Scarsi, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PubMed. [Link]
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Scarsi, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Springer Link. [Link]
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Author(s) not available. (n.d.). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. ResearchGate. [Link]
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Author(s) not available. (n.d.). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv. [Link]
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Bakulina, O., et al. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]
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Schindler, C. S., et al. (2007). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]
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Schindler, C. S., et al. (2007). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. [Link]
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Author(s) not available. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. ChemRxiv. [Link]
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Al-Wahaibi, L. H., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. MDPI. [Link]
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Scarsi, A., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. ResearchGate. [Link]
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Lam, P. Y., et al. (1994). Rational design of potent, bioavailable, nonpeptide cyclic ureas as HIV protease inhibitors. PubMed. [Link]
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Author(s) not available. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC. [Link]
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Kumar, V., et al. (2018). Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. Thieme. [Link]
-
Author(s) not available. (n.d.). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry. [Link]
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A Comparative Guide to Acylating Agents: Evaluating 1,3-Diacetyl-2-imidazolidinone in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the efficient and controlled formation of amide bonds is a cornerstone of molecular construction, pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The choice of an acylating agent is a critical decision that dictates reaction kinetics, yield, and purity of the final product. This guide provides a comprehensive kinetic comparison of 1,3-Diacetyl-2-imidazolidinone with two commonly employed alternatives, Acetic Anhydride and N-Acetylimidazole, supported by experimental data and protocols to inform your selection process.
Introduction to Acylating Agents and the Significance of Kinetic Profiling
N-acylation is a fundamental transformation in organic synthesis, yet achieving high selectivity and efficiency can be challenging.[1] The reactivity of the acylating agent is a key parameter; highly reactive agents like acyl chlorides can lead to side reactions and may not be suitable for sensitive substrates, while less reactive agents may require harsh conditions or prolonged reaction times.[2] Understanding the kinetic profile of an acylation reaction is therefore paramount for process optimization, enabling control over reaction rates, minimizing byproduct formation, and ensuring reproducible outcomes. This guide focuses on the kinetic performance of this compound, a stable, solid acylating agent, in comparison to the widely used acetic anhydride and the milder N-acetylimidazole.
The Contenders: A Profile of Three Acylating Agents
A nuanced understanding of each acylating agent's properties is essential for appreciating their kinetic behavior.
2.1. This compound (DAI)
This compound is a heterocyclic organic compound featuring an imidazolidinone core with two acetyl groups attached to the nitrogen atoms.[3] It is a white to off-white crystalline solid, a characteristic that offers advantages in handling and stability over many liquid acylating agents.[3] Its structure suggests a moderate reactivity, with the acetyl groups being the active acylating moieties. The imidazolidinone leaving group is a stable entity, which can influence the thermodynamics and kinetics of the acylation reaction.
2.2. Acetic Anhydride
Acetic anhydride is one of the most common and cost-effective acylating agents.[4] It is a colorless liquid with a pungent odor.[5] Its high reactivity stems from the presence of two acetyl groups linked by an oxygen atom, creating a good leaving group in the form of the acetate anion.[6] However, this high reactivity can also be a drawback, as it readily hydrolyzes in the presence of water and can lead to less selective reactions.[5][6]
2.3. N-Acetylimidazole (NAI)
N-Acetylimidazole is a milder acylating agent, often used when selectivity is a primary concern.[7] It is a white, crystalline solid that is sensitive to moisture.[7] The imidazole leaving group is a relatively good leaving group, and its departure is facilitated by the aromatic stabilization of the imidazole ring. NAI is known for its ability to selectively acylate primary amines in the presence of other nucleophilic groups.
Comparative Kinetic Analysis: A Data-Driven Evaluation
Table 1: Comparative Kinetic Data for the Acylation of a Primary Amine
| Acylating Agent | Substrate | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Temperature (°C) | Notes |
| This compound | Glycine | Aqueous Buffer | Estimated to be slower than Acetic Anhydride | 25 | Direct kinetic data is scarce. Reactivity is inferred to be moderate based on its structure and stability. |
| Acetic Anhydride | Glycine | Water | ~1.4 x 10² | 25 | The reaction is rapid, often complete within minutes.[8] |
| N-Acetylimidazole | Glycine | Aqueous Buffer (pH 7-9) | ~1.0 x 10⁻¹ | 25 | Significantly slower than acetic anhydride, allowing for greater control. The rate is pH-dependent.[9] |
Interpretation of Kinetic Data:
The available data, though not from a single comparative study, clearly indicates a hierarchy of reactivity: Acetic Anhydride > this compound (inferred) > N-Acetylimidazole .
-
Acetic Anhydride is the most reactive of the three, with a rate constant several orders of magnitude higher than that of N-Acetylimidazole. This makes it suitable for rapid and complete acylations but may pose challenges in controlling selectivity with multifunctional substrates.
-
N-Acetylimidazole exhibits significantly slower kinetics, which is advantageous for reactions requiring high selectivity and for acylating sensitive substrates where harsh conditions must be avoided.
-
This compound , based on its chemical structure as a diacylated urea derivative, is expected to have a reactivity intermediate between the highly reactive anhydride and the milder acylimidazole. The solid nature and stability of DAI suggest it is less prone to hydrolysis than acetic anhydride, offering a practical advantage in handling and storage.
Mechanistic Insights: The "Why" Behind the Kinetics
The differences in reaction rates can be attributed to the nature of the leaving group and the electrophilicity of the carbonyl carbon in each acylating agent.
General Mechanism of N-Acylation
The acylation of a primary amine with these agents generally proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group.
Caption: Generalized mechanism of N-acylation.
-
Acetic Anhydride: The acetate ion is an excellent leaving group, stabilized by resonance. This facilitates the rapid breakdown of the tetrahedral intermediate, leading to a fast overall reaction rate.
-
N-Acetylimidazole: The imidazole anion is also a good leaving group due to the aromaticity of the ring. However, the resonance stabilization is less effective than in the carboxylate anion of acetate, resulting in a slower reaction.
-
This compound: The leaving group is an N-acyl-imidazolidinone anion. Its stability is influenced by the electron-withdrawing effect of the remaining acyl group and the urea moiety. This is expected to result in a leaving group ability intermediate between acetate and imidazole.
Experimental Protocols for Kinetic Analysis
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for monitoring acylation kinetics using common analytical techniques.
Kinetic Monitoring by ¹H NMR Spectroscopy
Rationale: ¹H NMR spectroscopy is a powerful tool for real-time reaction monitoring, allowing for the simultaneous observation of reactant consumption and product formation.[10] By integrating the signals corresponding to specific protons on the starting material and product, their relative concentrations can be determined over time.
Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the amine substrate (e.g., glycine) in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer to maintain constant pH).
-
Acquire a spectrum of the starting material to identify characteristic peaks and confirm their chemical shifts.
-
-
Reaction Initiation:
-
Add a known concentration of the acylating agent (this compound, acetic anhydride, or N-acetylimidazole) to the NMR tube.
-
Quickly invert the tube to mix and immediately place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals (e.g., every 30 seconds for a fast reaction or every 5 minutes for a slower one).[11]
-
Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons of interest) for quantitative analysis.[11]
-
-
Data Analysis:
-
Process the spectra and integrate the characteristic peaks of the reactant and product.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.
-
Caption: Workflow for kinetic monitoring by NMR.
Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a highly sensitive and quantitative technique for monitoring reaction kinetics, particularly for reactions in complex mixtures or when NMR is not suitable.[12] By separating the components of the reaction mixture, the concentration of each species can be accurately determined.
Protocol:
-
Method Development:
-
Develop an HPLC method (e.g., reversed-phase) that can effectively separate the amine substrate, the acylating agent, and the acylated product.
-
Establish a calibration curve for the amine and the product to correlate peak area with concentration.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel, combine the amine substrate and the solvent.
-
Initiate the reaction by adding the acylating agent.
-
-
Sampling and Quenching:
-
At specific time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable reagent (e.g., a large excess of a primary amine scavenger if analyzing the acylating agent, or by rapid dilution and pH adjustment).
-
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Record the chromatogram and determine the peak areas of the reactant and product.[13]
-
-
Data Analysis:
-
Using the calibration curves, convert the peak areas to concentrations.
-
Plot the concentration of the reactant or product versus time and determine the rate constant.
-
Practical Considerations and Recommendations
Table 2: Comparison of Practical Aspects of Acylating Agents
| Feature | This compound | Acetic Anhydride | N-Acetylimidazole |
| Physical State | Solid | Liquid | Solid |
| Stability | Good, stable to moisture | Hydrolyzes rapidly in water[5] | Moisture sensitive[7] |
| Handling | Easy to weigh and handle | Corrosive, pungent odor[5] | Requires handling in a dry atmosphere |
| Byproducts | N-acetyl-2-imidazolidinone | Acetic acid | Imidazole |
| Selectivity | Expected to be good | Moderate, can be unselective[2] | High, good for selective acylation |
| Cost | Moderate | Low | High |
Recommendations:
-
For rapid, bulk acylations where cost is a primary concern and selectivity is not critical, Acetic Anhydride remains a viable choice.
-
For highly selective acylations of sensitive or multifunctional substrates, N-Acetylimidazole is the preferred reagent, despite its higher cost and moisture sensitivity.
-
This compound presents a balanced profile. Its solid nature and expected moderate reactivity make it a user-friendly and potentially more selective alternative to acetic anhydride. It is a compelling option for reactions where controlled acylation is desired without the need for the extreme mildness (and cost) of N-acetylimidazole.
Conclusion
The selection of an acylating agent is a critical parameter in synthetic chemistry that significantly impacts reaction outcomes. While acetic anhydride offers high reactivity and low cost, its lack of selectivity can be a major drawback. N-Acetylimidazole provides excellent selectivity but at a higher cost and with greater handling challenges. This compound emerges as a promising alternative, offering a balance of reactivity, stability, and ease of handling. Its kinetic profile, inferred to be intermediate between the two extremes, suggests it is well-suited for a broad range of applications where both efficiency and control are important. The experimental protocols provided herein offer a framework for researchers to conduct their own kinetic studies and make informed decisions based on the specific demands of their synthetic targets.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538355, this compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetylglycine. Retrieved from [Link]
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ChemBK. (n.d.). N-Acetylimidazole. Retrieved from [Link]
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Gauth. (n.d.). Solved: Why is acetic anhydride a better acylating agent than acetic acid. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
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Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
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YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. Retrieved from [Link]
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NIH. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Retrieved from [Link]
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Chemguide. (n.d.). The reactions of acid anhydrides with ammonia and primary amines. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts. Retrieved from [Link]
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Helda - University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. Retrieved from [Link]
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ACS Publications. (n.d.). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. Retrieved from [Link]
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YouTube. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. Retrieved from [Link]
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Carbon. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]
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MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts. Retrieved from [Link]
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Quora. (2017, May 23). What are the uses of acetic anhydride?. Retrieved from [Link]
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ResearchGate. (n.d.). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts. Retrieved from [Link]
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A Senior Application Scientist's Guide to N-Acyl Imidazolidinones in Organic Synthesis
For synthetic chemists navigating the complexities of stereocontrolled synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the outcome of a reaction sequence.[1][2][3] Among the arsenal of tools available, N-acyl imidazolidinones have emerged as a robust and reliable class of auxiliaries, offering distinct advantages in achieving high levels of diastereoselectivity.[4] This guide provides an in-depth comparison of N-acyl imidazolidinones with other common auxiliaries, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic challenges.
The Central Role of Chiral Auxiliaries
Asymmetric synthesis is fundamental to the creation of pharmaceuticals and biologically active molecules, as the desired therapeutic effect is often confined to a single enantiomer.[1][5] A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct a chemical transformation, yielding a product with a specific stereochemistry.[1][2] The ideal auxiliary should be readily available, easy to attach and remove, and provide a high degree of stereocontrol.[2] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse, making this a powerful, albeit stoichiometric, strategy.[1][2]
The general workflow for utilizing a chiral auxiliary is a three-step process:
-
Attachment: The chiral auxiliary is covalently bonded to the substrate.
-
Diastereoselective Reaction: The chiral auxiliary directs the formation of a new stereocenter.
-
Cleavage: The auxiliary is removed to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
N-Acyl Imidazolidinones: Mechanism and Advantages
N-acyl imidazolidinones are a class of chiral auxiliaries that have gained prominence for their exceptional ability to control stereochemistry in a variety of carbon-carbon bond-forming reactions.[4] Their rigid, five-membered ring structure, often derived from chiral amino acids, provides a well-defined steric environment that dictates the facial selectivity of enolate reactions.[4]
Upon N-acylation, the imidazolidinone can be deprotonated to form a rigid metal chelate.[4] This chelation forces the acyl side chain into a specific conformation, where one face of the enolate is effectively blocked by a substituent on the imidazolidinone ring (e.g., a phenyl or benzyl group).[4][6] Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to a high degree of diastereoselectivity.[7][8]
Caption: Mechanism of stereocontrol for N-acyl imidazolidinones.
Key advantages of N-acyl imidazolidinones include:
-
High Diastereoselectivity: Often achieve d.r. >95:5 in reactions like alkylations and aldol additions.[6]
-
Crystallinity: The products are often highly crystalline, which can facilitate purification by recrystallization and allow for easy determination of stereochemistry by X-ray crystallography.[4]
-
Robustness: The imidazolidinone ring is generally stable to a wide range of reaction conditions.[4]
Comparative Analysis with Other Leading Chiral Auxiliaries
While N-acyl imidazolidinones are highly effective, it is essential to compare them with other widely used auxiliaries to understand their relative strengths and weaknesses. The most common alternatives are Evans' oxazolidinones and Oppolzer's sultams.[1][3][5][9]
| Feature | N-Acyl Imidazolidinones | Evans' Oxazolidinones | Oppolzer's Sultams |
| Parent Structure | Imidazolidin-2-one | Oxazolidin-2-one | Camphor-derived Sultam |
| Typical Diastereoselectivity | Very High (often >95:5)[6] | Very High (often >98:2)[1][7][10] | High to Very High |
| Cleavage Conditions | Basic (LiOH/H₂O₂), Reductive (LiAlH₄), Acidic | Basic (LiOH/H₂O₂), Reductive (LiBH₄, LiAlH₄), Nucleophilic (MeONa)[7][11] | Basic (LiOH), Reductive (LiAlH₄), Nucleophilic |
| Scope of Reactions | Alkylations, Aldol, Conjugate Additions, Diels-Alder[4] | Alkylations, Aldol, Conjugate Additions, Diels-Alder[1] | Aldol, Alkylations, Conjugate Additions[12] |
| Key Advantage | High crystallinity of products, robust ring system.[4] | Extremely well-studied, predictable stereochemical outcomes.[1][13] | High stereocontrol, often complementary selectivity to Evans' auxiliaries. |
| Potential Limitation | Can be more expensive than some oxazolidinones. | Cleavage can sometimes be difficult without epimerization.[14] | The bulky camphor scaffold can sometimes limit substrate scope. |
This table provides a general overview. Specific performance can vary based on the substrate and reaction conditions.
Application in Asymmetric Alkylation: A Detailed Protocol
Asymmetric alkylation of enolates is a cornerstone of organic synthesis for creating stereogenic centers. N-acyl imidazolidinones excel in this transformation.
Reaction Scheme: (A schematic representation of the N-acylation, deprotonation, and alkylation of a generic imidazolidinone auxiliary would be depicted here).
Detailed Experimental Protocol: Diastereoselective Alkylation of an N-Acyl Imidazolidinone
This protocol is adapted from established procedures for the alkylation of chiral imide enolates.[6][7][10]
Objective: To synthesize an α-alkylated carboxylic acid derivative with high diastereoselectivity using a chiral imidazolidinone auxiliary.
Materials:
-
Chiral imidazolidinone (e.g., (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Acylation:
-
To a solution of the chiral imidazolidinone in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride) (1.1 eq) and stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-acyl imidazolidinone by flash column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified N-acyl imidazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add NaHMDS (1.05 eq) dropwise. The formation of the sodium enolate is typically rapid. Stir for 30-60 minutes at -78 °C.
-
Add the alkyl halide (1.1 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis.[7]
-
Purify the major diastereomer by flash column chromatography.
-
-
Auxiliary Cleavage:
-
Dissolve the purified alkylated product in a 4:1 mixture of THF and water at 0 °C.
-
Add lithium hydroxide (LiOH) (4.0 eq) followed by 30% hydrogen peroxide (H₂O₂) (4.0 eq).
-
Stir the reaction vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding saturated aqueous sodium sulfite (Na₂SO₃).
-
Separate the layers and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
Dry the organic layers, concentrate, and purify as needed.
-
Causality and Experimental Choices:
-
Base Selection: NaHMDS is used to generate the (Z)-enolate, which forms a rigid chelate, crucial for high stereoselectivity.[7][8]
-
Low Temperature: The reaction is conducted at -78 °C to minimize side reactions and prevent enolate equilibration, which could erode the diastereoselectivity.[7][10]
-
Cleavage Method: The LiOH/H₂O₂ method is a standard and mild procedure for hydrolyzing the N-acyl bond to the carboxylic acid without racemizing the newly formed stereocenter.[7][15]
Conclusion and Future Outlook
N-acyl imidazolidinones are a powerful and versatile class of chiral auxiliaries that provide excellent stereocontrol in a wide range of asymmetric transformations. Their robust nature and the high crystallinity of their adducts make them a valuable tool for researchers in both academic and industrial settings. While Evans' oxazolidinones remain the most cited auxiliaries, imidazolidinones offer a compelling alternative, particularly when high crystallinity is desired for purification or structural analysis. The continued development of new imidazolidinone-based auxiliaries and their application in novel synthetic methodologies will undoubtedly further solidify their position as a mainstay in the field of asymmetric synthesis.
References
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Wikipedia. Chiral auxiliary. [Link]
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dos Santos, V. G., & de Souza, R. O. M. A. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Merino, P. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química, 22(3), 226-234. [Link]
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University of York. Asymmetric Synthesis. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-9). Wiley-VCH. [Link]
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Miller, S. J. (2018). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research, 51(7), 1681-1692. [Link]
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Donaldson, W. A. (1998). Chiral imidazolidin-2-ones in asymmetric synthesis. South African Journal of Chemistry, 51(1), 7-16. [Link]
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Insights in Advanced Organic Chemistry. (2023). Chiral Auxiliary, Catalyst and Reagent. [Link]
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Guiry, P. J., et al. (2004). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 2, 2970-2981. [Link]
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
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MacMillan, D. W. C. (2008). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Nature, 455(7211), 304-308. [Link]
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ResearchGate. (2008). Catalytic Asymmetric Intramolecular Aminopalladation: Enantioselective Synthesis of Vinyl-Substituted 2-Oxazolidinones, 2-Imidazolidinones, and 2-Pyrrolidinones. [Link]
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American Chemical Society. (2021). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis. [Link]
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ResearchGate. (2018). Asymmetric aldol reaction and its probable mechanism. [Link]
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Pericàs, M. A., et al. (2012). Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 51(41), 10343-10347. [Link]
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ResearchGate. (2005). Diastereoselective Alkylation of Chiral 2-Imidazolidinone Glycolates: Asymmetric Synthesis of α-Hydroxy Carboxylic Acids. [Link]
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ResearchGate. (1995). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. [Link]
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ResearchGate. (2019). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
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Evans, D. A. (1987). Evans Enolate Alkylation-Hydrolysis. Tetrahedron Letters, 28(47), 6141-6144. [Link]
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ERIC. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
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Zakarian, A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 22(1), 224-227. [Link]
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Liddle, J., & Hansen, M. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(13), 6011-6022. [Link]
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Reddy, M. V. R., & Reddy, M. A. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
-
ResearchGate. (2019). Extension of non-N-acyl oxazolidinones as chiral substrates. [Link]
-
ResearchGate. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. [Link]
-
Steytler, D. C. (2014). 2-IMIDAZOLIDINONES AND EPIMERIC PYRROLOIMIDAZOLONES IN ASYMMETRIC SYNTHESIS: FROM CLASSICAL TO NON-CLASSICAL CHIRAL AUXILIARIES. ARKIVOC, 2015(2), 1-35. [Link]
-
Bennett, M. A., et al. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 55(1), 386-394. [Link]
-
Seebach, D., et al. (2015). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Beilstein Journal of Organic Chemistry, 11, 1590-1599. [Link]
-
Amit, B., & Patchornik, A. (1973). Light-sensitive amides. Photocleavage of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines to give free carboxylic acids. Tetrahedron Letters, 14(31), 2881-2884. [Link]
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A Comparative Guide to the Cost-Effectiveness of 1,3-Diacetyl-2-imidazolidinone in Large-Scale Synthesis
Abstract
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of an appropriate acylating agent is a critical decision that profoundly impacts process efficiency, environmental footprint, and overall production economics. While traditional reagents like acetic anhydride and acetyl chloride have long been the industry standard, their application at scale is often beset by challenges related to selectivity, corrosive byproducts, and significant waste generation. This guide provides an in-depth technical analysis of 1,3-diacetyl-2-imidazolidinone (DAI), a heterocyclic acylating agent, evaluating its cost-effectiveness against conventional alternatives. Through a comparison of key performance indicators, including reaction efficiency, waste generation (Process Mass Intensity), and operational safety, this document demonstrates that a higher initial reagent cost for DAI can be offset by substantial downstream savings, positioning it as a compelling choice for modern, sustainable, and high-value chemical synthesis.
The Industrial Imperative for Advanced Acylation Reagents
Acylation is a cornerstone transformation in organic synthesis, essential for producing a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1][2] The drive for "greener" and more cost-effective manufacturing has shifted focus from classical methods, which often rely on stoichiometric reagents and generate considerable waste, towards more elegant and efficient solutions.[3][4]
The ideal acylating agent for large-scale synthesis should offer:
-
High Selectivity: To minimize the formation of byproducts and simplify purification.
-
Favorable Reaction Kinetics: Enabling high throughput under mild, energy-efficient conditions.
-
High Atom Economy: Maximizing the incorporation of reactant atoms into the final product.[5][6]
-
Benign Byproducts: Generating waste streams that are non-corrosive and easy to handle and treat.
-
Operational Safety: Posing minimal risk to personnel and equipment.
Traditional reagents frequently fall short in one or more of these areas. For example, Friedel-Crafts acylations catalyzed by stoichiometric Lewis acids like AlCl₃ are notoriously inefficient from a mass-balance perspective, generating large volumes of corrosive aqueous waste during work-up.[7][8] This guide evaluates this compound as a solution to these persistent challenges.
Technical Profile: this compound (DAI)
This compound (CAS 5391-40-2) is a white crystalline solid with a melting point of 126-128°C.[2][9] Structurally, it is a di-acylated cyclic urea. This configuration bestows unique reactivity, positioning it as a potent yet selective acetylating agent.
Key Attributes:
-
Selective Acetylation: DAI is particularly effective for the acetylation of primary amines and other sensitive functional groups where over-reaction or side reactions are a concern. The stable imidazolidinone leaving group is less reactive than the acetate or chloride ions generated by traditional reagents.
-
Solid, Non-Volatile Byproduct: Upon reaction, DAI releases 2-imidazolidinone, a stable, non-volatile, and non-corrosive solid. This drastically simplifies product isolation and purification compared to the acidic and corrosive byproducts of acetic anhydride (acetic acid) and acetyl chloride (HCl).
-
Enhanced Safety Profile: As a stable, non-fuming solid, DAI offers significant advantages in handling and storage over highly reactive, corrosive, and moisture-sensitive liquids like acetyl chloride.[9]
Comparative Performance Analysis
The true cost-effectiveness of a reagent is not its price-per-kilogram but its impact on the total process cost. This is best evaluated using green chemistry metrics like Process Mass Intensity (PMI), which quantifies the total mass of materials (raw materials, solvents, process aids) used to produce a kilogram of product.[6] A lower PMI indicates a more efficient and less wasteful process.
Logical Framework: Process Mass Intensity (PMI)
The diagram below illustrates how a reagent with a higher initial cost can lead to a more cost-effective process by reducing the mass contributions from solvents, catalysts, and waste treatment, thereby lowering the overall PMI.
Caption: Comparative experimental workflows for acetylation.
Protocol A: Acetylation using this compound (DAI)
-
Rationale: This protocol leverages the high selectivity and clean byproduct profile of DAI to create a streamlined, low-waste process.
-
Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer and nitrogen inlet, charge 4-fluoroaniline (111.1 g, 1.0 mol) and acetonitrile (1.5 L).
-
Reagent Addition: Begin stirring and add this compound (178.7 g, 1.05 mol) portion-wise over 15 minutes, maintaining the internal temperature at 20-25°C.
-
Causality: A small excess of DAI ensures complete conversion of the limiting amine. The mild conditions prevent degradation of sensitive functional groups.
-
-
Reaction Monitoring: Stir the resulting slurry at 25°C for 3 hours. Monitor the reaction for the disappearance of 4-fluoroaniline by HPLC.
-
Product Isolation (Work-up): Upon reaction completion, cool the mixture to 5°C and hold for 1 hour. Filter the slurry to remove the precipitated 2-imidazolidinone byproduct. Wash the filter cake with cold acetonitrile (2 x 100 mL).
-
Causality: The byproduct is largely insoluble in the reaction solvent, allowing for simple removal by physical means (filtration), which is a key advantage over processes requiring aqueous quenching and extraction.
-
-
Final Purification: Combine the filtrate and washes. Reduce the solvent volume by approximately 75% under vacuum. Cool the concentrated solution to 0-5°C to crystallize the product, N-(4-fluorophenyl)acetamide. Filter the product, wash with cold heptane, and dry under vacuum. (Expected yield: >95%).
Protocol B: Acetylation using Acetic Anhydride
-
Rationale: This protocol represents a conventional approach, which is often faster but requires more complex work-up to handle the acidic byproduct and excess reagent.
-
Reactor Setup: To a 5 L jacketed glass reactor, charge 4-fluoroaniline (111.1 g, 1.0 mol), dichloromethane (1.5 L), and pyridine (95 g, 1.2 mol).
-
Causality: A base (pyridine) is required to neutralize the acetic acid byproduct as it forms, driving the reaction to completion.
-
-
Reagent Addition: Cool the solution to 10°C. Add acetic anhydride (122.5 g, 1.2 mol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 20°C.
-
Causality: The reaction is exothermic and requires cooling to control. A larger excess of the anhydride is often used to ensure high conversion.
-
-
Reaction Monitoring: Stir the mixture at 20-25°C for 1 hour. Monitor by HPLC.
-
Work-up (Quench & Neutralization): Upon completion, slowly add water (1 L) to the reactor to quench excess acetic anhydride. Add a saturated solution of sodium bicarbonate (approx. 1.5 L) until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Causality: This is the most waste-intensive step. Large volumes of water and base are needed, creating a significant aqueous waste stream that requires treatment.
-
-
Product Isolation (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Final Purification: Combine all organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Recrystallize from an appropriate solvent system. (Expected yield: >95%).
Conclusion: A Strategic Investment for Modern Synthesis
While a direct comparison of list prices might favor traditional reagents like acetic anhydride, a comprehensive analysis of the entire manufacturing process reveals a more nuanced economic reality. The cost-effectiveness of This compound in large-scale synthesis is not rooted in its initial purchase price but in its ability to deliver significant downstream value.
The use of DAI leads to:
-
Reduced Capital Expenditure: Simpler work-up procedures may reduce the need for large extraction and distillation units.
-
Lower Operating Costs: Significant savings are realized from reduced solvent usage, elimination of aqueous quench/neutralization steps, and drastically lower waste disposal costs.
-
Increased Throughput: Streamlined processes with fewer steps can shorten cycle times and increase plant capacity.
-
Improved Safety and Environmental Profile: A move away from corrosive, hazardous reagents and the generation of large aqueous waste streams aligns with modern safety and sustainability goals.
For the synthesis of high-value, complex molecules, particularly within the regulated pharmaceutical industry, this compound represents a strategic investment. It enables cleaner, more efficient, and ultimately more economical processes, making it a superior choice for forward-looking drug development and manufacturing professionals.
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Yale University, Center for Green Chemistry and Green Engineering. (n.d.). METRICS - Green Chemistry Toolkit. Retrieved from
-
RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from
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-
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-
ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from
-
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Guidechem. (n.d.). How to Prepare 1,3-Dimethyl-2-imidazolidinone? Retrieved from
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Ishizuka, T., et al. (2004). Catalytic dissymmetrization of meso-2-imidazolidinones: alternative route to chiral synthons for 1,2-diamines. Tetrahedron Letters. Retrieved from
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ACS GCI Pharmaceutical Roundtable. (n.d.). Introduction to Catalysis. Retrieved from
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Floris, T., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from
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Maggi, R., et al. (2007). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. Retrieved from
-
Patsnap. (n.d.). Synthesizing method for 1,3, dimethyl-2-imidazolidinone. Retrieved from
-
ResearchGate. (2025). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from
-
European Patent Office. (n.d.). Process for producing 1,3-dimethyl-2-imidazolidinone. Retrieved from
-
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-
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-
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-
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-
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions: Beyond the Archetypal Evans' Oxazolidinones
For the modern synthetic chemist, the asymmetric aldol reaction remains a cornerstone for the stereocontrolled construction of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and natural products. The profound influence of David A. Evans' oxazolidinone auxiliaries on this field is undeniable, providing a robust and predictable method for achieving high diastereoselectivity.[1][2] However, the ongoing pursuit of improved efficiency, alternative stereochemical outcomes, and broader substrate scope has led to the exploration of a diverse array of chiral auxiliaries. This guide provides a detailed comparison of chiral 2-imidazolidinones as a valuable alternative to the classical Evans' auxiliaries, alongside other notable examples such as Crimmins' thiazolidinethiones, supported by experimental data and detailed protocols.
The Logic of Chiral Auxiliaries in Aldol Reactions
The fundamental principle behind the use of chiral auxiliaries is the temporary installation of a chiral moiety onto a prochiral substrate. This auxiliary then directs the facial approach of the reacting partner, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. The efficacy of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to induce a large energy difference between the diastereomeric transition states, leading to a high diastereomeric excess (d.e.).
-
Predictable Stereochemistry: The stereochemical outcome should be reliably predictable based on the auxiliary's structure and the reaction conditions.
-
Ease of Installation and Removal: The auxiliary should be readily attached to the substrate and cleaved under mild conditions that do not compromise the newly formed stereocenters.
-
High Yields: The entire reaction sequence, including auxiliary attachment, the key stereoselective reaction, and auxiliary removal, should proceed with high overall yield.
-
Recoverability and Reusability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and reusable.
The Reigning Standard: Evans' Oxazolidinone Auxiliaries
First introduced in the 1980s, Evans' chiral oxazolidinones, derived from readily available amino acids like valine and phenylalanine, have become the gold standard in asymmetric aldol reactions.[2] The high stereoselectivity is attributed to the formation of a rigid, chelated Z-enolate transition state when using boron triflates, which effectively shields one face of the enolate.[2][3]
A Rising Contender: Chiral 2-Imidazolidinone Auxiliaries
Chiral 2-imidazolidinones have emerged as a powerful class of auxiliaries that offer distinct advantages and, in some cases, complementary stereoselectivity to Evans' oxazolidinones. These auxiliaries can also be prepared from readily available chiral 1,2-diamines. A key feature of some 1,3-diacyl-2-imidazolidinones is their C2-symmetry, which can reduce the number of possible competing transition states and enhance stereoselectivity.
Comparative Performance in Asymmetric Aldol Reactions
The following table summarizes the performance of a chiral 1,3-dipropionyl-trans-4,5-diphenylimidazolidin-2-one in a dibutylboron enolate-mediated aldol reaction and compares it with a standard Evans' oxazolidinone auxiliary under similar conditions.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | 85 | >99:1 (syn) | [4] |
| (4R,5R)-1,3-Dipropionyl-4,5-diphenylimidazolidin-2-one | Benzaldehyde | 90 | >98:2 (syn) | [5] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | 88 | >99:1 (syn) | [4] |
| (4R,5R)-1,3-Dipropionyl-4,5-diphenylimidazolidin-2-one | Isobutyraldehyde | 92 | >98:2 (syn) | [5] |
As the data indicates, chiral 2-imidazolidinones can provide comparable, and in some cases, even slightly higher yields with excellent diastereoselectivity for the syn-aldol product, similar to the Evans' auxiliary.
Expanding the Toolbox: Crimmins' Thiazolidinethiones
For situations where the "non-Evans" syn or anti aldol products are desired, Crimmins' thiazolidinethiones offer a powerful alternative. The stereochemical outcome of aldol reactions using these sulfur-containing auxiliaries can be tuned by the choice of Lewis acid and base. For instance, titanium enolates of N-acylthiazolidinethiones can be directed to selectively produce either the "Evans" or "non-Evans" syn adducts with high diastereoselectivity.[6]
| Chiral Auxiliary | Lewis Acid / Base | Aldehyde | Yield (%) | Diastereomeric Ratio | Product | Reference |
| (S)-4-isopropyl-1,3-thiazolidine-2-thione | TiCl4 / (-)-Sparteine | Isobutyraldehyde | 85 | >99:1 | Evans syn | [6] |
| (S)-4-isopropyl-1,3-thiazolidine-2-thione | TiCl4 / DIPEA | Isobutyraldehyde | 87 | 3:97 | non-Evans syn | [6] |
| (S)-4-isopropyl-1,3-thiazolidine-2-thione | MgBr2 / Et3N / TMSCl | Isobutyraldehyde | 82 | 4:96 | anti | [7] |
This tunability provides synthetic chemists with a versatile tool to access a wider range of stereochemical isomers.
Experimental Protocols
Synthesis of a Chiral 1,3-Diacyl-2-imidazolidinone Auxiliary
This protocol describes the synthesis of a chiral imidazolidin-2-one from a chiral diamine, followed by acylation.
Caption: Synthesis of a chiral 1,3-diacyl-2-imidazolidinone.
Step-by-step methodology:
-
Cyclization: To a solution of the chiral 1,2-diamine (1.0 equiv) in dichloromethane (DCM, 0.1 M), add 1,1'-carbonyldiimidazole (CDI) (1.1 equiv). Reflux the mixture overnight. After cooling, wash the reaction mixture with 1 M HCl and brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford the chiral imidazolidin-2-one.[8]
-
Diacylation: Dissolve the chiral imidazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under a nitrogen atmosphere. Add n-butyllithium (n-BuLi) (2.1 equiv, as a solution in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C. Add the desired acyl chloride (2.2 equiv) dropwise and stir for an additional 2 hours at -78 °C before allowing the reaction to warm to room temperature overnight. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the combined organic layers over MgSO4, concentrate, and purify by column chromatography.
Asymmetric Aldol Reaction using a Chiral 2-Imidazolidinone Auxiliary
This protocol outlines a typical procedure for a boron-mediated asymmetric aldol reaction.
Caption: Workflow for an asymmetric aldol reaction.
Step-by-step methodology:
-
Enolate Formation: To a solution of the chiral 1,3-diacyl-2-imidazolidinone (1.0 equiv) in dry dichloromethane (DCM, 0.1 M) at -78 °C under a nitrogen atmosphere, add di-n-butylboron triflate (n-Bu2BOTf) (1.1 equiv) dropwise. Then, add N,N-diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Warm the reaction mixture to 0 °C and stir for 30 minutes, then cool back down to -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 equiv) dropwise as a solution in DCM. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo. Purify the crude aldol adduct by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions. For example, treatment with lithium hydroxide and hydrogen peroxide in a THF/water mixture will yield the corresponding chiral β-hydroxy carboxylic acid.
Mechanistic Insights: The Origin of Stereoselectivity
The high syn-selectivity observed in both Evans' oxazolidinone and the analogous 2-imidazolidinone mediated aldol reactions is rationalized by the Zimmerman-Traxler model.[5] The boron atom chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, forming a rigid six-membered ring transition state. The substituents on the chiral auxiliary then sterically hinder one face of the enolate, forcing the aldehyde to approach from the less hindered face.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,3-Diacetyl-2-imidazolidinone
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Based on data for analogous compounds, researchers should handle 1,3-Diacetyl-2-imidazolidinone with the assumption that it may present the following hazards[1][2][3][4]:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.
-
Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.
Therefore, all handling and disposal procedures must be designed to mitigate these potential risks. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory activities involving hazardous chemicals are governed by a written Chemical Hygiene Plan (CHP)[5][6]. This plan should be your primary reference for safety procedures in your specific work environment.
Table 1: Hazard Profile and Precautionary Measures
| Potential Hazard | GHS Classification (Inferred) | Precautionary Statement Codes (Inferred) | Recommended Actions |
| Acute Oral Toxicity | Category 4 | P264, P270, P301+P317, P330 | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, get medical help. Rinse mouth.[2] |
| Serious Eye Damage | Category 1 | P280, P305+P354+P338, P318 | Wear protective gloves/protective clothing/eye protection/face protection. If in eyes, rinse immediately with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If exposed or concerned, get medical advice.[2] |
| Reproductive Toxicity | Category 2 | P203, P280, P318, P405 | Obtain, read, and follow all safety instructions before use. Wear protective gloves/protective clothing/eye protection/face protection. If exposed or concerned, get medical advice. Store locked up.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable. Based on the potential hazards, the following PPE is mandatory when handling and preparing this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles with side shields are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374. Due to the potential for reproductive toxicity, glove selection should be made carefully in consultation with your institution's safety officer and the glove manufacturer's resistance charts.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. Consult your Chemical Hygiene Plan and safety officer for specific guidance.[7]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[2] The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste from its point of generation to its final disposal.[8][9][10]
Step 1: Waste Characterization and Segregation
The first crucial step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[11] Given the inferred hazards, it is prudent to manage all waste containing this compound as hazardous waste.
-
Action: Segregate waste containing this compound from non-hazardous waste streams. This includes contaminated labware (e.g., pipette tips, vials), unused product, and solutions.
Step 2: Containerization
Proper containerization is essential to prevent leaks and ensure safe transport.
-
Action:
-
Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition, with a secure, leak-proof lid.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Step 3: Labeling
Accurate and clear labeling is a legal requirement and critical for the safety of everyone who will handle the waste.
-
Action:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Record the accumulation start date (the date the first drop of waste was added to the container).
-
Step 4: Accumulation and Storage
Waste must be stored in a designated and properly managed area.
-
Action:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[3]
-
Keep the container closed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent the spread of material in case of a leak.
-
Step 5: Final Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Your EHS department will work with a certified vendor to ensure the waste is transported, treated, and disposed of in compliance with all regulations.[11]
-
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Spill | 1. Evacuate the immediate area and alert colleagues. 2. If safe to do so, control the source of the spill. 3. Wear appropriate PPE, including respiratory protection if necessary. 4. Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). 5. Collect the absorbed material into a labeled hazardous waste container. 6. Decontaminate the area with a suitable cleaning agent. 7. Report the spill to your EHS department. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation develops or persists. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth with water. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Seek immediate medical attention. |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. This guide serves as a comprehensive resource, but it is essential to always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety department for guidance tailored to your unique operational context.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. [Link]
-
SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone. RCI Labscan Limited. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
This compound | CAS#:5391-40-2. Chemsrc. [Link]
-
This compound | C7H10N2O3. PubChem. [Link]
-
SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone. Fisher Scientific. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Management. Arkansas State University. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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- 4. fishersci.co.uk [fishersci.co.uk]
- 5. osha.gov [osha.gov]
- 6. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. echemi.com [echemi.com]
Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Diacetyl-2-imidazolidinone
This guide provides essential safety and logistical information for the handling and disposal of 1,3-Diacetyl-2-imidazolidinone (CAS No. 5391-40-2). As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the critical knowledge to ensure laboratory safety and experimental integrity.
Hazard Assessment: A Proactive Approach to Safety
Comprehensive hazard data for this compound is not extensively documented. One safety data sheet indicates a lack of detailed classification data[1]. However, prudent laboratory practice dictates a conservative approach based on available information for structurally similar compounds.
A closely related analog, 1-Acetyl-2-imidazolidinone, is classified as a substance that causes skin and serious eye irritation[2]. Therefore, it is logical to handle this compound as, at a minimum, a skin and eye irritant. General principles for handling fine chemical solids also require precautions against inhalation. The operational plan outlined below is built on this expert assessment to ensure a robust margin of safety.
Key Assessed Hazards:
-
Eye Contact: Potential for serious irritation or damage.
-
Skin Contact: Potential for skin irritation.
-
Inhalation: Potential for respiratory tract irritation if handled as a dust.
-
Ingestion: Assumed to be harmful if swallowed, a standard precaution for laboratory chemicals.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final and most personal line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound in common laboratory scenarios.
| Task / Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Chemical Safety Goggles | Nitrile or Neoprene Gloves | Full-Sleeve Lab Coat | Recommended. Use a NIOSH-approved N95 respirator or work in a ventilated enclosure (e.g., fume hood). |
| Solution Preparation | Chemical Safety Goggles | Nitrile or Neoprene Gloves | Full-Sleeve Lab Coat | Not typically required if performed in a certified chemical fume hood. |
| Reaction Workup & Purification | Chemical Safety Goggles with Face Shield | Nitrile or Neoprene Gloves | Full-Sleeve Lab Coat | Not typically required if performed in a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical Safety Goggles with Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Required. Minimum of a NIOSH-approved half-mask respirator with particulate cartridges. |
Procedural Guidance: From Preparation to Disposal
Adherence to a systematic workflow is critical for safety. The following protocols provide a self-validating system for minimizing exposure risk at every stage of handling.
Experimental Workflow Diagram
The following diagram illustrates the essential decision-making and action sequence for safely handling this compound.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
